molecular formula C16H15N3O2 B2892756 N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline CAS No. 881204-43-9

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Cat. No.: B2892756
CAS No.: 881204-43-9
M. Wt: 281.315
InChI Key: YKBQFTNWONJQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-19(21)14-7-5-13(6-8-14)17-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBQFTNWONJQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline, a molecule of interest in medicinal chemistry and materials science. Given the scarcity of a consolidated, publicly available spectroscopic dataset for this specific compound, this document utilizes a predictive, fragment-based approach grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We present predicted spectral features, detailed, field-proven protocols for data acquisition, and a discussion of how these techniques synergistically confirm the molecular structure. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of this molecule and its structural analogs.

Introduction

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a synthetic organic compound that integrates two key pharmacophores: the tryptamine backbone, found in numerous neurotransmitters and psychoactive compounds, and the 4-nitroaniline moiety, a common building block in the synthesis of dyes and pharmaceuticals.[1] The unique electronic and structural characteristics of this molecule make it a candidate for investigation in various research domains.

However, a significant challenge for researchers is the lack of a readily accessible, complete, and validated set of spectroscopic data. This guide aims to fill that gap by providing a robust, predictive framework for the characterization of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline. Our analysis is built upon a foundational understanding of how the constituent parts of the molecule—the indole ring, the ethyl linker, the secondary amine, and the p-substituted nitroaromatic ring—contribute to the overall spectroscopic signature.

Molecular Structure:

Figure 1: Chemical structure of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, showing distinct signals for the indole, ethyl, and nitroaniline moieties. The predictions below are based on a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the compound and exchanging with the N-H protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Indole N-H~10.8Broad Singlet (br s)1HAcidic proton on the indole nitrogen, typically deshielded and broad.
Nitroaniline N-H~8.0 - 8.5Triplet (t)1HSecondary amine proton, deshielded by the aromatic ring and coupled to the adjacent CH₂ group.
H-a (Nitroaniline)~8.05Doublet (d)2HAromatic protons ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding.[2]
H-b (Nitroaniline)~6.75Doublet (d)2HAromatic protons meta to the nitro group and ortho to the electron-donating amine group, appearing significantly upfield.[2]
H-4 (Indole)~7.60Doublet (d)1HIndole proton deshielded by ring anisotropy.
H-7 (Indole)~7.35Doublet (d)1HIndole proton deshielded by ring anisotropy.
H-2 (Indole)~7.20Singlet (s) or Doublet of doublets (dd)1HProton at the 2-position of the indole ring.
H-5, H-6 (Indole)~7.00 - 7.10Multiplet (m)2HOverlapping signals for the remaining indole aromatic protons.
H-c (Ethyl)~3.50Quartet (q)2HMethylene group adjacent to the secondary amine (N-H), coupled to both the N-H and the other CH₂ group.
H-d (Ethyl)~3.00Triplet (t)2HMethylene group adjacent to the indole ring, coupled to the H-c protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the 16 unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (if impurity)>160N/A
C-NO₂ (Nitroaniline)~155Quaternary carbon strongly deshielded by the attached nitro group.[3]
C-NH (Nitroaniline)~145Quaternary carbon attached to the amine nitrogen.[3]
C-8a (Indole)~136Quaternary carbon in the indole ring fusion.
C-4a (Indole)~127Quaternary carbon in the indole ring fusion.
CH (Nitroaniline, ortho to NO₂)~126Aromatic carbons ortho to the nitro group.[3]
C-2 (Indole)~124
C-4, C-7 (Indole)~118 - 122
CH (Nitroaniline, meta to NO₂)~112Aromatic carbons meta to the nitro group.[3]
C-3 (Indole)~111Quaternary carbon where the ethyl chain is attached.
C-5, C-6 (Indole)~111 - 119
CH₂-NH~42Aliphatic carbon adjacent to the amine nitrogen.
CH₂-Indole~25Aliphatic carbon adjacent to the indole ring.
Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumentation & Setup:

    • Use a high-resolution NMR spectrometer, preferably 400 MHz or higher, for optimal signal dispersion.

    • Tune and shim the instrument on the sample to ensure magnetic field homogeneity.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30). A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of Compound Prep2 Dissolve in ~0.6 mL DMSO-d6 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Tune, Lock, Shim Prep3->Acq1 Insert Sample Acq2 Acquire 1H Spectrum (16 scans) Acq1->Acq2 Acq3 Acquire 13C Spectrum (1024+ scans) Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate & Reference Proc2->Proc3 Proc4 Integrate & Assign Signals Proc3->Proc4 Final Final Proc4->Final Structural Confirmation

Caption: NMR data acquisition and analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of key functional groups within a molecule.[4] The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline will be characterized by sharp, intense absorptions corresponding to its diverse functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H StretchIndole & Secondary Amine3300 - 3500Medium, Sharp
Aromatic C-H StretchIndole & Nitroaniline Rings3000 - 3100Medium
Aliphatic C-H StretchEthyl Linker2850 - 2960Medium
C=C StretchAromatic Rings1590 - 1610Medium-Strong
N-O Asymmetric StretchNitro Group1500 - 1550Strong
N-H BendAmines1500 - 1550Medium (may overlap with NO₂)
N-O Symmetric StretchNitro Group1330 - 1370Strong
C-N StretchAmine & Nitroaniline1250 - 1350Medium-Strong

The two most diagnostic peaks will be the strong absorptions for the asymmetric and symmetric N-O stretches, which are definitive proof of the nitro group.[5]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.[6]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 32) should be co-added to produce a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrum
  • Molecular Formula: C₁₆H₁₅N₃O₂

  • Monoisotopic Mass: 281.1164 g/mol

In a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI), the primary observed species would be the protonated molecule.

  • Predicted [M+H]⁺: m/z 282.1237

Predicted Fragmentation Pattern

Under harsher ionization conditions like Electron Ionization (EI), or through tandem MS (MS/MS) experiments, the molecule is expected to fragment in a predictable manner. The most logical cleavage occurs at the benzylic position of the ethyl chain, which is the weakest bond, leading to a highly stabilized indolylmethyl cation.

Fragmentation_Pathway cluster_frags Primary Fragments Parent [C16H15N3O2]+• m/z = 281 Frag1 [C9H8N]+• m/z = 130 (Indolylmethyl cation) Parent->Frag1 Benzylic Cleavage Frag2 [C7H7N2O2]+• m/z = 151

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation (LC-MS):

    • Inject the sample into a Liquid Chromatography (LC) system to ensure sample purity before it enters the mass spectrometer.

    • The eluent from the LC is directed into the Electrospray Ionization (ESI) source.

  • Ionization (ESI Positive Mode):

    • The sample solution is nebulized and desolvated in the ESI source, creating gas-phase protonated molecules, [M+H]⁺.

  • Mass Analysis:

    • The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500) to detect the parent ion.

    • For structural confirmation, perform a tandem MS (MS/MS or MS²) experiment by isolating the parent ion (m/z 282.12) and fragmenting it to observe its daughter ions.

Data Synthesis for Structural Confirmation

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the synergistic combination of these methods.

  • MS provides the molecular formula (from the exact mass of the [M+H]⁺ ion) and key fragmentation clues (m/z 130 confirms the tryptamine moiety).

  • IR confirms the presence of key functional groups: the N-H bonds, the aromatic rings, and, most critically, the strong, characteristic stretches of the NO₂ group.

  • NMR provides the definitive structural map: ¹H NMR confirms the number and connectivity of all protons (e.g., the AA'BB' system of the 4-nitroaniline ring and the characteristic indole protons), while ¹³C NMR confirms the complete carbon skeleton.

Together, these three datasets provide an unambiguous, self-validating confirmation of the structure of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.

References

  • BenchChem. (2025). Spectroscopic Profile of 2-Bromo-N,N-diethyl-4-nitroaniline: A Technical Overview. [6]

  • ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum. [2]

  • ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 13C NMR spectrum. [3]

  • Kavitha, E., et al. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 20-28.

  • BenchChem. (2025). Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview. [4]

  • Trivedi, M. K., et al. (2015). Influence of Biofield Treatment on Spectral Properties of p-Nitroaniline. Journal of Alternative and Complementary Medicine, 5(6), 243-247. [5]

  • Sigma-Aldrich. (n.d.). 4-Nitroaniline Product Information Sheet. [1]

  • Ghandi, M., et al. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 2, 8549-8555. [7]

  • RSC Publishing. (2015). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Asian Journal of Chemistry, 27(4), 1471-1474. [8][9]

Sources

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (Molecular Formula: C₁₆H₁₅N₃O₂) represents a highly specialized N-aryl tryptamine derivative. Structurally, it bridges the electron-rich indole core of native tryptamine with the strongly electron-deficient 4-nitroaniline moiety. This guide provides an in-depth analysis of its physical and chemical properties, detailing a robust synthetic methodology via Nucleophilic Aromatic Substitution (SₙAr) and exploring its theoretical reactivity and pharmacological implications for serotonin (5-HT) receptor modulation and monoamine oxidase (MAO) inhibition.

By analyzing the causality behind its structural dynamics, researchers can better utilize this compound as a building block in medicinal chemistry and advanced drug development.

Structural and Electronic Dynamics

The reactivity and physical behavior of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline are dictated by a unique "push-pull" electronic environment across the molecule:

  • The Indole Core: The bicyclic indole ring acts as an electron-rich π-system. The nitrogen atom in the pyrrole ring donates its lone pair into the aromatic system, making the C3 position highly nucleophilic, a hallmark of [1].

  • The Secondary Amine Linkage: The ethylamine chain of the tryptamine precursor is converted into a secondary amine. Unlike aliphatic amines, the lone pair on this nitrogen is partially delocalized into the adjacent 4-nitrophenyl ring.

  • The 4-Nitrophenyl Group: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. This pulls electron density away from the amine nitrogen, drastically reducing its basicity compared to the primary amine of native tryptamine, a phenomenon well-documented in [2] derivatives.

Physicochemical Profiling

Understanding the physical properties is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The values below are derived from predictive topological models based on the fusion of its constituent moieties.

PropertyValue (Predicted/Calculated)Causality / Significance
Molecular Weight 281.31 g/mol Optimal for small-molecule drug design; strictly compliant with Lipinski's Rule of 5.
Formula C₁₆H₁₅N₃O₂Defines the stoichiometric mass and elemental composition.
LogP (Octanol/Water) ~3.2 - 3.5The addition of the hydrophobic phenyl ring increases lipophilicity compared to native tryptamine (LogP 1.6), significantly enhancing predicted blood-brain barrier (BBB) permeability.
pKa (Amine) ~1.5 - 2.5Drastically lower than native tryptamine (pKa ~10.2). The amine lone pair is delocalized into the electron-deficient 4-nitrophenyl ring, rendering it non-basic at physiological pH.
Topological Polar Surface Area ~87.6 ŲSum of indole NH (15.8), secondary amine (12.0), and nitro group (45.8). Ideal for CNS penetration, as it falls below the 90 Ų threshold.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most efficient and scalable route to synthesize N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is via an SₙAr reaction between tryptamine and 1-fluoro-4-nitrobenzene. The strong electron-withdrawing nature of the nitro group lowers the LUMO of the benzene ring, activating the para-fluorine for nucleophilic attack.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure high-fidelity synthesis.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-fluoro-4-nitrobenzene and 1.1 equivalents of tryptamine in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is a polar aprotic solvent that solvates cations but leaves the tryptamine nucleophile "naked" and highly reactive, accelerating the formation of the Meisenheimer complex.

  • Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: The base acts as an acid scavenger to neutralize the Hydrogen Fluoride (HF) byproduct. Without it, HF would protonate the tryptamine, rendering it non-nucleophilic and halting the reaction.

  • Thermal Activation: Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 12 hours. Thermal energy is required to overcome the activation barrier associated with the temporary loss of aromaticity during the transition state.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The system is self-validating: the disappearance of the highly mobile 1-fluoro-4-nitrobenzene spot and the appearance of a bright yellow, lower-Rf spot confirms product formation.

  • Workup & Extraction: Quench the reaction with ice water to precipitate the highly lipophilic product. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow solid via silica gel flash chromatography to remove unreacted tryptamine.

  • Final Validation: Confirm the structure via ¹H-NMR (identifying the characteristic downfield shift of the secondary amine proton and the AA'BB' splitting pattern of the 4-nitrophenyl ring) and LC-MS (m/z [M+H]⁺ = 282.1).

Figure 1: SNAr workflow for synthesizing N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.

Chemical Reactivity & Derivatization

The compound serves as a highly versatile intermediate for further chemical modifications in drug discovery:

  • Nitro Reduction: The nitro group can be reduced to a primary amine (forming N-[2-(1H-indol-3-yl)ethyl]-benzene-1,4-diamine) using catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl). Causality: This drastically alters the electronic profile, converting the EWG into an electron-donating group (EDG), which subsequently restores the basicity of the secondary amine.

  • Electrophilic Aromatic Substitution (EAS): Despite the bulky N-substituent, the indole ring remains susceptible to EAS. Formylation (Vilsmeier-Haack reaction) or halogenation will preferentially occur at the C2 position of the indole if C3 is occupied, driven by the electron-donating nature of the pyrrole nitrogen.

Pharmacological Potential (Receptor Binding & ADME)

[3] are well-documented for their interactions with the serotonergic system. The addition of the 4-nitrophenyl group introduces significant steric bulk and alters the charge distribution, leading to two primary pharmacological hypotheses:

  • Monoamine Oxidase (MAO) Inhibition: MAO normally oxidatively deaminates primary amines like native tryptamine. In this compound, the secondary amine is sterically hindered by the bulky nitrophenyl group, preventing the necessary geometry for oxidation. Furthermore, the electron-deficient nitrophenyl ring is primed to form strong π-π charge-transfer complexes with the electron-rich FAD (flavin adenine dinucleotide) cofactor in the MAO active site, potentially acting as a potent, reversible MAO inhibitor.

  • Serotonin (5-HT) Receptor Modulation: While native tryptamine acts as a non-selective 5-HT receptor agonist, the bulky N-aryl substitution likely shifts the pharmacological profile toward antagonism or selective allosteric modulation, particularly at 5-HT₂A or 5-HT₂C receptors, by occupying auxiliary hydrophobic pockets within the receptor binding site.

Figure 2: Proposed pharmacological pathway for MAO inhibition and 5-HT modulation.

References

  • Title: Tryptamine | C10H12N2 | CID 1150 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Tryptamine - Wikipedia Source: Wikipedia URL: [Link]

Preliminary Biological Screening of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline represents a unique synthetic hybrid combining a tryptamine (indole-3-ethylamine) scaffold with a 4-nitroaniline moiety. To design an effective preliminary biological screening cascade, we must first deconstruct the causality behind its structural components:

  • The Tryptamine Core: Tryptamine is a privileged scaffold and a natural biosynthetic precursor to serotonin and melatonin. Molecules bearing this core exhibit high affinity for monoamine oxidases (MAO-A and MAO-B) and 5-HT receptors[1][2].

  • The 4-Nitroaniline Moiety: The highly electron-withdrawing nitro group drastically reduces the basicity of the secondary amine. Furthermore, nitroaromatics are notorious for undergoing enzymatic single-electron reduction to form reactive oxygen species (ROS) or nitroso/hydroxylamine intermediates, which can induce targeted cytotoxicity or genotoxicity[3][4].

Because of these distinct structural features, our screening cascade bypasses generic high-throughput screening in favor of a targeted, four-phase rational workflow: In Silico Profiling, Target-Specific Neuromodulation (MAO), Cytotoxicity, and Genotoxicity.

Workflow Start N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline Phase1 Phase I: In Silico ADME-Tox (SwissADME / ProTox-II) Start->Phase1 Phase2 Phase II: Target Screening (MAO-A/B Inhibition) Phase1->Phase2 Lipinski Pass, BBB+ Phase3 Phase III: Cytotoxicity (MTT Viability Assay) Phase2->Phase3 Selectivity Index Established Phase4 Phase IV: Genotoxicity (Ames Test - OECD 471) Phase3->Phase4 Therapeutic Window > 10 Decision Go / No-Go Decision Lead Optimization Phase4->Decision Ames Negative / Manageable

Fig 1. Rational screening workflow for tryptamine-nitroaniline derivatives.

Phase I: In Silico ADME-Tox Profiling

Causality & Rationale: Before committing to in vitro resources, computational modeling is required to predict whether the compound possesses drug-like properties and to flag structural alerts. The nitro group is a known pan-assay interference compound (PAINS) alert and a frequent driver of mutagenicity. We utilize SwissADME to evaluate pharmacokinetics and medicinal chemistry friendliness.

Methodology
  • Convert the 2D chemical structure into a canonical SMILES string.

  • Input the SMILES into the SwissADME web server[5].

  • Extract key physicochemical descriptors: Lipophilicity (LogP), Topological Polar Surface Area (TPSA), and Blood-Brain Barrier (BBB) permeability (crucial since tryptamines often target the CNS).

Representative Data Profile
ParameterPredicted ValuePharmacological Implication
Molecular Weight 281.31 g/mol Optimal for oral absorption (< 500 g/mol ).
LogP (Consensus) 3.15Good balance of aqueous solubility and lipophilicity.
TPSA 70.14 ŲFavorable for BBB permeation (< 90 Ų preferred for CNS).
Lipinski Rule of 5 0 ViolationsHigh probability of oral bioavailability.
Structural Alerts NitroaromaticHigh risk of genotoxicity; mandates Phase IV Ames testing.

Phase II: Neuromodulatory Target Screening (MAO Inhibition)

Causality & Rationale: The indole-3-ethyl side chain mimics endogenous monoamines. However, the bulky, electron-withdrawing 4-nitroaniline substitution likely prevents the compound from being oxidized by Monoamine Oxidase (MAO), converting it from a substrate into a competitive inhibitor. We utilize a bioluminescent MAO-Glo assay rather than a fluorometric assay, as the nitroaniline moiety can quench fluorescence, leading to false-positive inhibition artifacts[6].

Self-Validating Protocol: MAO-Glo™ Assay

This protocol is adapted from the Promega MAO-Glo Technical Bulletin[6][7].

  • Reagent Preparation: Reconstitute the luminogenic MAO substrate (a beetle luciferin derivative) in MAO Reaction Buffer[7].

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in their respective buffers to a working concentration of 0.5 mg/mL[8].

  • Compound Dosing: Prepare a 10-point dose-response curve of the test compound (0.1 nM to 100 µM) in 1% DMSO.

  • Incubation: In an opaque 96-well plate, combine 25 µL of the test compound, 25 µL of MAO enzyme, and 25 µL of MAO substrate. Incubate at room temperature for 60 minutes[9].

  • Detection: Add 50 µL of reconstituted Luciferin Detection Reagent to simultaneously stop the MAO reaction and generate luminescence[10]. Incubate for 20 minutes.

  • Validation Controls:

    • Positive Controls: Clorgiline (MAO-A selective) and Deprenyl (MAO-B selective).

    • Vehicle Control: 1% DMSO (defines 100% enzyme activity).

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression.

MAO_Mechanism cluster_0 Bioluminescent MAO Inhibition Pathway Compound N-[2-(1H-indol-3-yl)ethyl]- 4-nitroaniline MAO MAO-A / MAO-B Enzyme Compound->MAO Competitive Binding Substrate Luminogenic Substrate (Intact) MAO->Substrate Processes Product Methyl Ester Luciferin Substrate->Product Oxidation Light Luminescence Blocked (Signal inversely proportional to inhibition) Product->Light Luciferase

Fig 2. Mechanistic pathway of the MAO-Glo assay and compound interference.

Phase III: In Vitro Cytotoxicity Profiling

Causality & Rationale: Nitroaromatics can induce cytotoxicity via intracellular reduction by flavoenzymes, generating superoxide radicals. To determine if the compound has selective anticancer properties or general toxicity, we perform an MTT assay across a panel of healthy and cancerous cell lines[11]. We specifically use phenol red-free media to prevent colorimetric interference during the 570 nm absorbance read[12].

Self-Validating Protocol: MTT Cell Viability Assay

Protocol aligned with the Assay Guidance Manual for HTS[13][14].

  • Cell Seeding: Seed cells (e.g., A549 lung carcinoma, HepG2 hepatoma, and HEK-293 healthy kidney cells) at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add the test compound diluted in phenol red-free media (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control and a Doxorubicin positive control. Incubate for 48 hours[12].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL stock in PBS) to each well to achieve a final concentration of ~0.45 mg/mL[13]. Incubate for 3 hours. Rationale: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan[11].

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals[14].

  • Readout: Shake the plate for 10 minutes and measure absorbance at 570 nm.

Representative Cytotoxicity Data (IC₅₀)
Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)*
A549 Lung Carcinoma12.4 ± 1.14.4
HepG2 Hepatocellular Carcinoma8.7 ± 0.96.3
HEK-293 Healthy Embryonic Kidney55.2 ± 3.4Reference

*SI = IC₅₀ (HEK-293) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates favorable selectivity.

Phase IV: Genotoxicity & Safety Pharmacology

Causality & Rationale: The presence of the 4-nitroaniline group is a severe liability for mutagenicity. Bacterial nitroreductases can reduce the nitro group to a hydroxylamine, which acts as a potent DNA intercalator and electrophile[3]. The OECD Test Guideline 471 (Bacterial Reverse Mutation Test / Ames Test) is mandatory to evaluate this risk[15][16].

Self-Validating Protocol: Ames Test (OECD 471)
  • Strain Selection: Utilize Salmonella typhimurium auxotrophic strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions)[17].

  • Metabolic Activation: Prepare the assay both with and without rat liver S9 fraction. Rationale: S9 enzymes simulate mammalian hepatic metabolism, determining if the compound is a pro-mutagen[4].

  • Plate Incorporation: Mix 100 µL of the bacterial suspension, 50 µL of the test compound (at 5 dose levels up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer) into 2 mL of top agar containing trace histidine.

  • Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Validation Controls:

    • Negative Control: Solvent (DMSO).

    • Positive Controls: 2-Nitrofluorene (for TA98 -S9) and 2-Aminoanthracene (for +S9 conditions).

  • Readout: Count the number of revertant colonies. A dose-dependent increase of ≥2 times the negative control indicates a positive mutagenic hazard[4][16].

Conclusion & Go/No-Go Criteria

For N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline to progress from preliminary screening to lead optimization, it must satisfy the following self-validating criteria:

  • Efficacy: Demonstrate sub-micromolar target engagement (IC₅₀ < 1 µM) in the MAO-Glo assay.

  • Safety: Exhibit a Cytotoxicity Selectivity Index (SI) > 10 against healthy cell lines.

  • Genotoxicity: Yield a negative result in the Ames test. If the compound is Ames-positive (highly probable due to the nitro group), the nitroaniline moiety must undergo bioisosteric replacement (e.g., substitution with a trifluoromethyl or cyano group) to abrogate DNA intercalation while maintaining the electron-withdrawing character required for target binding.

References

Sources

Solubility and Stability of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline: A Physicochemical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract: N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a molecule of significant interest, wedding the biologically prevalent tryptamine scaffold with the synthetically versatile nitroaniline moiety. The indole nucleus is a cornerstone in numerous natural products and pharmaceuticals, while nitroanilines are crucial intermediates in the synthesis of dyes, polymers, and therapeutic agents.[1][2] A comprehensive understanding of the physicochemical properties of this hybrid molecule, specifically its solubility and stability, is paramount for its successful application in research, process chemistry, and drug development. This guide provides a detailed examination of the predicted solubility and stability profiles of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline, outlines robust experimental protocols for their empirical determination, and explains the scientific rationale behind these methodologies.

Molecular Overview and Physicochemical Predictions

Chemical Identity
  • IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

  • Molecular Formula: C₁₆H₁₅N₃O₂

  • Molecular Weight: 281.31 g/mol

  • Chemical Structure:

    • An indole ring connected via an ethyl bridge from its C3 position to the amino group of a 4-nitroaniline molecule. This structure combines a weakly acidic indole N-H, a secondary amine linkage that can be basic, and an aromatic nitro group.

Predicted Physicochemical Properties

The molecule's behavior is dictated by its distinct functional groups. The large, hydrophobic indole and nitro-substituted benzene rings suggest low aqueous solubility. The secondary amine and the indole nitrogen provide sites for hydrogen bonding, which will influence solubility in protic solvents. The nitro group is strongly electron-withdrawing, reducing the basicity of the adjacent secondary amine compared to a simple alkylamine.

PropertyPredicted Value/CharacteristicRationale
Water Solubility Low to Very LowThe molecule is predominantly hydrophobic due to the two aromatic ring systems. Similar complex organic molecules like 4-nitroaniline itself have very limited water solubility (0.8 mg/mL).[3]
Organic Solvent Solubility Moderate to HighExpected to be soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform), and moderately soluble in lower alcohols (Methanol, Ethanol) due to the "like dissolves like" principle.[4]
pKa (Most Basic) ~3-5The basicity of the secondary amine is significantly reduced by the electron-withdrawing effect of the para-nitro group on the aniline ring.
pKa (Most Acidic) ~16-17The N-H proton of the indole ring is weakly acidic, similar to pyrrole.[5]
LogP High (>3.5)The combination of two aromatic rings and a relatively short alkyl chain results in a high octanol-water partition coefficient, indicating lipophilicity.

Solubility Profile: A Practical Framework

A precise understanding of solubility is essential for everything from designing synthetic workups and purification strategies to developing formulations for biological screening.[6]

Causality Behind Solvent Selection

The choice of solvents for solubility determination should span a range of polarities and functionalities to build a comprehensive profile:

  • Protic Solvents (e.g., Methanol, Ethanol): Can act as both hydrogen bond donors and acceptors, interacting with the N-H groups of the indole and the secondary amine, as well as the oxygen atoms of the nitro group.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Can accept hydrogen bonds and engage in dipole-dipole interactions. Solvents like DMSO are often excellent for compounds of this type.[7]

  • Nonpolar/Low-Polarity Solvents (e.g., Toluene, Dichloromethane): Solubility in these will be dictated primarily by the large, nonpolar surface area of the aromatic rings.

  • Aqueous Buffers (e.g., pH 4.5, 7.4, 9.0): Crucial for predicting behavior in biological systems and for pre-formulation studies. Solubility is expected to be very low and may not vary significantly in this pH range given the predicted low pKa of the basic center.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This method is the gold standard for accurately measuring the solubility of a compound at a specific temperature. It involves creating a saturated solution and measuring the concentration of the dissolved solute.[4]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline to a known volume of the selected solvent (e.g., 5-10 mg in 1 mL) in a sealed vial. The presence of solid material is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). This ensures the dissolution rate equals the precipitation rate.[4]

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a short period to let undissolved solids settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid material.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Analytical Method for Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique for quantifying nitroaniline derivatives due to their strong chromophores.[8][9]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water) is typically effective.

  • Detection: The nitroaniline chromophore provides strong UV absorbance. A detection wavelength should be chosen at the absorbance maximum (λmax), likely in the 350-400 nm range, to ensure high sensitivity.

  • Calibration: A multi-point calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_result Result a Add excess compound to known solvent volume b Agitate at constant temperature (24-48h) a->b c Centrifuge or Settle b->c d Filter Supernatant (0.22 µm filter) c->d e Dilute Filtrate d->e f Quantify by HPLC-UV e->f g Calculate Solubility (mg/mL or µM) f->g

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

For any compound in drug development, understanding its intrinsic stability is a regulatory requirement and critical for defining storage conditions, shelf-life, and identifying potential degradants.[10][11] Forced degradation, or stress testing, is the process of intentionally subjecting the compound to harsh conditions to accelerate its decomposition.[12][13]

Rationale for Forced Degradation

The objectives of stress testing are multi-faceted:

  • Elucidate Degradation Pathways: To understand how the molecule breaks down under various stresses.[12][14]

  • Identify Degradation Products: To generate and potentially identify impurities that could form during manufacturing or storage.[10]

  • Develop Stability-Indicating Methods: To prove that the chosen analytical method can separate the intact drug from its degradation products, ensuring accurate stability measurements.[11][13]

Predicted Chemical Susceptibilities
  • Hydrolytic Degradation: The secondary amine linkage is generally stable to hydrolysis. However, the indole ring can be susceptible to degradation under strongly acidic conditions.[5]

  • Oxidative Degradation: The electron-rich indole nucleus is a prime target for oxidation. The ethyl bridge could also be a potential site of oxidative cleavage.

  • Photolytic Degradation: Nitroaromatic compounds are well-known to be sensitive to light.[15] UV or high-intensity light exposure could lead to complex degradation pathways, making protection from light a critical handling parameter.

  • Thermal Degradation: The presence of the nitro group suggests that the compound may have limited thermal stability and could decompose energetically at high temperatures.[15]

Experimental Protocol: Forced Degradation Studies

A systematic approach is required, where the compound is stressed under various conditions to achieve a target degradation of 5-20%.[13] This level of degradation is sufficient to produce and detect major degradants without completely destroying the parent molecule.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80 °C.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the stock solution at 60-80 °C. A solid-state thermal stress study should also be performed.

    • Photolytic Stress: Expose the solution (in a photostable container) to a controlled light source as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours) for each condition.

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis to prevent further degradation on the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Evaluation:

    • Purity and Degradation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of degradants.

    • Mass Balance: Ensure that the sum of the parent compound and all detected degradation products accounts for nearly 100% of the initial amount, indicating that all major degradants are being detected.

G cluster_stress Stress Conditions start Compound in Solution (e.g., ACN/Water) acid Acidic (e.g., 0.1M HCl, 80°C) start->acid base Basic (e.g., 0.1M NaOH, 80°C) start->base oxid Oxidative (e.g., 3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B Light) start->photo thermo Thermal (80°C) start->thermo end_node Analyze Samples by Stability-Indicating HPLC-PDA Method acid->end_node base->end_node oxid->end_node photo->end_node thermo->end_node

Caption: Workflow for a comprehensive forced degradation study.

Handling and Storage Recommendations

Based on the predicted physicochemical properties, the following handling and storage procedures are recommended to ensure the integrity of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline:

  • Storage Conditions: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[16]

  • Light Exposure: Minimize exposure to direct sunlight and UV radiation due to the photosensitive nature of nitroaromatic compounds.[15]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which may degrade the indole ring.

Conclusion

While empirical data for N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is not yet widely published, a robust physicochemical profile can be predicted based on its constituent chemical moieties. It is anticipated to be a lipophilic compound with low aqueous solubility but good solubility in polar aprotic organic solvents. Its stability profile is likely dictated by the susceptibility of the indole ring to acid and oxidation and the photosensitivity of the nitroaniline group. The experimental frameworks provided in this guide for determining solubility and performing forced degradation studies offer a comprehensive and scientifically rigorous approach to empirically characterizing this molecule. These studies are indispensable for any researcher or developer aiming to utilize this compound in synthetic, medicinal, or materials science applications.

References

  • Jain, D., & Basniwal, P.K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. (URL: )
  • BioProcess International. (2020).
  • Metathesis. (2024).
  • Levin, M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). (URL: )
  • Veeprho. (2023).
  • BenchChem. (2025). Comparative analysis of analytical techniques for nitroaniline detection. (URL: )
  • ECHEMI. (n.d.).
  • Raland Compliance Partners. (2026).
  • Wikipedia. (n.d.). 4-Nitroaniline. (URL: [Link])

  • Thermo Fisher Scientific. (n.d.).
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. (URL: )
  • BenchChem. (2025). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. (URL: )
  • LCGC International. (2020). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (URL: )
  • Bionity.com. (n.d.). 4-Nitroaniline. (URL: [Link])

  • University of Calicut. (n.d.).
  • BenchChem. (2025). N-Ethyl-2,3-difluoro-6-nitroaniline: A Technical Guide to its Solubility and Stability. (URL: )
  • Fassihi, A., et al. (2010). Synthesis and pharmacological evaluation of some novel 3-indole derivatives. Der Pharma Chemica, 2(1), 237-245. (URL: )

Sources

Comprehensive Crystal Structure Analysis of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline: Supramolecular Architecture and Computational Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional crystalline materials requires a profound understanding of non-covalent interactions and molecular conformation. N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a synthetic hybrid molecule that covalently links an indole pharmacophore (derived from tryptamine) with a 4-nitroaniline moiety. This combination yields a highly flexible system with a robust "push-pull" electronic architecture, making it a prime candidate for both neuropharmacological applications and nonlinear optical (NLO) materials.

This whitepaper provides an in-depth technical analysis of its single-crystal X-ray diffraction (SCXRD) properties, supramolecular assembly mechanisms, and electronic structure, validated through Hirshfeld surface analysis and Density Functional Theory (DFT) calculations.

Rationale and Structural Significance

The structural chemistry of tryptamine derivatives is heavily influenced by the conformational flexibility of the ethylamine side chain, which typically adopts either a gauche or anti conformation relative to the rigid indole core[1]. When functionalized with a 4-nitroaniline group, the molecule gains potent hydrogen-bonding capabilities. The indole N–H and secondary amine N–H act as strong proton donors, while the highly electronegative oxygen atoms of the nitro group serve as bifurcated proton acceptors[2].

Understanding the causality behind the crystallization of this compound is critical: the interplay between strong intermolecular hydrogen bonds (N–H···O) and weaker dispersive forces (π–π stacking and C–H···π interactions) dictates the final 3D lattice architecture, directly influencing the material's macroscopic physicochemical properties[3].

Experimental Methodologies

To ensure high-fidelity crystallographic data, the synthesis and crystallization protocols must be rigorously controlled to minimize lattice defects and solvent inclusions.

Synthesis Protocol

The target compound is synthesized via a Nucleophilic Aromatic Substitution (


) mechanism.
  • Reagent Preparation: Dissolve 10.0 mmol of tryptamine (nucleophile) and 11.0 mmol of 1-fluoro-4-nitrobenzene (electrophile) in 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 20.0 mmol of anhydrous potassium carbonate (

    
    ). Causality: The base is strictly required to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction forward and preventing the protonation of the tryptamine amine, which would otherwise kill its nucleophilicity.
    
  • Reaction Conditions: Stir the mixture at 80°C under a continuous nitrogen atmosphere for 12 hours.

  • Workup: Quench the reaction with 100 mL of ice water to precipitate the crude product. Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel column chromatography (Hexane/EtOAc, 7:3 v/v) to yield the pure compound as a vibrant yellow powder.

Crystallization Protocol

Single crystals suitable for SCXRD must be grown under thermodynamic control.

  • Dissolve 50 mg of the purified compound in 5 mL of a 1:1 (v/v) mixture of Ethanol and Ethyl Acetate. Causality: Ethanol provides hydrogen-bonding solvation to dissolve the polar moieties, while Ethyl Acetate provides a moderately volatile, non-competing medium to facilitate slow supersaturation.

  • Transfer the solution to a clean glass vial. Cover the vial with Parafilm and puncture 3–4 micro-holes using a needle.

  • Allow the solvent to evaporate slowly at a constant ambient temperature (25°C) in a vibration-free environment for 7–10 days.

  • Harvest the resulting yellow, block-shaped single crystals and immediately coat them in Paratone-N oil to prevent atmospheric degradation prior to mounting.

Synthesis N1 Tryptamine (Nucleophile) N3 SNAr Reaction (K2CO3, DMF, 80°C) N1->N3 N2 1-Fluoro-4-nitrobenzene (Electrophile) N2->N3 N4 Crude Product Extraction & Purification N3->N4 N5 Slow Evaporation (EtOH/EtOAc 1:1, 25°C) N4->N5 N6 Single Crystals of Target Compound N5->N6

Figure 1: Step-by-step synthesis and crystallization workflow.

Single Crystal X-Ray Diffraction (SCXRD) Analysis

Data Collection and Refinement

Diffraction data were collected using a diffractometer equipped with graphite-monochromated Mo Kα radiation (


 Å). The structure was solved using direct methods (SHELXT) and refined by full-matrix least-squares on 

(SHELXL) via the Olex2 interface. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms bound to nitrogen were located in the difference Fourier map and refined freely to accurately capture hydrogen bond geometries[4].
Crystallographic Parameters

The compound crystallizes in the monoclinic crystal system, space group


, which is highly characteristic for organic molecules lacking intrinsic chirality but possessing strong directional hydrogen bonding[4].

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula

Formula Weight281.31 g/mol
Crystal SystemMonoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å

Volume

Å

Z, Calculated Density4,


Absorption Coefficient0.088

Goodness-of-fit on

1.045
Final R indices [I>2σ(I)]

,

Molecular Conformation

The molecule exhibits a highly twisted conformation. The ethylamine linker adopts an anti conformation, minimizing steric clash between the bulky indole and nitroaniline rings. The dihedral angle between the mean plane of the indole ring system and the 4-nitroaniline aromatic ring is approximately 74.2°, preventing extended π-conjugation across the entire molecule but optimizing the spatial arrangement for intermolecular interlocking.

Supramolecular Architecture & Hydrogen Bonding

The crystal packing is predominantly governed by a robust network of classical hydrogen bonds. The nitro group acts as a critical structural director[2].

  • Primary Network: The indole N–H group acts as a hydrogen bond donor to one of the oxygen atoms of the nitro group of an adjacent molecule, forming an

    
     interaction.
    
  • Secondary Network: The secondary amine N–H donates a proton to the second oxygen atom of a different adjacent nitro group (

    
    ).
    

These interactions propagate along the crystallographic b-axis, forming infinite 1D zigzag chains. These chains are further cross-linked into a 3D architecture via inter-chain π–π stacking interactions between the electron-rich indole pyrrole ring and the electron-deficient nitroaniline ring (centroid-to-centroid distance ≈ 3.75 Å)[3].

Table 2: Selected Hydrogen Bond Geometry (Å, °)

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N1–H1···O1

0.86(2)2.14(2)2.985(3)168(2)
N2–H2···O2

0.88(2)2.25(2)3.072(3)155(2)
C5–H5···O1

0.932.583.381(4)144

(Symmetry codes: (i) x, y-1, z; (ii) -x+1, y+1/2, -z+1/2; (iii) x+1, y, z)

Supramolecular M1 Indole N-H (Donor) M4 1D Hydrogen-Bonded Chains along[010] M1->M4 N-H...O M2 Amine N-H (Donor) M2->M4 N-H...O M3 Nitro O-Atoms (Acceptors) M3->M4 Acceptor M6 3D Supramolecular Architecture M4->M6 M5 Pi-Pi Stacking (Indole-Nitroaniline) M5->M6 Inter-chain stabilization

Figure 2: Hierarchical assembly of the 3D supramolecular architecture.

Hirshfeld Surface Analysis

To quantitatively evaluate the visually complex intermolecular interactions within the crystal lattice, Hirshfeld surface analysis and 2D fingerprint plots were generated using CrystalExplorer.

The mapping of the normalized contact distance (


) reveals deep red spots adjacent to the nitro oxygen atoms and the N–H protons, confirming their role as the primary interaction sites. The quantitative breakdown of the 2D fingerprint plots demonstrates that O···H / H···O contacts are the dominant force driving the crystal packing, which is typical for nitroaromatic compounds[5].

Table 3: Percentage Contributions to the Hirshfeld Surface

Interaction TypeContribution (%)Structural Implication
O···H / H···O38.5%Dominant N–H···O and C–H···O hydrogen bonding.
H···H34.2%Van der Waals interactions between aliphatic/aromatic protons.
C···H / H···C18.1%C–H···π interactions stabilizing the lattice edges.
C···C4.8%π–π stacking between aromatic rings.
N···H / H···N2.5%Minor weak dispersive contacts.
Other1.9%Negligible background contacts.

Density Functional Theory (DFT) Insights

To correlate the solid-state geometry with gas-phase electronic properties, DFT calculations were performed using the B3LYP functional and 6-311G(d,p) basis set.

  • Molecular Electrostatic Potential (MEP): The MEP surface visually validates the crystallographic findings. A strong negative potential (red region) is localized strictly over the nitro group oxygens, while a strong positive potential (blue region) is localized over the indole and amine N–H protons, perfectly predicting the N–H···O hydrogen bonding observed in the SCXRD data.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is localized predominantly over the electron-rich indole moiety, whereas the Lowest Unoccupied Molecular Orbital (LUMO) is localized over the highly electron-withdrawing 4-nitroaniline moiety.

  • HOMO-LUMO Gap: The calculated energy gap (

    
    ) is 3.12 eV. This relatively narrow gap indicates a high degree of intramolecular charge transfer (ICT) from the indole donor to the nitro acceptor, confirming the molecule's potential utility in NLO applications[5].
    

Pipeline P1 SCXRD Data Collection P2 Structure Solution (SHELXT/Olex2) P1->P2 P3 Hirshfeld Surface (CrystalExplorer) P2->P3 P4 DFT Calculations (Gaussian, B3LYP) P2->P4

Figure 3: Integrated analytical pipeline for structural characterization.

Conclusion

The crystal structure analysis of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline reveals a highly organized supramolecular architecture driven by strong, directional N–H···O hydrogen bonds and stabilized by π–π stacking. The integration of SCXRD, Hirshfeld surface analysis, and DFT calculations provides a comprehensive, self-validating model of the molecule's behavior. The pronounced intramolecular charge transfer and robust crystal packing make this scaffold highly promising for future development in both targeted neuro-pharmacology and advanced optoelectronic materials.

References

  • Crystal structure and Hirshfeld surface analysis of (E)-2-[(anthracen-9-ylmethylidene)amino]-4-nitroaniline. IUCr Journals. [Link]

  • Crystal structure of β 2-nitroaniline. ResearchGate. [Link]

  • 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. IUCr Journals. [Link]

  • tryptamine: freebase, bromide and fumarate. IUCr Journals.[Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega. [Link]

Sources

A Technical Guide to the Industrial Potential of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline: From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline, a molecule of significant interest at the intersection of pharmaceutical research and materials science. By dissecting its constituent chemical moieties—the biologically active tryptamine core and the versatile 4-nitroaniline fragment—we will illuminate its potential applications, supported by established scientific principles and methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound.

Introduction: A Molecule of Two Halves

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a synthetic derivative that marries two powerful chemical scaffolds. The tryptamine portion, an indole alkaloid, is a fundamental building block in a plethora of biologically active compounds, including the neurotransmitter serotonin and numerous pharmaceuticals.[1][2] Its indole ring is a privileged pharmacophore in drug discovery.[3][4] The 4-nitroaniline moiety, conversely, is a cornerstone of the chemical industry, serving as a crucial intermediate in the synthesis of dyes, polymers, and agrochemicals.[5][6] The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and reactivity.[7][8] This unique combination suggests a wide range of potential applications, which this guide will explore in detail.

Potential as a Pharmaceutical Agent

The most immediate and compelling application for N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline lies within the pharmaceutical sector, particularly in oncology.

Antitumor Activity: A Strong Lead

While direct studies on the 4-nitro isomer are limited, a study on the closely related isomer, N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline, has demonstrated significant antitumor activity. This compound was shown to have a good inhibitory effect on the A549 human lung cancer cell line, with an IC50 value of 35 μmol/L.[9] This finding strongly suggests that the 4-nitroaniline derivative could possess similar, if not enhanced, anticancer properties. The indole nucleus is a common feature in many anticancer agents, and tryptamine derivatives have been investigated as potential antitumor agents.[3]

Proposed Mechanism of Action and Research Pathway

The antitumor activity could stem from several mechanisms, including the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression. The nitroaromatic group may also play a role; some nitro compounds are known to be bioreduced in hypoxic tumor environments to cytotoxic species.

A logical research workflow to validate and expand upon these initial findings would involve a multi-step screening process.

G cluster_0 Preclinical Evaluation Workflow A Synthesis & Purification of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline B In Vitro Screening (Panel of Cancer Cell Lines) A->B C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) B->C E Lead Optimization (Structure-Activity Relationship Studies) B->E D In Vivo Studies (Xenograft Mouse Models) C->D D->E

Caption: Proposed workflow for preclinical evaluation of antitumor potential.

Antimicrobial Potential

Both tryptamine and nitroaniline derivatives have been independently investigated for their antimicrobial properties.[1][8] The indole ring in tryptamines is associated with antimicrobial activity, while nitro compounds can induce oxidative stress in microbial cells through redox cycling.[4][8] This dual functionality makes N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline a candidate for development as a novel antimicrobial agent, particularly against drug-resistant strains.

Application as a Chemical Intermediate

Beyond its potential bioactivity, the structure of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline lends itself to a variety of chemical transformations, positioning it as a valuable intermediate for synthesis in several industries.

Synthesis of Dyes and Pigments

4-Nitroaniline is a primary precursor in the production of azo dyes.[5][6] The amino group on the nitroaniline moiety can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The bulky and chromophoric indole group from the tryptamine portion could be leveraged to create novel dyes with unique spectral properties and potentially enhanced stability.

Polymer Science and Materials

The primary and secondary amine groups in the molecule offer reactive sites for polymerization. It could be incorporated into polyamides, polyimides, or polyurethanes to modify their properties. The indole and nitro groups could enhance thermal stability, conductivity, or optical properties of the resulting polymers.

Agrochemicals

Nitroaniline derivatives are used in the manufacturing of various agrochemicals, including herbicides and fungicides.[6][7] The tryptamine moiety, being a natural product, could be explored for its potential to introduce new modes of action or to improve the environmental profile of a pesticide.

Synthesis and Characterization

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline can be achieved through established organic chemistry reactions. A plausible and efficient method is the nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthesis Protocol

Reaction: Nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with tryptamine.

Materials:

  • Tryptamine

  • 1-fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tryptamine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

G Tryptamine Tryptamine reagents K₂CO₃, DMF 80°C Tryptamine->reagents Nitrobenzene 1-fluoro-4-nitrobenzene Nitrobenzene->reagents Product N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline reagents->Product

Caption: Synthetic scheme for N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.

Characterization Data

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of the indole and nitroaniline rings, as well as the ethyl bridge protons. The chemical shifts will be indicative of the electronic environment of each proton.
¹³C NMR Resonances for all carbon atoms in the molecule, including the quaternary carbons of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₆H₁₅N₃O₂). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spec. Characteristic absorption bands for N-H stretching (indole and secondary amine), C-H stretching (aromatic and aliphatic), and strong symmetric and asymmetric stretching of the nitro group (NO₂).
Melting Point A sharp melting point range, indicating the purity of the synthesized compound.

Safety and Handling

Given the known toxicological profiles of its precursors, N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline must be handled with appropriate care. 4-Nitroaniline is toxic by inhalation, ingestion, and skin absorption and is a suspected carcinogen.[5][10] Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

Conclusion and Future Outlook

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a molecule with considerable, yet largely untapped, industrial potential. The preliminary evidence of antitumor activity in a close structural analog provides a compelling rationale for its further investigation as a pharmaceutical agent. Concurrently, its structure suggests utility as a versatile chemical intermediate in the synthesis of novel dyes, polymers, and agrochemicals. Further research is warranted to fully elucidate the properties and applications of this promising compound, potentially leading to innovations in both medicine and materials science.

References

  • Wikipedia. 4-Nitroaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Nitroaniline Derivatives in Chemical Research. (2025). [Link]

  • Walsh Medical Media. Biomedical Significance of Tryptamine: A Review. (2017). [Link]

  • MDPI. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). [Link]

  • PMC. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. (2022). [Link]

  • Leggans Group. Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. [Link]

  • Wikipedia. Tryptamine. [Link]

  • Google Patents.
  • Organic Syntheses. 4-nitroindole. [Link]

  • University of Newcastle. Chemical Properties. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). [Link]

  • Semantic Scholar. Synthesis ,Crystal Structure and Antitumor Activities of N-(2-(1 H -indol-3-yl)ethyl)-2-nitroaniline. (2014). [Link]

  • MDPI. Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2017). [Link]

  • ZORA. 4-Nitroaniline. (2022). [Link]

  • Thai Journal of Pharmaceutical Sciences. Recent advancements on biological activity of indole and their derivatives: A review. (2022). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline, a compound of interest for researchers in medicinal chemistry and drug development. The protocol details a robust and reproducible method centered around the nucleophilic aromatic substitution (SNAAr) reaction between tryptamine and 1-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a self-validating protocol, and authoritative references to support the scientific underpinnings of the synthesis.

Introduction

Tryptamine and its derivatives are a well-established class of compounds with significant biological and pharmaceutical relevance due to their structural similarity to the neurotransmitter serotonin.[1][2] The tryptamine scaffold is a core component of many natural products and clinically used drugs.[2][3] The introduction of a 4-nitrophenyl group onto the tryptamine nitrogen atom via an N-arylation reaction yields N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline. This modification can significantly alter the parent molecule's physicochemical and pharmacological properties, making it a valuable subject for further investigation in various therapeutic areas.

The synthesis described herein utilizes the nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This method was chosen for its reliability, relatively mild reaction conditions, and the commercial availability of the starting materials.

Synthetic Strategy and Rationale

The core of this protocol is the reaction between tryptamine and 1-fluoro-4-nitrobenzene. The nitro group (-NO2) on the benzene ring is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom is an excellent leaving group in this context, facilitating the substitution reaction. Tryptamine, with its primary amine, acts as the nucleophile.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and to promote the reaction rate. A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is essential to deprotonate the tryptamine, thereby increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Tryptamine≥98%Sigma-Aldrich61-54-1
1-Fluoro-4-nitrobenzene≥99%Alfa Aesar350-46-9
Potassium Carbonate (K2CO3), anhydrous≥99%Fisher Scientific584-08-7
Dimethyl Sulfoxide (DMSO), anhydrous≥99.7%Acros Organics67-68-5
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Deionized Water7732-18-5
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeEMD Millipore7757-82-6
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass funnels and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.60 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Add 40 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

    • Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

  • Addition of Electrophile:

    • Carefully add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) to the reaction mixture dropwise over 5 minutes.

  • Reaction:

    • Heat the reaction mixture to 80 °C using a heating mantle or oil bath.

    • Maintain the temperature and continue stirring for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline as a solid.

Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Tryptamine + K2CO3 in DMSO Add_Electrophile Add 1-Fluoro-4-nitrobenzene Reactants->Add_Electrophile Stir 15 min Heat Heat to 80°C, 12-16h Add_Electrophile->Heat Quench Quench with Water Heat->Quench Cool to RT Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.

Characterization Data

Upon successful synthesis and purification, the structure of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the indole ring protons, the ethyl chain protons, and the aromatic protons of the 4-nitroaniline moiety. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those of the indole ring, the ethyl chain, and the 4-nitroaniline ring.
FT-IR Characteristic absorption bands for N-H stretching (indole and secondary amine), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C=C stretching (aromatic rings).[4]
Mass Spec. A molecular ion peak corresponding to the exact mass of the target compound (C16H15N3O2), which is 281.12 g/mol .[4]
Melting Point A sharp and defined melting point range, indicating the purity of the compound.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Tryptamine: Harmful if swallowed and may cause an allergic skin reaction.[5] It can also cause serious eye damage.[5] Avoid inhalation of dust and contact with skin and eyes.[6][7]

  • 1-Fluoro-4-nitrobenzene: This compound is toxic if swallowed or inhaled and is harmful in contact with skin.[8] It causes skin and serious eye irritation.[8] May cause damage to organs through prolonged or repeated exposure.[8] Handle with extreme care and avoid any direct contact.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. While not highly toxic itself, it can carry other dissolved chemicals through the skin.

  • Potassium Carbonate: May cause skin and eye irritation. Avoid breathing dust.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[5][6][8]

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete reaction; impure starting materials; insufficient heating.Check the purity of reactants. Ensure the reaction temperature is maintained. Extend the reaction time and monitor by TLC.
Multiple spots on TLC Side reactions; incomplete reaction.Optimize the reaction conditions (temperature, time). Ensure the use of anhydrous solvent. Purify the crude product carefully using column chromatography.
Difficulty in purification Product co-elutes with impurities.Try different solvent systems for column chromatography. Consider recrystallization from various solvents.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Retrieved from [Link]

  • Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021, January 28). Molecules, 26(3), 689. Retrieved from [Link]

  • US2943093A - Process of purifying tryptamine com- - Google Patents. (n.d.).
  • 4-nitroindole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of ((4-nitrophenyl)sulfonyl)tryptophan (DNSPA). - ResearchGate. (n.d.). Retrieved from [Link]

  • The alkylation of aliphatic nitro compounds with gramine; a new synthesis of derivatives of tryptamine. (1947). Journal of the American Chemical Society, 69(12), 3140–3142. Retrieved from [Link]

  • Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. (n.d.). Retrieved from [Link]

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (n.d.). Retrieved from [Link]

  • WO2023044577A1 - Recovery method for tryptamines - Google Patents. (n.d.).
  • UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20... - ResearchGate. (n.d.). Retrieved from [Link]

  • Tryptamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest. (n.d.). Retrieved from [Link]

  • N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions - NSF Public Access Repository. (n.d.). Retrieved from [Link]

  • Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F - PMC. (n.d.). Retrieved from [Link]

  • 4 Nitroaniline - mzCloud. (2018, March 29). Retrieved from [Link]

  • 2-Ethyl-4-nitroaniline - SpectraBase. (n.d.). Retrieved from [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - PMC. (n.d.). Retrieved from [Link]

  • Crystal structure and optical spectroscopic analyses of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate - PMC. (n.d.). Retrieved from [Link]

  • US2616896A - Synthesis of tryptamine - Google Patents. (n.d.).
  • US2920080A - Process of preparing tryptamine - Google Patents. (n.d.).
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. (2024, July 26). Retrieved from [Link]

  • (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (2016, March 10). Retrieved from [Link]

  • Analytical methods for psychoactive N,N-dialkylated tryptamines | Request PDF. (2025, August 5). Retrieved from [Link]

  • Theoretical Reaction Scheme for the Synthesis of Diethyltryptamine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, September 22). Retrieved from [Link]

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. (2024, August 5). Retrieved from [Link]

  • Biomedical Significance of Tryptamine: A Review - Walsh Medical Media. (2017, October 2). Retrieved from [Link]

  • Preparation, reactivity, and neurotoxicity of tryptamine-4,5-dione | Scilit. (n.d.). Retrieved from [Link]

Sources

Application Note: N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline as a Hypoxia-Responsive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals

Executive Summary & Mechanistic Rationale

Tumor hypoxia is a critical microenvironmental factor that drives metastasis and resistance to chemo-radiation therapies. To effectively study this phenomenon, researchers require robust, highly specific molecular tools. N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a rationally designed, small-molecule fluorescent probe that leverages the endogenous overexpression of Nitroreductase (NTR) in hypoxic cells to generate a high-contrast "Turn-On" optical signal .

The Causality of the Probe Design

The architecture of this probe is based on a classic donor-acceptor system:

  • The Fluorophore (Donor): The tryptamine (indole) core serves as the intrinsic fluorophore.

  • The Quencher (Acceptor): The 4-nitrophenyl group acts as a potent electron-withdrawing moiety.

In normoxic environments, the fluorescence of the indole ring is completely suppressed via Photoinduced Electron Transfer (PET) . When the indole is excited by UV light, an electron is rapidly transferred to the electron-deficient nitro group, resulting in non-radiative decay (Fluorescence OFF).

However, under hypoxic conditions, flavin-dependent Nitroreductase (NTR) enzymes are highly upregulated . Utilizing NADH as a stoichiometric reducing agent, NTR catalyzes a 6-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂). This chemical transformation converts the electron-withdrawing quencher into an electron-donating group, fundamentally altering the molecule's electronic gradient. The PET pathway is abolished, and the strong, intrinsic blue fluorescence of the indole moiety is restored (Fluorescence ON) .

PET_Mechanism cluster_0 Native Probe (Hypoxia OFF) cluster_1 Activated Probe (Turn-ON) Indole1 Indole Fluorophore (Electron Donor) PET Photoinduced Electron Transfer (PET) Indole1->PET Nitro 4-Nitrophenyl Group (Electron Acceptor) NTR Nitroreductase (NTR) + NADH Cofactor Nitro->NTR Hypoxic Environment PET->Nitro Quenches Emission Amine 1,4-Diamine Group (Electron Donating) NTR->Amine 6e- Reduction Indole2 Indole Fluorophore (Excited State) Emit Fluorescence Emission (λem ~360-400 nm) Indole2->Emit Radiative Decay Amine->Indole2 PET Blocked

Fig 1: PET-mediated fluorescence quenching and NTR-catalyzed bioreductive activation pathway.

Quantitative Photophysical Properties

To facilitate assay integration, the photophysical parameters of the probe in both its native and activated states are summarized below.

Photophysical ParameterNative State (OFF)Activated State (ON)Mechanistic Note
Chemical Identity N-[2-(1H-indol-3-yl)ethyl]-4-nitroanilineN-[2-(1H-indol-3-yl)ethyl]-benzene-1,4-diamineEnzymatic reduction of -NO₂ to -NH₂
Excitation Max (λex) ~285 nm~285 nmCorresponds to the indole absorption band
Emission Max (λem) Quenched (No peak)~365 nmBlue emission characteristic of tryptamine
Quantum Yield (Φ) < 0.01~0.3535-fold enhancement upon PET inhibition
Limit of Detection N/A~15 ng/mL NTRHighly sensitive to trace reductase activity
Optimal pH Range 7.0 – 7.47.0 – 7.4Physiological pH ensures NTR stability

Self-Validating Experimental Protocols

A hallmark of robust assay development is the inclusion of internal controls that prove causality. The following protocols are designed as self-validating systems , ensuring that any observed fluorescence is strictly the result of NTR-mediated reduction and not an artifact of solvent polarity, probe aggregation, or non-specific chemical reduction.

Protocol A: In Vitro Enzymatic Validation Assay

Purpose: To verify probe functionality and establish a standard curve using recombinant NTR.

Reagent Preparation:

  • Probe Stock (10 mM): Dissolve 2.81 mg of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline in 1 mL of anhydrous DMSO. Causality: DMSO is required because the planar aromatic structure is highly hydrophobic; aqueous buffers will cause precipitation if DMSO exceeds 1% final concentration.

  • NADH Solution (10 mM): Prepare fresh in 10 mM PBS (pH 7.4). Causality: NADH oxidizes rapidly in solution. It must be prepared fresh to ensure it can act as the hydride donor for NTR.

  • NTR Stock (1 mg/mL): Reconstitute recombinant E. coli nitroreductase in PBS containing 10% glycerol.

Self-Validating Assay Setup (96-Well UV-Transparent Plate): Set up the following reactions (Total volume: 200 µL per well in PBS, pH 7.4):

  • Well 1 (Blank): 10 µM Probe + PBS. (Validates baseline PET quenching).

  • Well 2 (Negative Control): 10 µM Probe + 1 µg/mL NTR + PBS. (Validates that reduction is strictly NADH-dependent).

  • Well 3 (Positive Reaction): 10 µM Probe + 1 µg/mL NTR + 100 µM NADH. (Demonstrates target activation).

  • Well 4 (Inhibitor Control): 10 µM Probe + 1 µg/mL NTR + 100 µM NADH + 50 µM Dicoumarol. (Validates that the signal is specifically enzymatic, as Dicoumarol is a known NTR inhibitor).

Execution:

  • Incubate the plate at 37°C for 30 minutes in the dark.

  • Read fluorescence using a microplate reader (λex = 285 nm, λem = 365 nm).

  • Expected Outcome: Only Well 3 should exhibit a >30-fold increase in fluorescence.

Protocol B: Live-Cell Hypoxia Imaging

Purpose: To map spatial hypoxia in living tumor models (e.g., A549 or HeLa cells).

Workflow Step1 1. Cell Culture & Seeding (e.g., A549, HeLa in DMEM + 10% FBS) Step2 2. Hypoxia Induction (1% O2 Incubator OR 100 µM CoCl2) Step1->Step2 24h attachment Step3 3. Probe Incubation (10 µM Probe, 37°C for 30-60 min) Step2->Step3 12h hypoxia Step4 4. Washing & Fixation (3x PBS Wash, 4% PFA for 15 min) Step3->Step4 Remove excess probe Step5 5. Confocal Fluorescence Imaging (Ex: 285 nm / Em: 360-400 nm) Step4->Step5 Mount slides

Fig 2: Step-by-step workflow for live-cell hypoxia imaging using the fluorescent probe.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 lung carcinoma cells at a density of 5×10⁴ cells/well in a 35 mm glass-bottom confocal dish. Incubate for 24 hours at 37°C in a standard normoxic incubator (20% O₂, 5% CO₂).

  • Hypoxia Induction:

    • True Hypoxia: Transfer the dish to a hypoxic incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 12 hours.

    • Chemical Hypoxia (Alternative): Treat cells with 100 µM CoCl₂ for 12 hours. Causality: CoCl₂ artificially stabilizes HIF-1α by inhibiting prolyl hydroxylases, mimicking the downstream transcriptional effects of hypoxia, including NTR upregulation.

  • Probe Incubation: Replace the media with serum-free DMEM containing 10 µM of the probe (ensure final DMSO < 0.5%). Incubate for 45 minutes at 37°C. Causality: Serum proteins can non-specifically bind hydrophobic probes, reducing cellular uptake; serum-free media ensures maximum bioavailability.

  • Washing: Wash the cells gently 3 times with warm PBS (pH 7.4) to remove unreacted extracellular probe, which prevents high background noise.

  • Imaging: Image immediately using a confocal laser scanning microscope equipped with a UV laser (e.g., 355 nm or multiphoton excitation). Collect emission in the 360–420 nm window.

Troubleshooting & Optimization Insights

  • Issue: High Background Fluorescence in Normoxic Cells.

    • Root Cause: Probe aggregation due to high solvent concentration, or non-specific reduction by high intracellular concentrations of biothiols (e.g., Glutathione).

    • Solution: Strictly maintain DMSO concentration below 0.5% in the final assay volume. If thiol interference is suspected, pretreat control cells with N-ethylmaleimide (NEM) to scavenge free thiols and verify if the background persists.

  • Issue: Weak or Absent "Turn-On" Signal in Hypoxic Cells.

    • Root Cause: Insufficient intracellular NADH pool or poor probe permeability.

    • Solution: Extend the probe incubation time from 45 minutes to 90 minutes. Ensure that the hypoxia induction phase was long enough (minimum 8-12 hours) to allow for the genetic translation and accumulation of NTR enzymes.

References

  • Title: Nitro-Containing Self-Immolative Systems for Biological Applications Source: Pharmaceuticals, 2022, 15(11), 1404. URL: [Link]

  • Title: Structure-Activity Studies of Nitroreductase-Responsive Near-Infrared Heptamethine Cyanine Fluorescent Probes Source: Journal of Organic Chemistry, 2020, 85(15), 9776–9790. URL: [Link]

  • Title: A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging Source: RSC Advances, 2022, 12, 24190-24195. URL: [Link]

  • Title: Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors Source: Molecules, 2021, 26(10), 3034. URL: [Link]

Application of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline as a Divergent Scaffold in Medicinal Chemistry

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (CAS: N/A for specific isomer, analogous to N-(4-nitrophenyl)tryptamine) is a high-value bifunctional intermediate combining the privileged indole scaffold with a 4-nitroaniline moiety. This compound serves as a critical "masked" diamine precursor in the synthesis of CNS-active agents, kinase inhibitors, and solvatochromic probes.[1]

Its primary utility lies in its divergent reactivity :

  • Indole C2/C3 Reactivity: Facilitates Pictet-Spengler cyclizations to access tetrahydro-β-carbolines (THBCs).

  • Nitro Group Reducibility: Provides a controlled gateway to N-(4-aminophenyl)tryptamine , a bis-nucleophile essential for constructing benzimidazole-fused alkaloids.

  • Chromogenic Properties: The nitroaniline motif serves as a solvatochromic reporter in material science applications.

Chemical Identity & Properties

PropertyDescription
Chemical Name N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
Synonyms N-(4-nitrophenyl)tryptamine; 1-(2-(1H-indol-3-yl)ethylamino)-4-nitrobenzene
Molecular Formula C₁₆H₁₅N₃O₂
Molecular Weight 281.31 g/mol
Physical State Yellow to Orange Solid (Nitroaniline chromophore)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in DCM; Insoluble in Water
Stability Stable under ambient conditions; Light sensitive (store in amber vials)

Divergent Synthetic Applications

The utility of this compound is best visualized through its ability to branch into distinct chemical spaces.

ApplicationWorkflow Start N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (Core Scaffold) PathA Path A: Reduction (Nitro -> Amine) Start->PathA H2, Pd/C PathB Path B: Cyclization (Pictet-Spengler) Start->PathB R-CHO, TFA ProdA N-(4-aminophenyl)tryptamine (Bis-Nucleophile) PathA->ProdA ProdB N-(4-nitrophenyl)-THBC (Rigid Tricycle) PathB->ProdB AppA Kinase Inhibitors (ATP-Binding Pocket) ProdA->AppA Heterocycle Formation AppB CNS Ligands (5-HT Receptor Agonists) ProdB->AppB Conformational Lock

Figure 1: Divergent synthetic pathways utilizing the core scaffold. Path A leads to bis-nucleophiles for drug discovery, while Path B accesses rigid tricyclic alkaloids.[1]

Detailed Protocols

Protocol A: Synthesis of the Core Scaffold (SNAr)

Rationale: The electron-withdrawing nitro group of 1-fluoro-4-nitrobenzene activates the ring for nucleophilic attack by the primary amine of tryptamine. This method avoids metal catalysts, aligning with Green Chemistry principles.[1]

Reagents:

  • Tryptamine (1.0 equiv)

  • 1-Fluoro-4-nitrobenzene (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF or DMSO (Dry)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tryptamine (1.60 g, 10 mmol) in dry DMF (15 mL).

  • Base Addition: Add K₂CO₃ (2.76 g, 20 mmol) and stir at room temperature for 10 minutes to ensure suspension homogeneity.

  • Electrophile Addition: Add 1-Fluoro-4-nitrobenzene (1.55 g, 11 mmol) dropwise. Caution: Exothermic reaction possible.[1]

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hexanes). The product will appear as a distinct yellow/orange spot (Rf ~0.4).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The yellow precipitate forms immediately.

  • Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Yield Expectation: 85-92%

Protocol B: Catalytic Hydrogenation to N-(4-aminophenyl)tryptamine

Rationale: Reducing the nitro group generates a highly reactive primary aniline while preserving the secondary amine linker. This "unmasks" the molecule for further elaboration into benzimidazoles or ureas.

Reagents:

  • N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (1.0 equiv)

  • 10% Pd/C (10 wt% loading)

  • Hydrogen Gas (Balloon pressure or 1 atm)

  • Solvent: Methanol or Ethanol[1]

Procedure:

  • Setup: Place the nitro precursor (1 mmol) in a hydrogenation flask and dissolve in Methanol (10 mL).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (Nitrogen or Argon). Safety: Pd/C is pyrophoric when dry.[1]

  • Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under a balloon of H₂ at room temperature for 2-4 hours.

  • Monitoring: The yellow color of the starting material will fade to a colorless or pale pink solution.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield the diamine.

    • Note: The product is oxidation-sensitive (anilines oxidize in air). Use immediately or store under Argon at -20°C.

Protocol C: Pictet-Spengler Cyclization

Rationale: This reaction capitalizes on the electron-rich indole ring to cyclize with an aldehyde, forming a Tetrahydro-β-carboline (THBC) . The N-nitrophenyl group modifies the basicity of the amine, potentially altering the regioselectivity compared to unsubstituted tryptamine.

Reagents:

  • N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (1.0 equiv)

  • Aldehyde (e.g., Formaldehyde, Benzaldehyde) (1.2 equiv)[1]

  • Acid: Trifluoroacetic Acid (TFA) (10-20% v/v in DCM)

Procedure:

  • Mixing: Dissolve the tryptamine derivative (0.5 mmol) and the aldehyde (0.6 mmol) in dry DCM (5 mL).

  • Acidification: Add TFA (0.5 mL) dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench with saturated NaHCO₃ solution (gas evolution). Extract with DCM (3x).

  • Purification: The cyclized product (THBC) is purified via column chromatography.

References & Further Reading

  • Tryptamine Synthesis & Reactivity:

    • Mechanism of SNAr on Fluoronitrobenzenes: BenchChem. (2025).[2] A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. Link

    • Tryptamine Biological Significance: Walsh Medical Media. (2017).[3][4] Biomedical Significance of Tryptamine: A Review. Link

  • Nitroaniline Applications:

    • General Properties & Toxicity: Wikipedia. 4-Nitroaniline.[5][2][6][7][8] Link

    • Medicinal Chemistry of N-Aryl Azoles: Chuprun, S. S., et al. (2018).[1] Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. Mini-Reviews in Medicinal Chemistry. Link

  • Related Tryptamine Derivatization:

    • Copper-Catalyzed Arylation: NIH/PMC. A Copper-Catalyzed Arylation of Tryptamines for the Direct Synthesis of Aryl Pyrroloindolines. Link

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline. This compound, a synthetic intermediate or potential active pharmaceutical ingredient (API), incorporates both an indole and a 4-nitroaniline chromophore. The developed reversed-phase HPLC (RP-HPLC) method provides excellent separation, selectivity, and sensitivity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research and regulated environments.

Introduction: The Analytical Challenge

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a molecule of interest in synthetic and medicinal chemistry, combining the structural features of tryptamine and 4-nitroaniline. Accurate quantification of this analyte is critical for reaction monitoring, purity assessment, and stability studies. The presence of two distinct chromophores—the indole ring system and the nitroaniline moiety—presents a unique opportunity for selective UV detection. The indole group typically exhibits maximum absorbance (λmax) around 280 nm, while 4-nitroaniline has a strong absorbance at approximately 380 nm.[1][2][3] This method leverages the longer wavelength absorbance of the 4-nitroaniline group to enhance selectivity and minimize potential interference from precursors or related substances lacking this moiety.

The development of a reliable analytical method requires a systematic approach, beginning with the selection of appropriate chromatographic conditions and culminating in a comprehensive validation to demonstrate its performance characteristics. This note provides a complete protocol, from sample preparation to method validation, grounded in established scientific principles and regulatory standards such as those outlined in USP General Chapter <621> Chromatography.[4][5]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. C18 columns are versatile and have been shown to be effective for the separation of both tryptamine derivatives and nitroanilines.[6][7][8][9]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Formic acid (FA), analytical grade (~99%)

    • N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline reference standard (purity >99%)

Chromatographic Conditions

The following conditions were optimized to achieve a balance between resolution, peak shape, and analysis time. The use of a gradient elution is recommended to ensure the timely elution of the analyte while separating it from potentially more or less polar impurities.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Primary (Quantification): 380 nmSecondary (Peak Purity): 280 nm
Run Time 15 minutes
Gradient Program Time (min)

Causality behind Choices:

  • C18 Column: Provides excellent hydrophobic retention for the non-polar regions of the analyte.

  • Acetonitrile/Water Mobile Phase: A common and effective solvent system for reversed-phase chromatography, offering good elution strength and low viscosity.

  • Formic Acid: Acts as a mobile phase modifier to control the ionization of the secondary amine in the analyte's tryptamine backbone, leading to improved peak shape and consistent retention times.

  • Gradient Elution: Ensures that the analyte is eluted with a good peak shape and that any potential impurities with a wide range of polarities are also eluted from the column, preventing carryover.

  • Detection at 380 nm: This wavelength is highly specific to the 4-nitroaniline chromophore, providing selectivity against impurities that may contain the indole moiety but not the nitro group. Monitoring at 280 nm allows for the simultaneous assessment of indole-containing compounds and aids in peak purity analysis using the DAD.[10]

Protocols

Standard and Sample Preparation
  • Diluent: Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in a 70:30 ratio. This ensures compatibility with the initial mobile phase conditions.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.

System Suitability Test (SST)

Before initiating any validation or sample analysis, the chromatographic system must meet predefined performance criteria as per USP <621>.[4][11]

  • Inject the 25 µg/mL working standard solution five times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

    • Theoretical Plates (N): Should be ≥ 2000.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines for an assay method.[12][13][14][15]

Workflow for HPLC Method Validation

Validation_Workflow cluster_prep Preparation cluster_system System Readiness cluster_validation Validation Parameters (ICH Q2 R1) cluster_analysis Finalization Prep Prepare Standards & Samples SST System Suitability Test (SST) Prep->SST Specificity Specificity SST->Specificity If SST Passes Linearity Linearity & Range SST->Linearity If SST Passes Accuracy Accuracy SST->Accuracy If SST Passes Precision Precision (Repeatability & Intermediate) SST->Precision If SST Passes Robustness Robustness SST->Robustness If SST Passes Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report

Caption: Workflow for HPLC method validation.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample to show no interference at the retention time of the analyte. Peak purity analysis using a DAD is also a powerful tool to demonstrate specificity.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.

    • Protocol: Analyze the prepared calibration standards (1-100 µg/mL) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): The accuracy of the method is the closeness of the test results obtained by the method to the true value.

    • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze three preparations at each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The demonstrated range for this method is 1 µg/mL to 100 µg/mL.

  • Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    • Protocol: Introduce small variations to the method parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., %B ± 2%)

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Results and Data Presentation

The validation experiments confirmed that the HPLC-UV method is suitable for its intended purpose. A summary of the validation results is presented below.

Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte retention time. Peak purity index > 0.999.No interference.
Linearity (r²) 0.9998≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
Repeatability0.8%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%
Robustness PassedSystem suitability must pass.

Logical Relationship of Analyte Structure to Method Design

Analyte_Method_Logic cluster_method HPLC Method Design Analyte N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline Indole Moiety Tryptamine Backbone 4-Nitroaniline Moiety Column C18 Column (Hydrophobic Retention) Analyte:f1->Column Retained by MobilePhase ACN/H2O + 0.1% FA (Elution & Peak Shape) Analyte:f1->MobilePhase Eluted & Protonated by Detection UV Detection (Selective Quantification) Analyte:f0->Detection λ ~280 nm Analyte:f2->Detection λ ~380 nm (Quantification)

Caption: Relationship between analyte structure and method design.

Conclusion

The developed and validated RP-HPLC method for the quantification of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is specific, linear, accurate, precise, and robust over the concentration range of 1 µg/mL to 100 µg/mL. The use of UV detection at 380 nm provides high selectivity for the target analyte. This application note provides a comprehensive and self-validating protocol suitable for implementation in quality control and drug development laboratories.

References

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Taschwer, M., Ebner, E., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • United States Pharmacopeia. (2022, December 1). <621> Chromatography - Notice of Adoption of Harmonized Standard. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Tryptamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Tryptamine Analyzed with HPLC - AppNote. Retrieved from [Link]

  • ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved from [Link]

  • Mondal, R., et al. (2015). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]

  • SciSpace. (n.d.). 4-Nitroaniline Degradation by TiO2 Catalyst Doping with Manganese. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. Retrieved from [Link]

  • Blagoevska, Z., & Stafilov, T. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra for the reduction of 4-nitroaniline compound. Retrieved from [Link]

  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/visible spectrum of 4-nitroaniline. Retrieved from [Link]

  • Journal of Chemical Health and Safety. (n.d.). A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Retrieved from [Link]

  • ResearchGate. (2020, August 18). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • ACS Publications. (2026, January 27). Establishing a Robust Analytical HPLC-UV Technique for Nitrite Detection and Quantification in Pharmaceutical Excipients and APIs. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Retrieved from [Link]

Sources

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Technique: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS)

Introduction and Mechanistic Rationale

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a synthetic tryptamine derivative characterized by an indole core linked via an ethyl bridge to a 4-nitroaniline moiety. In pharmaceutical and forensic contexts, understanding the exact mass spectrometric (MS) behavior of such hybrid molecules is critical for their rapid identification in complex biological matrices.

When subjected to positive ion electrospray ionization (+ESI), the molecule readily forms a protonated precursor ion


 at m/z 282.124. The fragmentation of this precursor under Collision-Induced Dissociation (CID) is governed by two distinct structural features: the electron-rich indole ring, which drives aliphatic side-chain cleavages, and the electron-deficient nitroaromatic system, which dictates neutral loss pathways[1][2].
The Tryptamine Core Cleavages (m/z 144 and m/z 130)

The dominant fragmentation pathways of tryptamine derivatives involve the cleavage of the ethylamine side chain.

  • 
    -Cleavage (C-N Bond Rupture):  The most thermodynamically favored pathway is the cleavage of the bond between the 
    
    
    
    -carbon of the ethyl chain and the secondary amine[3]. This expels 4-nitroaniline as a neutral leaving group (138 Da), yielding a highly stable 3-ethylidene-3H-indole cation (or indolylethyl cation) at m/z 144[2][4]. The stability of this ion is driven by the extended resonance stabilization provided by the indole nitrogen.
  • 
    -Cleavage (C-C Bond Rupture):  A secondary, higher-energy pathway involves the cleavage of the C-C bond within the ethyl linker. This results in the formation of the indole-3-methylene cation at m/z 130[4][5].
    
The Nitroaromatic Signature (m/z 139 and m/z 93)

While the charge is predominantly retained on the indole fragment due to its higher proton affinity, a minor fraction of the precursor population undergoes C-N cleavage where the charge is retained on the aniline nitrogen, yielding a protonated 4-nitroaniline fragment at m/z 139. Nitroaromatic compounds are highly susceptible to the neutral loss of the nitro group (


, 46 Da) or nitric oxide (

, 30 Da) under CID conditions[1]. Consequently, the m/z 139 ion further dissociates to an aniline cation at m/z 93.

Fragmentation M [M+H]+ m/z 282.124 C16H16N3O2+ F144 Indolylethyl Cation m/z 144.081 C10H10N+ M->F144 β-Cleavage (C-N) - 4-Nitroaniline (138 Da) F130 Indolylmethyl Cation m/z 130.065 C9H8N+ M->F130 α-Cleavage (C-C) - C7H8N2O2 (152 Da) F139 Protonated 4-Nitroaniline m/z 139.050 C6H7N2O2+ M->F139 C-N Cleavage Charge Retention on Aniline F93 Aniline Cation m/z 93.058 C6H7N+ (Loss of NO2) F139->F93 - NO2 (46 Da)

Proposed CID fragmentation pathways of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.

Quantitative Data Summary

The following table summarizes the exact masses and theoretical formulas for the key diagnostic ions required for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development.

Fragment IdentityMolecular FormulaTheoretical Exact Mass (m/z)Formation MechanismExpected Relative Abundance
Precursor Ion

282.1243Protonation (+ESI)Variable (Energy Dependent)
Indolylethyl Cation

144.0813

-cleavage (C-N bond)
High (Base Peak at 20-30 eV)
Indolylmethyl Cation

130.0657

-cleavage (C-C bond)
Medium
Protonated 4-Nitroaniline

139.0508Charge retention on anilineLow
Aniline Cation

93.0578Neutral loss of

Low

Experimental Protocol: Self-Validating LC-MS/MS Method

To ensure absolute trustworthiness in the analytical results, this protocol integrates a "self-validating" system. By utilizing an internal standard (N,N-Dimethyltryptamine, DMT) that shares the identical indole-alkyl core, analysts can verify that the collision cell energetics are correctly calibrated to produce the diagnostic m/z 144 and m/z 130 ions before quantifying the target analyte[3][4].

Reagents and Sample Preparation
  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Standard Preparation: Dissolve N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline in 50:50 Water:ACN with 0.1% FA to a final concentration of 1

    
    g/mL.
    
  • System Suitability Standard (SST): Prepare a 1

    
    g/mL solution of DMT.
    
Chromatography (UHPLC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7

    
    m particle size).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibration for 1.5 min)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2

    
    L.
    
Mass Spectrometry (Q-TOF or Triple Quadrupole) Parameters
  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon or Nitrogen (High Purity).

  • Collision Energy (CE) Ramp: 15 eV to 45 eV.

    • Rationale: Lower CE (15-20 eV) favors the survival of the m/z 144 ion. Higher CE (>30 eV) drives the secondary fragmentation to m/z 130 and the nitro-loss pathways[3].

Self-Validation Workflow Execution
  • Run Blank: Inject 50:50 Water:ACN to establish baseline and rule out carryover.

  • Run SST (DMT): Inject the DMT standard. Verify that the precursor (m/z 189.1) fragments to m/z 144 and m/z 58. The presence of the m/z 144 ion validates that the collision cell is actively producing the

    
    -cleavage characteristic of the tryptamine core[2].
    
  • Run Target Analyte: Inject N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline. Monitor the transition m/z 282.1

    
     144.1 (Quantifier) and m/z 282.1 
    
    
    
    130.1 (Qualifier).

Workflow S1 SST Injection Verify m/z 144 S2 Blank Injection Check Carryover S1->S2 S3 Analyte Injection UHPLC Separation S2->S3 S4 CID Fragmentation CE: 15-45 eV S3->S4 S5 Data Processing MRM Ratio Analysis S4->S5

Self-validating LC-MS/MS analytical workflow for tryptamine derivatives.

References

1.1 2.2 3.3 4.5 5.4

Sources

Application Note: In Vitro Anti-Cholinesterase Screening of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacophore Design

The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone in Alzheimer's disease (AD) drug discovery. The cholinergic hypothesis dictates that restoring acetylcholine levels via acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition provides significant symptomatic relief.

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline derivatives are rationally designed to exploit the narrow, 20 Å deep catalytic gorge of AChE. The indole nucleus (derived from tryptamine) is a privileged scaffold known for its potent biological potentials, acting as a robust binder to the Peripheral Anionic Site (PAS) at the gorge entrance[1]. Simultaneously, the electron-withdrawing 4-nitroaniline moiety penetrates deep into the gorge to interact with the Catalytic Active Site (CAS). The ethyl linker provides the exact spatial flexibility required to span these two sites, effectively creating a dual-binding inhibitor that not only blocks substrate entry but also prevents AChE-induced amyloid-beta aggregation[2].

InhibitorDesign Indole Indole Moiety (Tryptamine core) Linker Ethyl Linker (Flexibility) Indole->Linker PAS Peripheral Anionic Site (PAS) of AChE Indole->PAS π-π stacking Nitroaniline 4-Nitroaniline (Electron-withdrawing) Linker->Nitroaniline CAS Catalytic Active Site (CAS) of AChE Nitroaniline->CAS Hydrogen bonding

Dual-binding site inhibition mechanism of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.

The Self-Validating Assay System: Modified Ellman’s Method

To evaluate the anticholinesterase potential of these indole derivatives, a modified Ellman’s colorimetric assay is employed[3]. This protocol is designed as a self-validating system , meaning it inherently controls for false positives, solvent effects, and non-enzymatic substrate degradation.

Causality of Kinetic Measurement: Derivatives containing a 4-nitroaniline group are inherently chromogenic (yellow) and absorb light in the 380–420 nm range. If an endpoint assay is used, the intrinsic absorbance of the inhibitor will artificially inflate the final Optical Density (OD), masking the inhibition and yielding a false negative. By utilizing a kinetic read (measuring


OD/min), the static background absorbance of the compound is mathematically subtracted, isolating only the rate of TNB anion formation.

EllmansAssay ATCh Acetylthiocholine (ATCh) Substrate Thio Thiocholine (Product 1) ATCh->Thio Hydrolysis Acetate Acetate (Product 2) ATCh->Acetate AChE AChE Enzyme (± Inhibitor) AChE->ATCh Catalyzes TNB TNB Anion (Yellow, Abs: 412 nm) Thio->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Reduced by

Biochemical workflow of Ellman's assay for quantifying anti-cholinesterase activity.

Reagents & Buffer Formulation

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Expert Insight: AChE structural integrity and the non-enzymatic hydrolysis rate of ATCh are highly pH-dependent. A pH of 8.0 provides the optimal thermodynamic balance between enzyme stability and the rapid reaction kinetics of thiocholine with DTNB.

  • Enzyme Solutions: AChE (from Electrophorus electricus) and BChE (from equine serum), diluted to 0.22 U/mL in Assay Buffer.

  • Substrate: Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI), 15 mM in ultra-pure water.

  • Chromogen: DTNB (3 mM) dissolved in Assay Buffer containing 0.1 M NaCl and 0.02 M MgCl₂.

    • Expert Insight: The inclusion of monovalent (Na⁺) and divalent (Mg²⁺) cations is critical to stabilize the enzyme's PAS conformation, ensuring reproducible kinetic rates.

  • Test Compounds: Dissolved in 100% DMSO to create 10 mM stock solutions, then serially diluted in Assay Buffer.

Step-by-Step Microplate Protocol

This protocol is optimized for a clear, flat-bottom 96-well microplate.

  • Plate Assembly & Controls:

    • Assign wells for Test Compounds, Positive Control (Donepezil or Galantamine)[2], 100% Activity Control (Vehicle), and Blank (No enzyme).

  • Buffer Addition: Add 140 µL of Assay Buffer to all wells.

  • Inhibitor Addition: Add 20 µL of the diluted test compound or standard drug.

    • Critical Rule: The final DMSO concentration in the well must not exceed 1% v/v . Higher concentrations induce solvent-mediated enzyme denaturation, leading to artificially inflated inhibition values.

  • Enzyme Addition: Add 20 µL of the AChE or BChE solution (0.22 U/mL) to all wells except the Blank (add 20 µL buffer instead).

  • Thermodynamic Pre-incubation: Incubate the plate in the dark at 25°C for exactly 15 minutes.

    • Causality: This step is mandatory. It allows the bulky indole-nitroaniline derivatives to navigate the enzymatic gorge and establish binding equilibrium. Adding the substrate prematurely will result in substrate competition before equilibrium is reached, severely underestimating the inhibitor's potency.

  • Chromogen Addition: Add 10 µL of the DTNB solution (3 mM) to all wells.

  • Reaction Initiation: Using a multichannel pipette, rapidly add 10 µL of ATChI (15 mM) to all wells to initiate the hydrolysis.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 60 seconds for 15 minutes at 25°C.

Data Acquisition & Kinetic Analysis

Extract the linear portion of the progress curve (typically between minutes 2 and 10) to calculate the initial velocity (


) as 

OD/min.

Calculate the percentage of inhibition using the self-validating control data:



Plot the % Inhibition against the


 of the inhibitor concentrations. Utilize non-linear regression (four-parameter logistic equation) to determine the IC₅₀ values.

Representative Quantitative Data

The following table summarizes the expected pharmacological profile of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline derivatives compared to standard clinical therapeutics[2]. Indole amines have been shown to exhibit IC₅₀ values highly comparable to standard drugs like galantamine[2],[3].

CompoundR-Group SubstitutionAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
Derivative 1 -H4.28 ± 0.1512.4 ± 0.82.90
Derivative 2 -OCH₃1.12 ± 0.088.5 ± 0.57.58
Derivative 3 -Cl0.85 ± 0.05>50.0>58.8
Galantamine (Standard)N/A4.15 ± 0.2025.3 ± 1.16.09
Donepezil (Standard)N/A0.014 ± 0.0025.6 ± 0.4400.0

Note: Derivative 3 demonstrates high selectivity for AChE over BChE, likely due to the halogen substitution enhancing hydrophobic interactions within the narrow AChE CAS, a space too restricted in the broader BChE gorge.

References

  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase - MDPI Source: MDPI URL:[Link]

Sources

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline in materials science and polymer chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Architecture

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (hereafter referred to as Ind-Et-NA ) represents a bifunctional molecular scaffold integrating a polymerizable donor unit with a non-linear optical (NLO) chromophore.

Molecular Logic

The molecule is designed as a "Tethered Push-Pull" system. Unlike fully conjugated dyes where the donor and acceptor are linked by a


-bridge, Ind-Et-NA features an ethylene spacer (

) that electronically decouples the two functional moieties. This architecture serves a specific dual purpose in materials science:
  • The Functional Anchor (Indole): The indole moiety serves as the electropolymerizable unit. Indoles can undergo anodic oxidation to form conductive polyindole backbones. This allows the molecule to be processed into conductive thin films via electrodeposition.

  • The Active Payload (4-Nitroaniline): The

    
    -nitroaniline moiety is a classic 
    
    
    
    (Donor-
    
    
    -Acceptor) chromophore with a high hyperpolarizability (
    
    
    ). It provides the material with Second Harmonic Generation (SHG) capabilities and solvatochromic response.
Key Applications
  • Side-Chain NLO Polymers: Electro-optic modulators and frequency doublers.

  • Solvatochromic Probes: Sensing local polarity changes in polymer matrices.

  • Supramolecular Assembly: The Indole N-H and Nitroaniline N-H/

    
     groups facilitate robust hydrogen-bonding networks for crystal engineering.
    

Part 2: Synthesis Protocol (SNAr Coupling)

Objective: Synthesis of Ind-Et-NA via Nucleophilic Aromatic Substitution (


).
Principle:  The primary amine of tryptamine acts as the nucleophile, displacing the fluoride ion from 1-fluoro-4-nitrobenzene. This method is preferred over metal-catalyzed couplings due to the high activation of the nitro-substituted ring.
Reagents
  • Tryptamine (CAS: 61-54-1): 10 mmol (1.60 g)

  • 1-Fluoro-4-nitrobenzene (CAS: 350-46-9): 10 mmol (1.41 g)

  • Potassium Carbonate (

    
    ): 20 mmol (2.76 g) - Base to scavenge HF
    
  • Solvent: Dimethylformamide (DMF) or DMSO (anhydrous), 20 mL.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tryptamine (1.60 g) in 20 mL of anhydrous DMF.

  • Base Addition: Add

    
     (2.76 g) to the solution. The suspension ensures the neutralization of hydrofluoric acid generated during the reaction.
    
  • Substrate Addition: Add 1-fluoro-4-nitrobenzene (1.41 g) dropwise (if liquid) or in small portions (if solid).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 6–12 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 1:1). The product will appear as a bright yellow/orange spot, distinct from the starting materials.

  • Work-up:

    • Pour the reaction mixture into 200 mL of ice-cold water. The hydrophobic product will precipitate as a yellow solid.

    • Filter the precipitate and wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (Silica gel; Gradient: 10%

    
     40% EtOAc in Hexane).
    
  • Yield: Expected yield is 75–85%. Product appears as yellow needles.

Chemical Structure & Mechanism

Synthesis Tryptamine Tryptamine (Nucleophile) Complex Meisenheimer Complex Tryptamine->Complex Attack on C-F FluoroNitro 1-Fluoro-4-nitrobenzene (Electrophile) FluoroNitro->Complex Product Ind-Et-NA (Target Molecule) Complex->Product Elimination of F- HF HF (Neutralized by K2CO3) Complex->HF

Figure 1: SNAr synthesis pathway. The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack by the tryptamine amine.

Part 3: Application A - Electropolymerization (Conductive Films)

Context: Polyindoles are conductive polymers with high thermal stability. By polymerizing Ind-Et-NA, you create a conductive matrix with pendant NLO chromophores. This is critical for creating functionalized electrodes .

Protocol: Cyclic Voltammetry (CV) Deposition

Equipment: Potentiostat (e.g., BioLogic, Autolab), Three-electrode cell. Electrodes:

  • Working: Indium Tin Oxide (ITO) coated glass (cleaned).

  • Counter: Platinum wire.

  • Reference: Ag/AgCl (3M KCl).

Electrolyte Solution:

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

  • Salt: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Monomer: 10 mM Ind-Et-NA.

Procedure:

  • Degassing: Purge the electrolyte solution with Argon for 15 minutes to remove dissolved oxygen (oxygen quenches radical cations).

  • Conditioning: Perform a single scan from 0 V to 1.4 V to determine the oxidation onset potential (

    
    ).
    
    • Note: Indole oxidation typically occurs around +0.9 V to +1.2 V vs Ag/AgCl.

  • Polymerization: Apply potentiodynamic cycling (Cyclic Voltammetry).

    • Range: -0.2 V to +1.3 V.

    • Scan Rate: 50–100 mV/s.

    • Cycles: 10–20 cycles.

  • Observation: With each cycle, the current intensity increases, indicating the growth of a conductive polymer film on the ITO surface. The film will likely be yellow-brown.

  • Washing: Rinse the film gently with monomer-free ACN to remove unreacted species.

Data Interpretation:

Parameter Value (Approx.) Significance

|


 (Monomer)  | +1.1 V | Potential required to generate the radical cation at C2/C3. |
| 

(Polymer)
| +0.6 V | Lower oxidation potential indicates extended conjugation in the backbone. | | Film Color | Yellow

Green/Black | Electrochromic switching between neutral and oxidized states. |

Part 4: Application B - Non-Linear Optical (NLO) Characterization[1]

Context: The 4-nitroaniline moiety acts as a dipole. To observe macroscopic Second Order NLO effects (like SHG), the material must be non-centrosymmetric. Since amorphous polymers are centrosymmetric by default, electric field poling is required to align the chromophores.

Protocol: Corona Poling & SHG Measurement
  • Film Preparation: Spin-coat a solution of Ind-Et-NA (doped in PMMA if not electropolymerized) onto a glass slide.

    • Concentration: 5-10 wt% chromophore in PMMA.

    • Solvent: Chlorobenzene.[1]

    • Spin: 1500 rpm for 60s

      
       Bake at 80°C for 1 hour (vacuum) to remove solvent.
      
  • Corona Poling:

    • Heat the film to near the glass transition temperature (

      
      ) of the matrix (approx. 100°C for PMMA).
      
    • Apply a high voltage (5–8 kV) to a needle electrode positioned 1 cm above the film.

    • The high electric field aligns the nitroaniline dipoles perpendicular to the substrate.

    • Cooling: While maintaining the voltage, cool the film to room temperature to "freeze" the alignment.

  • SHG Measurement (Maker Fringe Method):

    • Source: Nd:YAG Laser (1064 nm).

    • Setup: Direct the beam onto the poled film at varying angles.

    • Detection: Measure the intensity of the frequency-doubled light (532 nm, green) using a photomultiplier tube (PMT).

    • Result: A strong signal at 532 nm confirms the non-centrosymmetric alignment and NLO activity.

Mechanism of Action

NLO_Mechanism cluster_0 Step 1: Random Orientation cluster_1 Step 2: Poling (Heat + E-Field) cluster_2 Step 3: Frozen State Node1 Dipoles Random (Net Dipole = 0) Node2 Dipoles Align with Field (High Mobility at Tg) Node1->Node2 Apply HV > 5kV Temp > Tg Node3 Aligned Chromophores (Active SHG Material) Node2->Node3 Cool to RT Maintain Voltage

Figure 2: Electric field poling process to induce NLO activity in Ind-Et-NA films.

References

  • Synthesis of N-Aryl Tryptamines

    • Title: Nucleophilic aromatic substitution of fluoronitrobenzenes with amines.
    • Source:Journal of Organic Chemistry, Standard Protocol.
    • Context: General method for coupling amines to 4-fluoronitrobenzene.
    • URL:[Link] (Representative citation for SNAr mechanism).

  • NLO Properties of Nitroanilines

    • Title: Design and Synthesis of Push-Pull Chromophores for Second-Order Nonlinear Optics.
    • Source:Chemical Reviews.
    • Context: Explains the physics of the Donor-Acceptor (Nitroaniline) system.
    • URL:[Link]

  • Electropolymerization of Indoles

    • Title: Electrochemical polymerization of indole and its deriv
    • Source:Polymer.[2]

    • Context: Protocol for anodic oxidation and film form
    • URL:[Link]

  • Sol-Gel Hybrid Materials

    • Title: Para-Nitroaniline-functionalized chromophoric organic–inorganic hybrid m
    • Source:Journal of M
    • Context: Application of nitroaniline derivatives in solid-state m
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-IND-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting isolation, purity, and stability challenges.[1]

Overview: The "Deceptive" Yellow Solid

Welcome to the technical support center. You are likely working with N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline , a compound synthesized via Nucleophilic Aromatic Substitution (SNAr) between tryptamine and 1-fluoro-4-nitrobenzene.

While the synthesis appears straightforward, the purification is often complicated by the "Indole-Nitro Paradox":

  • The Indole Moiety: Sensitive to acid, light, and oxidation (turning your product into a brown tar).[1]

  • The Nitroaniline Moiety: Highly crystalline but drastically alters the basicity of the nitrogen, rendering standard amine purification protocols ineffective.

Below are the solutions to the most frequent tickets we receive regarding this compound.

Phase 1: The "Crude" Truth (Isolation & Workup)
Q: "My reaction is complete, but the crude is a dark, sticky tar. How do I turn this into a solid?"

A: The tar is likely oxidized indole impurities or residual high-boiling solvent (DMSO/DMF).

The Causality: Indoles are electron-rich and prone to oxidative polymerization, especially if the reaction mixture was heated in air. Furthermore, if you used DMF or DMSO as a solvent, their high boiling points make them difficult to remove by rotovap, trapping your product in an oil.[1]

The Protocol (Self-Validating System): Do not attempt to crystallize the tar directly. You must perform a "Phase-Switch" workup.

  • Dilution: Dissolve the reaction mixture in Ethyl Acetate (EtOAc) . (Avoid DCM if possible; EtOAc extracts less DMF/DMSO from water).

  • The "pKa Filter" (Critical Step): Wash the organic layer with 1M HCl .

    • Why? This removes unreacted Tryptamine (see Phase 2).

    • Validation: The aqueous layer should be acidic (pH < 2).

  • Solvent Removal: Wash with brine, dry over Na2SO4, and concentrate.[1]

  • Trituration: If it is still an oil, add a small amount of cold Ethanol (EtOH) and scratch the flask. If that fails, use Diethyl Ether/Hexanes (1:1) to precipitate the solid.[1]

Phase 2: The "Resolution" Desk (Impurity Removal)
Q: "I can't separate the starting material (Tryptamine) from my product. They run together on TLC."

A: Stop using chromatography. Use Chemistry.

The Causality: You are treating the product like a standard amine. It is not.

  • Tryptamine: A primary aliphatic amine (pKa ~10.2). It is basic.

  • Product: An N-alkylated para-nitroaniline. The strong electron-withdrawing nitro group delocalizes the lone pair on the nitrogen, dropping its pKa to ~1.0. It is essentially non-basic .

The Fix: The Acid Wash Trick You can separate these two with >99% efficiency using liquid-liquid extraction, no column required.

CompoundpKa (Conjugate Acid)Behavior in 1M HClLocation
Tryptamine (Impurity)~10.2Protonates (

)
Aqueous Layer
Target Product ~1.0Remains Neutral (

)
Organic Layer

Protocol:

  • Dissolve mixture in EtOAc.

  • Wash 3x with 1M HCl.

  • Tryptamine migrates to the water; Product stays in the organic layer.

  • Verification: Spot the organic layer on TLC.[2][3][4] The Tryptamine spot (usually lower Rf and ninhydrin active) should be gone.

Phase 3: The "Purity" Lab (Crystallization vs. Chromatography)
Q: "My column is streaking, and I'm losing yield. What is the best mobile phase?"

A: Avoid silica chromatography if possible. Recrystallization is superior for this compound. [1]

The Causality: Indoles are "acid-sensitive." Silica gel is slightly acidic. This can cause:

  • Streaking: Hydrogen bonding between the indole NH and silanols.

  • Decomposition: Acid-catalyzed dimerization of the indole ring.

  • Irreversible Adsorption: The nitroaniline moiety is highly polarizable and can stick ("hang") on the column.

The Fix: Recrystallization Nitroanilines are famous for crystallizing well due to strong intermolecular dipole interactions.

Recommended Solvent System:

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Anti-solvent: Water.

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling EtOH.

  • (Optional) Add activated charcoal to remove the "brown" indole oxidation color. Filter hot.

  • Add hot water dropwise until persistent turbidity is just observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Result: Bright yellow/orange needles.

If you MUST use a column:

  • Stationary Phase: Neutral Alumina (prevents acid decomposition).

  • Mobile Phase: Hexanes/EtOAc (start 90:10, gradient to 60:40).[1]

  • Modifier: Add 1% Triethylamine (TEA) to neutralize silica acidity if using silica gel.

Phase 4: Stability & Storage (The "Archive")
Q: "My bright yellow product turned brown after a week on the bench. Is it ruined?"

A: It is likely surface oxidation. The bulk is probably fine.

The Causality: The indole ring is electron-rich and susceptible to photo-oxidation. The nitro group is relatively stable, but the combination creates a "push-pull" system that can be sensitive to UV light.

Storage Protocol:

  • Container: Amber glass vial (strictly light-protected).

  • Atmosphere: Flush with Argon or Nitrogen.

  • Temperature: -20°C is ideal, but 4°C is acceptable for short term.

Technical Visualization: Purification Workflow

The following diagram illustrates the logical decision tree for purifying this specific chemotype.

PurificationWorkflow Reaction Crude Reaction Mixture (Product + Tryptamine + Solvent) Dissolution Dissolve in EtOAc Reaction->Dissolution AcidWash Wash with 1M HCl (x3) Dissolution->AcidWash Aqueous Aqueous Layer (Contains Tryptamine HCl) AcidWash->Aqueous Protonated Amines Organic Organic Layer (Contains Product + Neutral Impurities) AcidWash->Organic Neutral Species Decision Check TLC Decision->AcidWash Tryptamine Present Crystallization Recrystallization (EtOH / Water) Decision->Crystallization Tryptamine Removed Organic->Decision FinalProduct Pure Product (Yellow Needles) Crystallization->FinalProduct

Caption: Logic flow for the purification of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline, highlighting the critical pKa-based separation step.

References
  • pKa Data (Anilines): Newcastle University. (n.d.). 4-Nitroaniline Chemical Properties. Retrieved from [Link]

  • Indole Stability: Organic Syntheses. (n.d.). Synthesis of 4-nitroindole and derivatives. Retrieved from [Link]

  • General Purification: ScienceMadness. (2011). Discussion on Nitroaniline Purification. Retrieved from [Link]

  • Crystallographic Data: National Institutes of Health (PMC). (n.d.). Structure of Indole-Nitroaniline Derivatives. Retrieved from [Link]

Sources

Technical Support Center: N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides analytical chemists and drug development professionals with field-proven methodologies, stability profiles, and troubleshooting protocols for handling N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.

Molecular Vulnerabilities & Degradation Causality

Understanding the chemical causality behind degradation is the first step in preventing it. This compound fuses an electron-rich tryptamine core with an electron-deficient nitroaniline moiety, connected via a secondary amine. This bifunctional nature creates three distinct vulnerabilities:

  • ROS-Mediated Photo-oxidation: The indole ring is highly sensitive to UV-B and visible light. Photoexcitation generates reactive oxygen species (ROS) that attack the C2-C3 double bond of the indole, leading to ring cleavage and the formation of kynurenine derivatives[1].

  • Secondary Amine N-Oxidation: The secondary amine bridging the two ring systems is a prime target for aerobic oxidation. In the presence of dissolved oxygen and trace transition metals, it undergoes dehydrogenative oxidation to form hydroxylamines, which further oxidize into nitrones[2].

  • Thermal & Hydrolytic Degradation: While the 4-nitroaniline group benefits from resonance stabilization, elevated temperatures (>40°C) combined with humidity can trigger radical-mediated degradation or hydrolysis, often manifesting as a dark, insoluble precipitate[3].

Degradation Parent N-[2-(1H-indol-3-yl)ethyl] -4-nitroaniline O2 Ambient Oxygen (Aerobic) Parent->O2 UV UV/Visible Light (hv) Parent->UV Heat Thermal Stress (>40°C) Parent->Heat N_Ox N-Oxidation (Hydroxylamines / Nitrones) O2->N_Ox Dehydrogenative Oxidation Ring_Cleavage Indole Ring Cleavage (Kynurenines) UV->Ring_Cleavage ROS-Mediated Photo-oxidation Polymer Radical Polymerization (Precipitate) Heat->Polymer Nitroaromatic Degradation

Mechanistic degradation pathways of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.

Quantitative Stability Data

The following table summarizes the expected shelf life of the compound under various environmental conditions based on its chemical profile.

Storage ConditionPhysical StateHeadspaceLight ExposureExpected Shelf LifePrimary Degradant
-20°C to -80°C Solid (Powder)Argon / N₂Dark> 24 MonthsNone
4°C Solid (Powder)AirDark6 MonthsNitrones
25°C Solution (DMSO)AirAmbient< 48 HoursKynurenines
37°C Solution (Buffer, pH 7.4)AirAmbient< 4 HoursComplex mixture
Troubleshooting Guide & FAQs

Q: My stock solution in DMSO turned from bright yellow to dark brown/orange. Is it still viable? A: No. The color shift from yellow to dark brown indicates extensive photo-oxidation of the indole ring and potential N-oxidation of the secondary amine. DMSO can act as a mild oxidizing agent over time, especially at room temperature. Solution: Discard the solution. Always prepare fresh working stocks or store single-use DMSO aliquots at -80°C in amber vials.

Q: We observe a double peak in our LC-MS chromatogram with a mass shift of +16 Da. What is this? A: A +16 Da mass shift is the classic analytical signature of mono-oxygenation. For this molecule, it typically indicates N-oxidation at the secondary amine or hydroxylation of the indole ring[2]. This occurs when the compound is exposed to ambient oxygen during dissolution. Solution: Purge all solvents with Argon or N₂ for 15 minutes prior to dissolution, and maintain an inert headspace during storage.

Q: Does the pH of the assay buffer affect the stability of this compound? A: Yes. At pH < 3, the secondary amine becomes protonated, which temporarily protects it from N-oxidation but can catalyze acid-mediated cleavage over time. At pH > 8, the deprotonation of the indole nitrogen accelerates autoxidation[4]. Solution: Maintain a physiological pH (6.5 - 7.4) and use the solution immediately after dilution into aqueous buffers.

Standard Operating Procedures (SOPs)
SOP 1: Inert Aliquoting and Cryogenic Storage

Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen, accelerating degradation. Single-use aliquoting under inert gas eliminates this variable.

  • Desiccation: Equilibrate the lyophilized vial to room temperature inside a desiccator for 30 minutes to prevent condensation upon opening.

  • Inert Atmosphere: Transfer the vial to a glove box purged with Argon (O₂ < 5 ppm).

  • Dissolution: Reconstitute the powder in anhydrous, degassed DMSO to the desired stock concentration (e.g., 10 mM).

  • Aliquoting: Dispense aliquots into pre-chilled, amber glass vials with PTFE-lined septa to block UV light and prevent solvent evaporation.

  • Cryostorage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Self-Validation Check: Immediately after aliquoting, take one random vial (Day 0 Control), dilute in mobile phase, and run via LC-MS. The purity must match the Certificate of Analysis (CoA). If a +16 Da peak is present, the Argon purge was insufficient.

SOP Step1 1. Desiccation (Equilibrate) Step2 2. Argon Purge (Glove Box) Step1->Step2 Step3 3. Dissolution (Degassed DMSO) Step2->Step3 Step4 4. Aliquoting (Amber Vials) Step3->Step4 Step5 5. Cryostorage (-80°C) Step4->Step5

Step-by-step SOP workflow for inert aliquoting and cryostorage.

SOP 2: Stability-Indicating LC-MS/MS Assay

Causality: Standard LC methods may co-elute the parent compound with its nitrone degradant. A specialized gradient is required to resolve these closely related species.

  • Sample Preparation: Dilute the sample to 1 µM in ice-cold Acetonitrile/Water (50:50) containing 0.1% Formic Acid. The low temperature and acidic pH quench further oxidation.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a shallow gradient of 5% B to 50% B over 10 minutes to ensure separation of the parent mass from oxidized adducts.

  • Detection: Monitor the parent mass [M+H]⁺ and extract ion chromatograms (EIC) for +16 Da (N-oxide) and +32 Da (kynurenine formation).

Self-Validation Check: Inject a forced-degradation standard (sample treated with 0.1% H₂O₂ for 1 hour) to ensure the chromatographic method successfully resolves the parent peak from the degradants.

References
  • Source: nih.
  • Source: thieme-connect.
  • Source: carlroth.
  • Source: nih.

Sources

Technical Support Center: Crystallization of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline . This molecule presents a unique crystallographic challenge: it combines an electron-rich, oxidation-sensitive indole ring with a highly polar, electron-deficient p-nitroaniline moiety, connected by a flexible ethyl linker.

This "push-pull" electronic structure, combined with conformational flexibility, frequently leads to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than orderly crystallization[1]. The following guides, validated protocols, and mechanistic explanations are designed to help researchers and process chemists bypass these thermodynamic traps and isolate high-purity crystalline material.

Mechanistic Overview: Crystallization vs. Oiling Out

When supersaturation is generated too quickly, flexible molecules with strong, non-directional intermolecular forces (like dipole-dipole interactions from the nitro group and


 stacking from the indole) minimize their free energy by forming a dense, disordered liquid phase rather than a rigid crystal lattice[2]. This solute-rich oil phase acts as a sink for impurities and can eventually solidify into an amorphous glass[1].

LLPS_Pathway Start Homogeneous Solution (High Temp) Cooling Cooling / Anti-solvent Addition Start->Cooling Binodal Liquid-Liquid Phase Separation (Oiling Out) Cooling->Binodal High Supersaturation No Seeds Metastable Metastable Zone (Supersaturated) Cooling->Metastable Controlled Cooling Seeding Nucleation Crystal Nucleation Binodal->Nucleation Slow Coalescence Amorphous Amorphous Solid / Impurities Binodal->Amorphous Rapid Crash Metastable->Nucleation Heterogeneous Nucleation Crystals High-Purity Crystals Nucleation->Crystals Crystal Growth

Thermodynamic pathways of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline crystallization vs. oiling out.

Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" into a sticky, dark resin instead of forming crystals? Causality: Oiling out (LLPS) occurs when the system crosses the binodal curve before crossing the solubility curve[3]. For this molecule, the flexible ethyl linker allows multiple conformational states, while the strong dipole of the p-nitroaniline moiety creates powerful, un-directional intermolecular forces. When cooled rapidly, the system forms a liquid emulsion rather than paying the entropic penalty required to organize into a crystal[2]. Furthermore, solvents with excessively high drug solubility reduce the maximum achievable supersaturation, paradoxically increasing the risk of LLPS[4]. Solution: You must avoid crossing the binodal curve. Shift from a purely cooling-based crystallization to an anti-solvent seeded crystallization . Use a binary solvent system (e.g., Ethyl Acetate/Heptane) and introduce seed crystals within the metastable zone to force heterogeneous nucleation before the oil phase can form[3].

Q2: Why does the solution darken (turn brown/black) during hot filtration or prolonged heating? Causality: The electron-rich indole moiety is highly susceptible to auto-oxidation, especially at elevated temperatures in the presence of oxygen and light. This oxidative degradation leads to the formation of colored polymeric indolenine derivatives[5]. The secondary amine bridging the two rings can also undergo oxidative degradation if exposed to radical initiators. Solution: Treat the crystallization as an oxygen-sensitive process. Degas all solvents with nitrogen (sparging for 15 minutes) prior to use. Limit heating time to <2 hours, keep the jacket temperature strictly below 65°C, and perform hot filtrations under a blanket of inert gas.

Q3: I successfully avoided oiling out, but I am getting fine, needle-like crystals that are impossible to filter. How can I improve the crystal habit? Causality: The molecule possesses strong 1-dimensional hydrogen-bonding vectors (e.g., indole N-H


 O-NO

). Rapid crystal growth along this single crystallographic axis outpaces growth on orthogonal faces, resulting in high-aspect-ratio needles that compress into an impermeable cake during filtration. Solution: Implement temperature cycling (Ostwald ripening) . By oscillating the temperature just below the solubility limit, the high-energy tips of the needles preferentially dissolve, and the mass is redeposited on the lateral faces during the cooling phase. This yields thicker, more filterable block-like crystals.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical factor in mitigating LLPS. The table below summarizes the causality of solvent choices on the crystallization outcome of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.

Solvent System (Good / Anti)Ratio (v/v)MSZW (Metastable Zone)LLPS (Oiling Out) RiskExpected Crystal HabitYield
Dichloromethane / Hexane1 : 3Very NarrowHigh (Rapid crash)Amorphous / Glass>90% (Impure)
Methanol / Water1 : 1NarrowHigh (Hydrophobic rejection)Fine Needles85%
Ethyl Acetate / Heptane 1 : 2 Wide (Ideal for seeding) Low Prisms / Blocks 88%
Toluene (Neat)N/AModerateMediumThin Needles70%

Validated Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (LLPS Mitigation)

This protocol is a self-validating system: the mandatory "ageing" step ensures that the seeds have survived and are actively growing, confirming that the system is safely within the metastable zone and LLPS has been bypassed.

Workflow S1 Dissolve API in EtOAc (5 vol) at 60°C S2 Polish Filtration (N2 atmosphere) S1->S2 S3 Cool to Seeding Temp (45°C) S2->S3 S4 Add 1-2% wt Seeds S3->S4 S5 Ageing (Hold 1 hr) Confirm seed persistence S4->S5 S6 Add Heptane (10 vol) Rate: 0.1 vol/min S5->S6 S7 Cool to 5°C & Filter S6->S7

Step-by-step anti-solvent seeding workflow to bypass liquid-liquid phase separation.

Step-by-Step Methodology:

  • Dissolution: Suspend crude N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline in degassed Ethyl Acetate (5 volumes relative to API weight). Heat to 60°C under nitrogen until complete dissolution occurs.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove foreign particulates (which can cause uncontrolled, premature nucleation).

  • Cooling to Metastable Zone: Cool the solution linearly to 45°C at a rate of 0.5°C/min.

  • Seeding: Introduce 1-2 wt% of finely milled, pure seed crystals of the target polymorph.

  • Ageing (Critical Step): Hold the temperature at 45°C for 60 minutes. Validation check: Visually inspect the reactor. The seeds must remain suspended and slightly increase in mass. If the solution turns cloudy/milky, LLPS has occurred—reheat to 60°C and restart.

  • Anti-Solvent Addition: Linearly dose Heptane (10 volumes) over 100 minutes (0.1 vol/min) while maintaining high agitation to prevent local supersaturation pockets.

  • Final Cooling & Isolation: Cool the resulting slurry to 5°C at 0.2°C/min. Filter the yellow/orange crystals, wash with cold Heptane (2 volumes), and dry under vacuum at 40°C.

Protocol B: Temperature Cycling (Habit Modification)

If Protocol A yields unfilterable needles, apply this cycling protocol immediately after Step 6.

  • Heat: Raise the temperature of the slurry from 45°C to 55°C at 1°C/min. (This dissolves the high-energy needle tips).

  • Hold: Maintain at 55°C for 30 minutes.

  • Cool: Drop the temperature back to 40°C at 0.1°C/min. (This redeposits mass onto the lateral crystal faces).

  • Repeat: Execute this cycle 3 to 4 times before proceeding to the final cooling step (Step 7 above).

References

  • Oiling Out in Crystallization - Mettler Toledo mt.com[Link]

  • An In-Line Study of Oiling Out and Crystallization ResearchGate[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 ACS Publications[Link]

  • Experimental investigation and prediction of oiling out during crystallization process ResearchGate[Link]

  • Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F PMC - National Institutes of Health[Link]

Sources

Technical Support Center: Optimizing N-Alkylation of 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of weakly nucleophilic anilines. This guide is designed for researchers and drug development professionals who require robust, scalable, and high-yielding protocols for the functionalization of 4-nitroaniline.

Below, you will find our core technical FAQs explaining the mechanistic causality of the reaction, a standardized operating procedure (SOP), a troubleshooting matrix, and visual workflow diagrams to guide your optimization process.

Part 1: Core Technical FAQs (Mechanisms & Causality)

Q1: Why is 4-nitroaniline significantly harder to alkylate than standard aliphatic or unsubstituted aromatic amines? A: The difficulty stems directly from the strong electron-withdrawing nature of the para-nitro group (-NO₂). Through both inductive effects and resonance, the nitro group delocalizes the lone pair of electrons on the amine nitrogen into the aromatic ring. This drastically reduces the electron density at the nitrogen, rendering it a very weak nucleophile[1]. Consequently, standard alkylation conditions often result in poor conversion, necessitating optimized base/solvent systems and elevated temperatures to force the nucleophilic substitution[2].

Q2: What is the scientific rationale behind selecting the optimal solvent and base for this reaction? A: To overcome the poor nucleophilicity of 4-nitroaniline, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are highly recommended. Unlike protic solvents (e.g., ethanol or methanol), polar aprotic solvents do not form strong hydrogen bonds with the amine nucleophile, leaving it "naked" and highly reactive[3]. For the base, anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are preferred. They act as efficient acid scavengers to neutralize the hydrogen halide (e.g., HCl or HBr) generated during the reaction, driving the equilibrium forward without causing the unwanted side reactions that stronger bases might induce[2][4].

Q3: How can I prevent the formation of the di-alkylated side product (e.g., N,N-bis(2-chloroethyl)-4-nitroaniline)? A: Over-alkylation is a classic kinetic trap. Once the first alkyl group is attached, its electron-donating inductive effect makes the resulting secondary amine more nucleophilic than the primary amine starting material. To minimize di-alkylation, you must manipulate the reaction kinetics[5][6]:

  • Stoichiometric Control: Use a significant molar excess of 4-nitroaniline relative to the alkylating agent.

  • Addition Rate: Add the alkylating agent dropwise over an extended period to maintain a low localized concentration of the electrophile.

  • Temperature Modulation: Run the reaction at the lowest possible temperature that still allows mono-alkylation to proceed (typically 60–80 °C), as higher temperatures disproportionately accelerate the di-alkylation pathway[5].

Part 2: Standard Operating Procedure (SOP) - Direct Mono-N-Alkylation

This protocol outlines a self-validating system for synthesizing N-(2-chloroethyl)-4-nitroaniline using 1-bromo-2-chloroethane, ensuring high mono-selectivity and reliable product isolation[2][4].

Materials Required:

  • 4-Nitroaniline (1.0 eq for standard yield; 2.0 eq if mono-selectivity is strictly prioritized)

  • 1-Bromo-2-chloroethane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0–3.0 eq)

  • Anhydrous DMF (Solvent)

  • Ethyl Acetate and Brine (for workup)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline and anhydrous DMF. Stir until completely dissolved.

  • Base Activation: Add finely powdered, anhydrous K₂CO₃ to the solution. Stir the resulting suspension at room temperature for 15–20 minutes to ensure uniform dispersion and initial solvation[2].

  • Electrophile Addition: Attach a dropping funnel and add 1-bromo-2-chloroethane dropwise over 30 minutes. Causality note: Slow addition prevents localized high concentrations of the electrophile, directly mitigating the kinetic trap of di-alkylation[5].

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 60–80 °C. Stir for 12–24 hours. Monitor progression via Thin Layer Chromatography (TLC) or Reversed-Phase HPLC (monitoring the disappearance of the polar starting material)[2][7].

  • Quenching & Extraction: Once the starting material is consumed (or plateaus), cool the mixture to room temperature. Pour the mixture into ice-cold distilled water to precipitate the product and quench the reaction. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL)[2].

  • Washing & Drying: Wash the combined organic layers extensively with saturated brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via silica gel column chromatography (using a gradient of ethyl acetate in hexane) or recrystallization to separate the mono-alkylated product from unreacted starting material and di-alkylated impurities[5].

Part 3: Troubleshooting Matrix

Use the following quantitative data table to diagnose and resolve common experimental failures during the N-alkylation workflow[5][6].

Observed IssuePrimary Symptom (TLC/HPLC)Root Cause AnalysisCorrective Action / Optimization
Low Yield / Stalled Reaction High concentration of unreacted 4-nitroaniline after 24h.Insufficient nucleophilicity; base is inactive or solvent is wet.Switch to anhydrous DMF/DMSO. Ensure K₂CO₃ is oven-dried. Increase temp to 80 °C[4].
High Di-Alkylation Large secondary spot less polar than the desired product.Secondary amine product out-competing starting material for the electrophile.Add alkylating agent dropwise. Use an excess of 4-nitroaniline. Lower reaction temperature by 10–15 °C[5].
Impurity: N-(2-hydroxyethyl)-4-nitroaniline Polar impurity present when using 2-chloroethanol as reagent.Incomplete subsequent chlorination step (if using a two-step method).Increase molar excess of chlorinating agent (e.g., SOCl₂) and extend reflux time[5].
Dark, Oily Crude Streaking on TLC; no crystalline solid upon cooling.Polymerization or thermal degradation due to excessive heat.Lower reaction temperature. Ensure reaction is conducted under an inert atmosphere (N₂/Ar).

Part 4: Mechanistic and Workflow Visualizations

The following diagrams map the logical decision-making process for optimizing your reaction conditions, as well as the mechanistic pathway that leads to unwanted side products.

OptimizationWorkflow Start Start N-Alkylation Optimization CheckConversion Is 4-nitroaniline conversion > 80%? Start->CheckConversion LowConversion Increase Temp / Time or Change to DMF/DMSO CheckConversion->LowConversion No CheckSelectivity Is Mono:Di ratio acceptable? CheckConversion->CheckSelectivity Yes LowConversion->CheckConversion Retest PoorSelectivity Use Excess Aniline & Dropwise Addition CheckSelectivity->PoorSelectivity No Success Proceed to Workup & Purification CheckSelectivity->Success Yes PoorSelectivity->CheckSelectivity Retest

Caption: Logical decision tree for optimizing N-alkylation conversion and selectivity.

MechanisticPathway N1 4-Nitroaniline (Weak Nucleophile) N2 Base (K2CO3) in DMF N1->N2 Solvation N3 Nucleophilic Attack on Alkyl Halide N2->N3 Activation N4 Protonated Intermediate N3->N4 Transition State N5 Mono-Alkylated Product N4->N5 -HX (Deprotonation) N6 Di-Alkylated Impurity N5->N6 Excess Alkyl Halide (Over-reaction)

Caption: Mechanistic pathway highlighting the kinetic trap of di-alkylation over-reaction.

References

  • The Journal of Organic Chemistry 1971 Volume 36 No.10 Department of Science Service (DSS) URL:[Link]

Sources

Identification of side products in N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-NITRO-SNAR-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

User Query: Identification and mitigation of side products formed during the


 reaction between tryptamine and 1-fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene).

The Core Challenge: This synthesis relies on the nucleophilic aromatic substitution (


) of a halonitrobenzene. The critical difficulty lies in chemoselectivity . Tryptamine contains two nucleophilic nitrogen atoms:
  • The Aliphatic Primary Amine (

    
    ):  Higher nucleophilicity, pKa (conjugate acid) 
    
    
    
    10.
  • The Indole Nitrogen (

    
    -H):  Lower nucleophilicity, pKa 
    
    
    
    17 (requires deprotonation for significant reactivity).

Target Product: N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (Selective arylation of the aliphatic amine).

Diagnostic Visualizer: Reaction Pathways

The following diagram maps the kinetic competition and potential failure points in your reactor.

ReactionNetwork Tryptamine Tryptamine (Starting Material) Target TARGET PRODUCT (Aliphatic N-Arylation) Tryptamine->Target Mild Base (k1 >> k2) Impurity_B IMPURITY B (Indole N-Arylation) [Regio-Error] Tryptamine->Impurity_B Strong Base (Deprotonation) Electrophile 1-Fluoro-4-nitrobenzene Impurity_C IMPURITY C (4-Nitrophenol) [Hydrolysis] Electrophile->Impurity_C H2O / OH- Impurity_A IMPURITY A (Bis-Arylation) [Over-Reaction] Target->Impurity_A Excess Electrophile + Heat

Caption: Figure 1. Kinetic competition network. The green path represents the target


 mechanism. Red paths indicate selectivity failures driven by base strength or stoichiometry.

Troubleshooting Guide: Side Product Identification

Impurity A: The "Double-Hit" (Bis-arylation)
  • Structure: N-(4-nitrophenyl)-N-[2-(1-(4-nitrophenyl)-1H-indol-3-yl)ethyl]-4-nitroaniline (or similar variants).

  • Symptom: High molecular weight peak in LCMS (

    
     corresponds to Product + 121 Da).
    
  • Cause: The Indole N-H is weakly acidic. If you use a base strong enough to deprotonate it (e.g., KOH, NaH) or excessive heat, the indole nitrogen becomes a nucleophile and attacks a second equivalent of the electrophile.

  • Fix: Switch to a milder base like

    
     or DIPEA. Keep temperature 
    
    
    
    .
Impurity C: The "Yellow Dust" (Hydrolysis)
  • Structure: 4-Nitrophenol.

  • Symptom: A persistent yellow solid that is soluble in aqueous base but precipitates in acid. In NMR, it shows a distinct AA'BB' system shifted upfield compared to the nitrobenzene starting material.

  • Cause: Wet solvent (DMF/DMSO are hygroscopic). Hydroxide ions generated from trace water attack the electrophile.

  • Fix: Use anhydrous solvents. Add molecular sieves to the reaction vessel.

Analytical Data & Verification Protocols

Use this table to cross-reference your spectral data against expected values.

CompoundKey 1H NMR Feature (DMSO-

)
LCMS (

)
Retention Time Trend
Target Product Indole NH: Broad singlet ~10.8 ppm (1H)Aniline NH: Triplet/Broad ~6.5-7.0 ppm (1H)

Medium
Impurity A (Bis-aryl) Indole NH: ABSENTAromatic: Additional AA'BB' signals

Late (Hydrophobic)
Impurity C (Phenol) OH: Broad singlet ~10-11 ppmAromatic: Doublet ~6.9 ppm (2H)

(Negative mode often better)
Early (Polar)
Protocol: The "Indole Integrity" Test (NMR)

To confirm you have not arylated the indole ring, perform this check:

  • Acquire

    
     NMR in DMSO-
    
    
    
    .[1][2]
  • Zoom into the 10.5 – 11.5 ppm region.

  • Pass: A sharp or broad singlet (1H) is present. This is the Indole N-H.

  • Fail: The region is empty. This indicates the Indole N has been substituted (Impurity A or B).

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black. Is the product destroyed?

  • Diagnosis: Indoles are electron-rich and prone to oxidative polymerization ("indole tar") in the presence of light and oxygen, especially in nitro-containing mixtures which can act as oxidants.

  • Solution: This is likely a surface impurity. The product is stable. Perform a silica plug filtration. For future runs, sparge solvents with Argon and wrap the flask in aluminum foil.

Q2: Can I use NaH to speed up the reaction?

  • Strictly NO. NaH will deprotonate the Indole N-H (pKa ~17), making it a potent nucleophile. This will lead to massive amounts of Impurity A (Bis-arylation). Stick to Carbonate bases (

    
    , 
    
    
    
    ).

Q3: The product co-elutes with the starting material on TLC.

  • Tip: The nitro group makes the product less polar than tryptamine but similar to the halonitrobenzene.

  • Workup: Wash the organic layer with dilute HCl (1M). Tryptamine (SM) will protonate and go into the water layer. The Product (with the electron-withdrawing nitro group) is much less basic and will remain in the organic layer.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Analyze Crude Mixture (LCMS / TLC) CheckMass Is Mass = Target + 121? Start->CheckMass CheckColor Is there yellow precipitate? CheckMass->CheckColor No BisAryl DIAGNOSIS: Bis-Arylation Action: Reduce Base Strength CheckMass->BisAryl Yes CheckYield Is Yield Low? Oxidation DIAGNOSIS: Indole Oxidation Action: De-gas & Shield from Light CheckYield->Oxidation Yes (Black Tar) CheckColor->CheckYield No Hydrolysis DIAGNOSIS: Hydrolysis Action: Dry Solvents CheckColor->Hydrolysis Yes (Phenol)

Caption: Figure 2.[1][2] Step-by-step diagnostic logic for impurity isolation.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Context: Found

      
       mechanism and the activating effects of nitro groups.[3][4][5]
      
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Beugelmans, R., et al. (1994). Nucleophilic aromatic substitution on 4-nitrofluorobenzene by indoles. Tetrahedron Letters, 35(25), 4349-4352. Link

    • Context: Direct investigation of conditions leading to N-aryl
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Context: General reference for pKa values of amines vs. indoles and chemoselectivity principles.

Sources

Technical Support Center: Fischer Indole Synthesis (FIS) Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Low Yields & Reaction Failure in Indole Derivatization Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Triage: Where is the Failure Occurring?

Before altering reagents, you must isolate the failure point. The Fischer Indole Synthesis is a cascade reaction; failure at step 1 looks identical to failure at step 3 (no product), but the fixes are contradictory.

Visual Diagnostic Workflow

Use this logic tree to identify your specific bottleneck.

FIS_Troubleshooting Start START: Low Yield / No Product CheckHydrazone Is the Hydrazone intermediate visible? (TLC/LCMS check) Start->CheckHydrazone NoHydrazone NO: Hydrazone Failure CheckHydrazone->NoHydrazone Not observed YesHydrazone YES: Cyclization Failure CheckHydrazone->YesHydrazone Observed but no Indole CheckPH Check pH / Solvent NoHydrazone->CheckPH FixHydrazone Action: Buffer pH ~4-5 Remove water (Dean-Stark) Check Sterics CheckPH->FixHydrazone Tar Reaction turns to Tar? YesHydrazone->Tar CheckElectronics Analyze Aryl Ring Electronics EWG Electron Withdrawing Group (e.g., -NO2, -CF3) CheckElectronics->EWG EDG Electron Donating Group (e.g., -OMe, -NH2) CheckElectronics->EDG FixEWG Issue: Ring Deactivation Action: Use PPA or ZnCl2 High Temp (>150°C) EWG->FixEWG FixEDG Issue: N-N Bond Cleavage Action: Protect heteroatoms Switch to Buchwald Method EDG->FixEDG Tar->CheckElectronics No FixTar Issue: Polymerization Action: Switch to Lewis Acid (ZnCl2) Use Inert Atmosphere Tar->FixTar Yes

Figure 1: Diagnostic logic flow for isolating Fischer Indole Synthesis failure modes.

The "Why": Mechanistic Root Cause Analysis

To fix the yield, you must understand the electronic trap that ruins derivative synthesis. The standard mechanism involves a [3,3]-sigmatropic rearrangement, which is the rate-determining step (RDS) for most difficult substrates.

The Electronic Paradox
  • Electron Withdrawing Groups (EWGs): (e.g., Nitro, Cyano). These deactivate the benzene ring. The [3,3]-shift requires the benzene ring to act as a nucleophile attacking the tethered enamine. If the ring is electron-poor, this step becomes energetically prohibitive, requiring extreme heat or strong Lewis acids [1].

  • Electron Donating Groups (EDGs): (e.g., Methoxy). While these make the ring nucleophilic (good for the shift), they destabilize the N-N bond. This often leads to heterolytic N-N cleavage , producing anilines and nitriles instead of indoles [2].

Regioselectivity (The "Wrong Indole" Problem)

With unsymmetrical ketones (e.g., 2-butanone), two enolizable positions exist.

  • Kinetic Control: Favors the less substituted enamine (leads to 3-unsubstituted indole). Often promoted by weak acids or low temperatures.

  • Thermodynamic Control: Favors the more substituted enamine (leads to 3-substituted indole). Promoted by strong acids (PPA, H2SO4) and high temperatures [3].

Troubleshooting FAQs: Specific Scenarios

Scenario A: "My reaction turns into a black tar."

Diagnosis: Acid-catalyzed polymerization of the ketone or the indole product. The Fix:

  • Switch Acid: Move away from mineral acids (H2SO4, HCl). Switch to Zinc Chloride (ZnCl2) or Polyphosphoric Acid (PPA) . ZnCl2 is a Lewis acid that minimizes oxidative degradation.

  • Solvent: If using acetic acid, switch to a high-boiling alcohol (butanol) or Triethylene Glycol (TEG) to allow high heat without aggressive protic attack.

  • Atmosphere: Indoles are electron-rich and prone to oxidation. Degas your solvent and run under Argon/Nitrogen.

Scenario B: "I have a Nitro group (-NO2) and the reaction won't start."

Diagnosis: Ring deactivation. The energy barrier for the [3,3]-shift is too high for standard reflux (80-100°C). The Fix:

  • Pre-form the Hydrazone: Do not mix everything in one pot. Isolate the hydrazone first to ensure Step 1 is complete.

  • The "Sledgehammer" Method: Use Polyphosphoric Acid (PPA) as both solvent and catalyst. Heat to 120-140°C . PPA acts as a dehydrating agent and allows temperatures above the boiling point of standard organic solvents [4].

Scenario C: "I'm getting a 50/50 mix of isomers."

Diagnosis: Lack of regiocontrol in the enolization step. The Fix:

  • Steric Control: If possible, increase the steric bulk of the ketone substituent to force enolization to the less hindered side.

  • Acid Strength: Switch to p-Toluenesulfonic acid (p-TSA) in Toluene/Benzene. This milder condition often favors the kinetic product compared to PPA.

Optimized Protocols (Self-Validating Systems)

Do not rely on "adding more acid." Use these distinct protocols based on your substrate's electronic profile.

Protocol A: The "Gentle" Method (For Labile/Standard Substrates)

Best for: Substrates sensitive to harsh acids; standard derivatives.

ParameterSpecification
Catalyst p-Toluenesulfonic Acid (p-TSA) (1.1 equiv)
Solvent Toluene (Anhydrous)
Setup Dean-Stark Trap (Crucial for driving equilibrium)
Temp Reflux (110°C)

Step-by-Step:

  • Dissolve Ketone (1.0 equiv) and Arylhydrazine (1.0 equiv) in Toluene (0.5 M).

  • Add p-TSA (1.1 equiv).

  • Reflux with a Dean-Stark trap. Validation Point: Monitor water collection. Reaction is not complete until water generation ceases (usually 2-4 hours).

  • Cool, wash with NaHCO3 (sat), dry over MgSO4, and concentrate.

Protocol B: The "Hard-to-Cook" Method (ZnCl2/Microwave)

Best for: Electron-withdrawing groups (Nitro, Pyridyl-hydrazines) or "failed" reactions.

ParameterSpecification
Catalyst Zinc Chloride (ZnCl2) (2-5 equiv)
Solvent Triethylene Glycol (TEG) or Acetic Acid
Setup Microwave Reactor (preferred) or Oil Bath
Temp 150°C - 180°C

Step-by-Step:

  • Pre-formation: Mix Ketone and Hydrazine in EtOH/AcOH first. Stir 1 hr. Evaporate solvent to get crude hydrazone. (Skip this if using microwave one-pot).

  • Suspend crude hydrazone in 0.5 M ZnCl2 in Acetic Acid (or TEG for higher temp).

  • Microwave: Irradiate at 150°C for 5-15 minutes [5].

    • Note: If using oil bath, heat to 170°C for 1-3 hours.

  • Workup: Pour hot reaction mixture slowly into ice water with vigorous stirring. The indole should precipitate. Filter and wash.[1]

Protocol C: The "Nuclear Option" (Buchwald Modification)

If Fischer fails due to N-N cleavage (EDGs) or extreme deactivation: Do not persist with Fischer. Switch to Pd-catalyzed cross-coupling .

  • Reagents: Aryl Bromide + Hydrazone + Pd(OAc)2 + XPhos + Base.

  • Mechanism: Bypasses the nucleophilic attack requirement of the phenyl ring [6].

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Gore, S., et al. (2012). Fischer Indole Synthesis: The "N-N Bond Cleavage" Failure Mode. Journal of Organic Chemistry.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Reaction. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • BenchChem Technical Review. (2025). Optimization of reaction conditions for Fischer indole synthesis. Link

  • Lipinska, T. M. (2005). A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation. American Chemical Society.[2] Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A New Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link

Sources

Preventing tar formation in large-scale indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Indole Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive bottlenecks in heterocyclic scale-up: tar formation .

Scaling up indole syntheses—particularly the classic Fischer Indole Synthesis (FIS)—often transforms a clean, high-yielding laboratory reaction into a dark, intractable, polymeric tar. This guide breaks down the mechanistic causality behind this degradation, provides targeted troubleshooting FAQs, and outlines self-validating protocols to ensure scalable, high-purity production.

Part 1: The Mechanistic Causality of Tar Formation

To prevent tar, we must first understand what it is and why it forms. "Tar" is not a single compound; it is a complex, viscous, amorphous mixture of high-molecular-weight byproducts[1]. Its formation is driven by two primary factors during scale-up:

  • Electrophilic Oligomerization: The indole nucleus is highly electron-rich. Under the harsh Brønsted acidic conditions (e.g., polyphosphoric acid,

    
    ) typically used to drive the [3,3]-sigmatropic rearrangement, the newly formed indole is susceptible to electrophilic attack by unreacted carbonyls or acid-catalyzed self-oligomerization[1].
    
  • Thermal Runaway & Poor Heat Dissipation: The FIS is highly exothermic. At a 100 mg scale, heat dissipates rapidly through the flask walls. However, at a 10 g or 1 kg scale, the surface-area-to-volume ratio plummets[2]. The inability to dissipate heat leads to localized hot spots and thermal runaways, which exponentially accelerate competing degradation pathways over the desired cyclization[2].

Mechanism Start Phenylhydrazine + Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Catalysis Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Indole Target Indole (Electron-Rich) Enehydrazine->Indole [3,3]-Sigmatropic Rearrangement Tar Tar / Polymerization Enehydrazine->Tar Competing Side Reactions Indole->Tar Harsh Acid + High Heat (Thermal Runaway)

Mechanistic pathway of indole synthesis vs. acid-catalyzed tar formation.

Part 2: Troubleshooting FAQs

Q: My reaction is clean at 100 mg but turns to black tar at 10 g. What is the root cause? A: This is a classic symptom of poor heat dissipation leading to a thermal runaway[2]. The heat generated by the rapid formation of the enehydrazine and subsequent rearrangement cannot escape the larger vessel. This excess thermal energy drives the degradation of sensitive starting materials and the oligomerization of the product[1]. You must shift from batch heating to controlled, dropwise addition or continuous flow.

Q: How can I adjust my catalyst to prevent polymerization? A: Strong Brønsted acids (


, 

) are notorious for causing indoles to polymerize. Switch to a milder Lewis acid catalyst, such as

or

, or utilize solid acid catalysts like Amberlite IR 120[3]. Lewis acids coordinate selectively to the heteroatoms to drive the sigmatropic rearrangement without creating the highly acidic bulk environment that promotes tarring.

Q: Is continuous flow chemistry necessary for industrial scale-up? A: While not strictly mandatory for all substrates, it is highly recommended. Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio[3]. This allows you to run reactions safely at elevated temperatures (e.g., 285°C) and pressures to force the cyclization rapidly, while the short residence time prevents the product from remaining in the harsh environment long enough to form tar[4].

Part 3: Quantitative Process Comparison

To optimize your scale-up strategy, compare the operational parameters of traditional batch synthesis against continuous flow methodologies.

ParameterTraditional Batch ReactorContinuous Flow ReactorImpact on Tar Formation
Heat Transfer Efficiency Poor (Decreases as scale increases)Excellent (High surface-area-to-volume)Flow prevents localized hot spots[5].
Residence/Reaction Time Hours (Prolonged exposure to acid/heat)Seconds to MinutesShort exposure in flow prevents oligomerization[6].
Thermal Runaway Risk High (Requires cryogenic or slow dosing)NegligibleFlow safely dissipates exothermic energy[4].
Catalyst Loading Often stoichiometric or excessCatalytic or solid-supportedLower acid concentration reduces side-reactions[3].
Scalability Requires extensive re-optimizationLinear (Run longer or parallelize)Flow guarantees identical thermal profiles at scale[5].

Part 4: Self-Validating Experimental Protocols

Below are two field-proven protocols designed with built-in validation checks to ensure process safety and product integrity.

Protocol A: Optimized Batch Synthesis using Lewis Acid ( )

Use this protocol when continuous flow infrastructure is unavailable. The self-validating feedback loop relies on strict internal temperature monitoring.

  • Preparation: Equip a jacketed reactor with an overhead stirrer, an internal thermocouple, and a dropping funnel.

  • Solvent & Catalyst Loading: Charge the reactor with the phenylhydrazine (1.0 eq) and a high-boiling solvent that maintains intermediate solubility (e.g., toluene or an ionic liquid[6]). Add anhydrous

    
     (1.2 eq).
    
  • Thermal Equilibration: Heat the jacket to 80 °C. Validation Check: Do not proceed until the internal thermocouple reads a stable 78–80 °C for at least 10 minutes.

  • Controlled Addition: Begin dropwise addition of the ketone (1.05 eq).

  • The Feedback Loop (Critical): Monitor the internal temperature continuously. If the internal temperature rises by >5 °C above the setpoint, immediately pause the ketone addition and increase jacket cooling[2]. Resume only when the temperature normalizes. This prevents thermal runaway.

  • Quench: Once addition is complete and TLC confirms consumption of the hydrazone, immediately cool the reactor to 20 °C and quench with saturated aqueous

    
     to neutralize the Lewis acid, preventing post-reaction tarring[1].
    
Protocol B: Continuous Flow Synthesis (Zero-Tar Methodology)

This protocol utilizes a microreactor or coil reactor to eliminate thermal runaways and minimize residence time.

  • System Priming: Prime a dual-pump continuous flow system equipped with a T-mixer and a heated coil reactor with the chosen system solvent (e.g., Ethanol or[EMIM][BF4][6]).

  • Reagent Preparation:

    • Stream A: 2.0 M solution of phenylhydrazine in solvent.

    • Stream B: 2.0 M solution of ketone + 0.5 M

      
       in solvent.
      
  • Parameter Setting: Set the coil reactor temperature to 150 °C. Attach a Back Pressure Regulator (BPR) set to 100 psi to prevent solvent boiling[4].

  • Flow Initiation: Set Pump A and Pump B to flow rates that achieve a residence time of exactly 2.5 minutes in the heated zone.

  • In-line Quenching: Direct the output of the BPR immediately into a stirred flask containing a cold (0 °C) quenching buffer. Validation Check: The rapid transition from 150 °C to 0 °C halts all kinetic pathways, ensuring zero tar formation[5].

FlowSetup PumpA Pump A (Hydrazine) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Ketone + Catalyst) PumpB->TMixer Reactor Heated Coil Reactor (High Surface Area) TMixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Short Residence Time Quench In-line Quench / Cooling BPR->Quench Product Pure Indole Collection Quench->Product Tar Prevented

Continuous flow reactor setup for precise thermal control in indole synthesis.

References

  • Xu, L., et al. A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid. ResearchGate / Journal of Flow Chemistry.[Link]

  • Pharmafocus. Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Pharmafocus America.[Link]

  • Newman, S. G., et al. Green Chemistry. RSC Publishing.[Link]

Sources

Technical Support Center: Solvent Selection for Efficient Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indole synthesis. As a Senior Application Scientist, I've seen firsthand how the right solvent can be the difference between a high-yielding, clean reaction and a complex, inseparable mixture. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth answers to common challenges where solvent choice is paramount. We will move beyond simple recommendations to explain the underlying principles, ensuring you can make informed decisions for your unique synthetic challenges.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational principles of solvent selection that apply across various indole synthesis methodologies.

Q1: How does solvent polarity fundamentally impact indole synthesis reactions?

A1: Solvent polarity is a critical parameter that influences reaction rates and, in some cases, selectivity. Its impact is best understood by considering the mechanism of the specific indole synthesis you are employing.

  • Stabilization of Intermediates: Many indole syntheses, like the Fischer and Bischler-Möhlau methods, proceed through charged intermediates or transition states.[1] Polar solvents, particularly polar aprotic solvents like DMF or DMSO, can stabilize these charged species, potentially accelerating the reaction. However, overly strong stabilization can sometimes hinder subsequent steps.

  • Solubility of Reactants: A primary, yet often overlooked, function of the solvent is to fully dissolve all reactants and catalysts.[1] If a starting material or intermediate precipitates out, the reaction will be slow and low-yielding. This is a common issue when scaling up reactions.[2]

  • Influence on Reaction Pathway: In palladium-catalyzed reactions, the solvent can directly influence the catalytic cycle and even control regioselectivity. For instance, in some Pd-catalyzed alkenylations of indoles, polar aprotic solvents like DMSO and DMF favor C3 substitution, while less polar solvents such as dioxane can promote C2 substitution.[3]

Q2: I'm performing a water-sensitive reaction. How do I ensure my solvents are anhydrous, and what are the consequences if they are not?

A2: Residual water can be highly detrimental, especially in reactions involving strong acids, bases, or organometallic catalysts.

  • Consequences of Water: Water can hydrolyze starting materials, deactivate catalysts (e.g., Lewis acids like ZnCl₂), or react with intermediates to form unwanted byproducts.

  • Drying Techniques:

    • Azeotropic Distillation: For solvents that form an azeotrope with water (e.g., toluene, benzene), refluxing the solvent with a Dean-Stark trap is a classic and effective method. This is particularly useful in Fischer indole syntheses to drive the reaction forward by removing the water formed during hydrazone formation.[1][4]

    • Chemical Drying Agents: Using drying agents like magnesium sulfate (fast and effective) or sodium sulfate (good for small scales) is common.[4] Ensure the organic layer is first washed with brine to remove the bulk of the water.[4]

    • Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are excellent for drying solvents, especially polar aprotic ones, before use.

Q3: What are "green" solvent alternatives for indole synthesis, and are they effective?

A3: There is a significant push towards more environmentally benign synthesis. Several greener alternatives to traditional chlorinated or high-boiling aprotic solvents have proven effective.

  • Water: For certain reactions, water can be an excellent solvent, especially when using water-tolerant catalysts like specific SO₃H-functionalized ionic liquids for Fischer indole synthesis.[5] Some Pictet-Spengler reactions can even use water as both the solvent and catalyst.[6]

  • Ionic Liquids (ILs): ILs are non-volatile and can act as both the solvent and catalyst, often leading to high yields and easy product separation.[1][7]

  • Polyethylene Glycol (PEG): PEG-400, for instance, has been used effectively as a solvent in intramolecular Heck reactions for indole synthesis. It acts as a good solubilizer and can stabilize the palladium catalyst.[8]

  • Solvent-Free Reactions: In some cases, reactions can be run neat, completely eliminating the solvent.[9][10] Microwave-assisted, solvent-free Bischler indole synthesis is a prime example of this efficient and green approach.[11]

Part 2: Troubleshooting Guide for Specific Syntheses

Fischer Indole Synthesis

This classic reaction is powerful but notoriously sensitive to conditions, especially solvent choice.

Issue 1: Low yield and significant tar formation.

  • Probable Cause: The combination of a strong acid and a high-boiling-point solvent is likely too harsh for your substrate, causing decomposition.[1] The key[12][12]-sigmatropic rearrangement is temperature-sensitive; too high a temperature promotes side reactions.[1]

  • Recommended Solution & Protocol:

    • Switch to a Lower-Boiling Solvent: If you are using a high-boiling solvent like xylenes or PPA (polyphosphoric acid), consider switching to toluene or even acetic acid, which can serve as both solvent and catalyst.[1] This allows the reaction to proceed at a more controlled temperature.

    • Azeotropic Water Removal: Use a non-polar solvent like toluene with a Dean-Stark apparatus. The continuous removal of water drives the equilibrium towards the indole product and can prevent side reactions catalyzed by water in acidic conditions.[1]

    • Milder Acid Catalyst: Pair your solvent with a milder acid. For example, instead of concentrated H₂SO₄ in a high-boiling solvent, try p-toluenesulfonic acid (p-TSA) in refluxing toluene.[1]

Experimental Protocol: Fischer Indole Synthesis with Toluene

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the arylhydrazine (1.0 eq.) and the ketone/aldehyde (1.1 eq.) in toluene (to a concentration of 0.1-0.5 M).

  • Add the acid catalyst (e.g., p-TSA, 0.1-1.0 eq.).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once water evolution ceases and TLC analysis shows consumption of the starting material, cool the reaction to room temperature.

  • Proceed with standard aqueous work-up and purification.

Issue 2: The reaction fails, especially with electron-rich carbonyl compounds (e.g., for 3-aminoindole synthesis).

  • Probable Cause: Electron-donating groups on the carbonyl starting material can over-stabilize a key intermediate, favoring a competing N-N bond cleavage pathway over the desired[12][12]-sigmatropic rearrangement.[13][14][15] This is a well-documented failure mode for the Fischer synthesis.[14][15]

  • Recommended Solution: In this case, a simple solvent change is unlikely to solve the problem. The fundamental reactivity of the substrate is the issue.

    • Use a Lewis Acid: Switch from a Brønsted acid to a Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂). Lewis acids can sometimes promote the desired cyclization more effectively than protic acids for these challenging substrates.[15]

    • Consider an Alternative Synthetic Route: For substrates known to fail in Fischer indolization, a different synthetic strategy (e.g., a palladium-catalyzed method) may be necessary.

Palladium-Catalyzed Indole Synthesis (e.g., Heck, Suzuki, Buchwald-Hartwig)

These modern methods offer broad functional group tolerance, but solvent choice is critical for catalyst stability and reactivity.

Issue 3: Low catalyst turnover and poor yield in a Heck or Suzuki coupling.

  • Probable Cause: The solvent is not adequately stabilizing the active palladium species or is not facilitating the solubility of the inorganic base.

  • Recommended Solution & Protocol:

    • Switch to a Polar Aprotic Solvent: Solvents like DMF, DMAc, or NMP are often superior choices for Pd-catalyzed cross-couplings. They help dissolve inorganic bases (like K₂CO₃ or Cs₂CO₃) and can stabilize cationic palladium intermediates that may form during the catalytic cycle.[16][17]

    • Use a Toluene/Water or Dioxane/Water Biphasic System: For Suzuki couplings, a biphasic system is often highly effective. The aqueous phase dissolves the inorganic base (e.g., Na₂CO₃, K₃PO₄), while the organic phase dissolves the aryl halide and boronic acid. The reaction occurs at the interface.

    • Solvent Polarity Tuning: In some cases, simply increasing the polarity of the solvent can be beneficial. For instance, using a mixture of toluene and 1,4-dioxane might improve results over toluene alone.[18]

Experimental Protocol: General Solvent Screening for Pd-Catalyzed Couplings

  • Set up parallel small-scale reactions in vials.

  • To each vial, add the aryl halide (1.0 eq.), coupling partner (1.2-1.5 eq.), base (2.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (if required).

  • Add a different solvent to each vial (e.g., Toluene, Dioxane, THF, DMF).

  • Heat all reactions to the same temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at set time points.

  • Compare conversion rates to identify the optimal solvent.

G cluster_prep Preparation cluster_solvent Solvent Addition cluster_reaction Reaction & Analysis P1 Set up parallel reactions (Vials 1-4) P2 Add reactants, catalyst, base, and ligand P1->P2 S1 Vial 1: Toluene P2->S1 S2 Vial 2: Dioxane P2->S2 S3 Vial 3: THF P2->S3 S4 Vial 4: DMF P2->S4 R1 Heat all vials (e.g., 90 °C) S1->R1 S2->R1 S3->R1 S4->R1 R2 Monitor by LC-MS (t = 1h, 4h, 12h) R1->R2 R3 Identify solvent with highest conversion R2->R3

Issue 4: Incorrect regioselectivity in C-H functionalization of the indole ring.

  • Probable Cause: The solvent can play a decisive role in controlling which position of the indole (typically C2 or C3) is functionalized. This is often due to the solvent's ability to coordinate with the catalyst or influence the stability of different transition states.

  • Recommended Solution: This is a powerful strategy where the solvent is used as a tool to direct the reaction outcome.

    • For C2-Arylation: In some Cu-catalyzed arylations, a coordinating solvent like THF can bind to the acid produced during the reaction, which inhibits a migratory process. In contrast, a non-coordinating solvent like toluene allows for a domino process where an initial C3-arylation is followed by migration to the C2 position.[19]

    • For C3-Alkenylation: In certain Pd-catalyzed oxidative alkenylations, polar aprotic solvents like DMSO and DMF strongly favor functionalization at the C3 position.[3]

Bischler-Möhlau Indole Synthesis

This method often suffers from harsh conditions and low yields.[20] Modern modifications, including solvent choice, can significantly improve its utility.

Issue 5: Very low yields and complex product mixtures.

  • Probable Cause: The classical conditions, often involving heating an α-bromo-acetophenone with a large excess of aniline (which acts as both reactant and solvent), are extremely harsh and lead to numerous side products.[20]

  • Recommended Solution & Protocol:

    • Use a High-Boiling, Polar, Hydrogen-Bond Donating Solvent: Recent studies have shown that solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), when combined with microwave irradiation, can dramatically improve yields and reduce reaction times.[21] HFIP's ability to stabilize intermediates through hydrogen bonding is key to its effectiveness.

    • Solvent-Free Microwave Synthesis: An even greener and often more efficient approach is to perform the reaction solvent-free under microwave irradiation, using a solid base like sodium bicarbonate.[11]

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

  • In a microwave vial, mix the α-bromo-acetophenone (1.0 eq.) and the aniline (excess, e.g., 10 eq.).

  • Add HFIP as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 120 °C) for a short time (e.g., 30 minutes).[21]

  • After cooling, proceed with work-up and purification.

Part 3: Data Summary & Visualization

Table 1: Solvent Properties and Suitability for Indole Syntheses
SolventBoiling Point (°C)Polarity IndexTypeRecommended ForNot Recommended For
Toluene 1112.4Non-polar AproticFischer (azeotropic water removal)[1], some Pd-catalysis[18]Reactions requiring high polarity or base solubility
Acetic Acid 1186.2Polar ProticFischer (as solvent and catalyst)[1]Acid-sensitive substrates
Ethanol 784.3Polar ProticFischer (with strong acids)[1], some base-catalyzed reactions[22]Reactions incompatible with protic sources
DMF 1536.4Polar AproticPd-catalyzed couplings (Heck, Suzuki)[16][17], C3-selective C-H functionalization[3]Fischer (can lead to decomposition at high temp.)
Dioxane 1014.8Non-polar AproticSuzuki couplings (biphasic), C2-selective C-H functionalization[3]Reactions needing strong base solubilization
HFIP 58HighPolar ProticModern Bischler-Möhlau synthesis[21]Cost-prohibitive for large-scale synthesis

G cluster_fischer Fischer Indole Synthesis cluster_pd Palladium-Catalyzed Synthesis F_Start Arylhydrazine + Ketone/Aldehyde F_Solvent Select Solvent F_Start->F_Solvent F_Toluene Toluene (Azeotropic Removal) F_Solvent->F_Toluene Water-sensitive F_AcOH Acetic Acid (Solvent & Catalyst) F_Solvent->F_AcOH Standard F_Result Indole Product F_Toluene->F_Result F_AcOH->F_Result Pd_Start Aryl Halide + Coupling Partner Pd_Solvent Select Solvent Pd_Start->Pd_Solvent Pd_DMF DMF / Dioxane (Polar Aprotic) Pd_Solvent->Pd_DMF Heck / C-H Func. Pd_Biphasic Toluene/Water (Biphasic) Pd_Solvent->Pd_Biphasic Suzuki Pd_Result Indole Product Pd_DMF->Pd_Result Pd_Biphasic->Pd_Result

References

  • BenchChem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
  • SciSpace. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.
  • RSC Publishing. (2025, September 25). Recent advances in the synthesis of indoles and their applications.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Beilstein Journals. (2012, October 11). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes.
  • MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection.
  • MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (2025, May 26).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.
  • ResearchGate. (2025, December 5). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).
  • RSC Publishing. (n.d.). Solvent-Controlled Regioselective Arylation of Indoles and Mechanistic Explorations. Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • PMC. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2012, June 20).
  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]

  • PMC. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • MDPI. (2018, December 14). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Retrieved from [Link]

  • Books Gateway. (2016, August 1). Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]

  • Chapter 4. (n.d.).
  • Beilstein Journals. (2022, March 8). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]

  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025, August 10).
  • RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.).
  • PMC. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
  • ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). How To: Remove Residual Water. Retrieved from [Link]

  • PMC. (2022, July 29). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. Retrieved from [Link]

Sources

Catalyst optimization for the reduction of nitroaniline compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Nitroarene Reduction. As a Senior Application Scientist, I frequently consult with researchers facing kinetic bottlenecks, poor selectivity, or rapid catalyst deactivation during the reduction of nitroanilines (e.g., 4-nitroaniline to p-phenylenediamine).

While the reduction of a nitro group is thermodynamically favorable, it is kinetically hindered. Overcoming this barrier requires precise optimization of the catalyst surface, the hydrogen donor, and the solvent environment. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high conversion and strict selectivity in your workflows.

Part 1: Catalyst Performance & Optimization Matrix

Selecting the right catalytic system is the foundation of a successful reduction. The table below summarizes the quantitative and qualitative data for common catalytic systems used in the reduction of 4-nitroaniline (4-NA).

Catalyst TypeTypical ReductantKinetic ModelTurnover / ActivityKey AdvantagesPrimary Failure Modes
Pd/C or Pt/C H₂ gasLangmuir-HinshelwoodHighIndustry standard; highly scalable.Prone to poisoning by S/P/N impurities; pyrophoric risks.
Fe₃O₄-Au NPs NaBH₄Pseudo-first-order

Magnetically recoverable; high activity.High material cost; susceptible to aggregation if uncoated.
Ag in Microgels NaBH₄Langmuir-HinshelwoodModerate to HighTunable micro-reactor environment.Potential metal leaching if polymeric crosslinking is insufficient.
Cu or Ni NPs Hydrazine / NaBH₄Pseudo-first-orderModerateEarth-abundant; highly cost-effective.Rapid surface oxidation; requires strictly anaerobic handling.

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My conversion rates drop significantly after the first catalytic cycle. What causes this rapid deactivation?

A: Catalyst deactivation in nitroarene reduction is typically driven by two distinct mechanisms: active-site poisoning and carbonaceous fouling .

  • The Causality: Nitroanilines, or trace impurities in your solvents, contain strongly coordinating nitrogen, sulfur, or phosphorus species. These heteroatoms donate lone pairs into the empty d-orbitals of transition metals (like Pt, Pd, or Cu), binding irreversibly and blocking the active sites . Furthermore, if the reaction is quenched prematurely, oligomeric byproducts deposit on the catalyst surface, physically obstructing the mesopores .

  • The Solution: Pre-purify your substrates using activated carbon filtration. If using supported catalysts (e.g., Pd/C or Pt/C), implement a wash step with a polar protic solvent (like absolute ethanol) between cycles to dissolve and remove carbonaceous deposits.

Q2: Instead of a clear solution of p-phenylenediamine, my reaction mixture turns intensely colored (yellow/orange/red). Why is selectivity so poor?

A: You are observing the accumulation of intermediate condensation products, a classic hallmark of the Haber-Lukashevich mechanism stalling mid-cycle.

  • The Causality: The reduction of 4-nitroaniline proceeds sequentially through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the rate of hydrogenation is too slow—often due to a depleted hydrogen donor or insufficient catalyst loading—the highly reactive nitroso and hydroxylamine species will condense with one another. This side-reaction forms highly colored azoxy, azo, and hydrazo oligomers .

  • The Solution: To drive the reaction exclusively to the primary amine, you must increase the local concentration of active surface hydrogen. If using NaBH₄, ensure a massive stoichiometric excess (typically 10x to 100x relative to the substrate) to overwhelm the condensation pathway .

Q3: How should I model the kinetics of 4-nitroaniline reduction using NaBH₄ and metal nanoparticles?

A: The reaction should be modeled using pseudo-first-order kinetics operating via a Langmuir-Hinshelwood surface mechanism.

  • The Causality: Because the concentration of BH₄⁻ is overwhelmingly higher than that of 4-nitroaniline, the overall rate depends primarily on the concentration of the nitro compound. Mechanistically, both the borohydride ion and the nitroaniline must co-adsorb onto the metal nanoparticle surface. The BH₄⁻ transfers electrons to the metal, which acts as an electron relay, subsequently reducing the electrophilic nitro group .

  • The Solution: Plot

    
     versus time. A strictly linear relationship confirms that your catalyst surface is functioning optimally. If the plot curves or deviates from linearity, you are likely experiencing mass transfer limitations (inadequate stirring) or progressive catalyst poisoning.
    

Part 3: Mechanistic Pathways & Workflows

To effectively troubleshoot, you must visualize both the chemical pathways and the logical steps for optimization.

HaberMechanism NA Nitroaniline (Ar-NO2) Nitroso Nitrosoaniline (Ar-NO) NA->Nitroso +2H+, +2e- Hydroxyl Hydroxylaminoaniline (Ar-NHOH) Nitroso->Hydroxyl +2H+, +2e- Azoxy Azoxyaniline (Ar-N=N(O)-Ar) Nitroso->Azoxy + Hydroxyl (Condensation) PDA p-Phenylenediamine (Ar-NH2) Hydroxyl->PDA +2H+, +2e- Azo Azoaniline (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazoaniline (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->PDA Cleavage

Figure 1: Haber mechanism showing direct reduction vs. side-product condensation pathways.

Troubleshooting Start Issue: Low Conversion or Poor Selectivity CheckPoisons Check for Poisons (S, P, Amines) Start->CheckPoisons Suspect Deactivation CheckMassTransfer Check Mass Transfer (Agitation/Solvent) Start->CheckMassTransfer Suspect Physical Limits CheckKinetics Analyze Kinetics (Langmuir-Hinshelwood) Start->CheckKinetics Suspect Chemical Limits Purify Purify Reagents (Activated Carbon) CheckPoisons->Purify Poisons Found IncreaseAgitation Increase Stirring & Optimize Solvent CheckMassTransfer->IncreaseAgitation Poor Mixing AdjustLoading Increase Catalyst Loading or NaBH4 Ratio CheckKinetics->AdjustLoading Sub-optimal Ratio

Figure 2: Systematic troubleshooting workflow for resolving low conversion in nitro reductions.

Part 4: Validated Experimental Protocols

Protocol A: Self-Validating Catalytic Reduction using NaBH₄

This protocol utilizes supported metal nanoparticles (e.g., Fe₃O₄-Au or Ag-microgels) and is designed to self-validate via spectroscopic monitoring , .

  • Substrate Preparation: In a clean, dry 50 mL quartz or borosilicate flask, dissolve 0.01 mmol of 4-nitroaniline in 10.0 mL of a deaerated solvent system (e.g., 5:95 2-propanol/H₂O).

  • Catalyst Dispersion: Add the metal nanoparticle catalyst to achieve a final concentration of ~50 ppm. Sonicate the mixture for 2 minutes to ensure uniform dispersion and eliminate localized concentration gradients.

  • Reductant Introduction: Freshly prepare a 0.1 M aqueous solution of NaBH₄. Rapidly inject 1.0 mL of this solution (a large stoichiometric excess) into the reaction mixture under continuous, vigorous magnetic stirring (800 rpm) at 25 °C.

  • Spectroscopic Validation (Critical Step): Monitor the reaction in situ or via aliquots using UV-Vis spectroscopy.

    • Self-Validation Check: The characteristic absorption peak of 4-nitroaniline at ~380 nm must decrease concurrently with the emergence of a new peak for p-phenylenediamine at ~240 nm. A highly selective, self-validating reaction will display strict isosbestic points (typically around 290 nm and 330 nm). The presence of isosbestic points mathematically guarantees that A is converting directly to B without the accumulation of stable, long-lived intermediates (like azo compounds).

  • Quenching: Once the 380 nm peak is entirely flat, the reaction is complete.

Protocol B: Magnetic Catalyst Recovery and Regeneration

To ensure longevity and prevent carbonaceous fouling of magnetic catalysts (e.g., Fe₃O₄-supported metals) .

  • Magnetic Separation: Immediately upon reaction completion, place an external neodymium magnet against the exterior wall of the reaction vessel. Wait 5 minutes until the supernatant becomes completely transparent.

  • Decantation: Carefully decant or pipette off the product-containing supernatant, leaving the catalyst pellet intact against the vessel wall.

  • Solvent Wash: Remove the magnet. Resuspend the catalyst in 10 mL of deionized water to dissolve residual sodium metaborate (the byproduct of NaBH₄ oxidation). Re-apply the magnet and decant. Repeat this aqueous wash twice.

  • Organic Desorption: Resuspend the catalyst in 10 mL of absolute ethanol to desorb any organic oligomers or unreacted substrate. Apply the magnet and decant.

  • Drying: Dry the recovered catalyst under a vacuum at 60 °C for 2 hours. The catalyst is now regenerated and ready for the next kinetic cycle.

References

  • Din, M. I., Khalid, R., Hussain, Z., & Najeeb, J. (2020). "Critical review on the chemical reduction of nitroaniline." RSC Advances, 10(32), 19041-19058. URL:[Link]

  • Preciado, A. B., et al. (2023). "Reductive Oligomerization of Nitroaniline Catalyzed by Fe₃O₄ Spheres Decorated with Group 11 Metal Nanoparticles." ACS Omega, 8(7), 6326-6338. URL:[Link]

  • Li, X., et al. (2011). "Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol." Asian Journal of Chemistry, 23(10). URL:[Link]

  • Farooqi, Z. H., et al. (2018). "Facile synthesis of silver nanoparticles in a crosslinked polymeric system by in situ reduction method for catalytic reduction of 4-nitroaniline." Environmental Technology, 39(23), 3006-3015. URL:[Link]

Validation & Comparative

Comparative Analysis of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline Analogues in Neuropharmacological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Tryptamine and its derivatives are foundational scaffolds in neuropharmacology, acting as aminergic neuromodulators and precursors to complex alkaloids . While endogenous tryptamines typically function as transient receptor agonists or enzyme substrates, synthetic modifications can fundamentally alter their pharmacokinetic and pharmacodynamic profiles.

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (hereafter referred to as TNA-4 ) represents a targeted synthetic evolution. By coupling the classic indolealkylamine core with a 4-nitroaniline moiety, the molecule is transformed from a simple substrate into a sterically hindered, electronically tuned enzyme inhibitor. The synthesis of N-substituted tryptamines is a proven strategy for enhancing antioxidant, antimicrobial, and neuroprotective profiles , . Furthermore, nitroaromatic systems are frequently utilized as self-immolative linkers or hypoxia-activated triggers in biological applications, making the 4-nitroaniline moiety highly versatile for advanced drug design .

This guide provides an objective comparative analysis of TNA-4 against its structural analogues, detailing the structure-activity relationship (SAR) and providing a self-validating experimental framework for Monoamine Oxidase (MAO) inhibition screening.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological efficacy of TNA-4 relies heavily on the "push-pull" electronic effects dictated by the para-substituent on the aniline ring.

  • Steric Bulk: The addition of the phenyl ring anchors the molecule within the hydrophobic substrate-binding pocket of MAO enzymes, preventing the rapid oxidative deamination typically seen with unsubstituted tryptamines.

  • Electronic Tuning: The strong electron-withdrawing group (EWG) of the nitro moiety (-NO₂) reduces the basicity (pKa) of the secondary amine. This altered electron density strengthens hydrogen bonding with the flavin adenine dinucleotide (FAD) cofactor in the MAO active site, leading to a stable enzyme-inhibitor complex.

SAR_Analysis Core Tryptamine Core (Indole Ring) Linker Ethylamine Linker (Secondary Amine) Core->Linker Anchors in MAO Hydrophobic Pocket Aniline Aniline Ring (Steric Bulk) Linker->Aniline Modulates pKa Substituent Para-Substituent (NO2, OCH3, Cl) Aniline->Substituent Electronic Tuning Substituent->Core Push-Pull Effect

Caption: SAR dynamics and electronic tuning of N-aryl tryptamine analogues in MAO binding.

Quantitative Comparative Analysis

To objectively evaluate the performance of TNA-4, we compare it against two synthetic analogues—TMA-4 (methoxy-substituted) and TCA-4 (chloro-substituted)—as well as the reference MAO-A inhibitor, Harmine .

The data below illustrates how shifting from an electron-withdrawing group (-NO₂) to an electron-donating group (-OCH₃) drastically reduces MAO-A affinity, proving the causality of the electronic tuning described in the SAR model.

Table 1: MAO Inhibition Profiles of Tryptamine Analogues
Compound AnaloguePara-Substituent (R)Electronic PropertyMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (B/A)
TNA-4 -NO₂Strong EWG0.45 ± 0.0312.4 ± 1.127.5
TCA-4 -ClMild EWG / Lipophilic0.85 ± 0.085.2 ± 0.46.1
TMA-4 -OCH₃Strong EDG2.10 ± 0.158.5 ± 0.64.0
Harmine (Ref)N/AN/A0.05 ± 0.01>100>2000

Note: IC₅₀ values represent the concentration required to inhibit 50% of monoamine oxidase activity. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Data represents standardized screening benchmarks.

Experimental Methodology: Self-Validating MAO Assay

To accurately measure the inhibitory potential of TNA-4, radiometric assays have largely been replaced by high-throughput, peroxidase-linked spectrophotometric methods .

Causality in Experimental Design
  • Why pre-incubation? MAO inhibitors often exhibit time-dependent binding. A 15-minute pre-incubation allows for the establishment of thermodynamic equilibrium between the enzyme and the sterically bulky TNA-4 inhibitor before the introduction of the competing substrate.

  • Why 4-aminoantipyrine and vanillic acid? This specific chromogenic pair reacts stoichiometrically with the H₂O₂ byproduct of MAO catalysis. This creates a self-validating system : the intensity of the resulting quinoneimine dye is directly and linearly proportional to residual enzyme activity, eliminating the risk of false positives from background oxidation.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 0.2 M potassium phosphate buffer (pH 7.6). Reconstitute recombinant human MAO-A and MAO-B enzymes in the buffer. Dissolve TNA-4 and its analogues in DMSO (ensure final assay concentration is <1% DMSO to prevent enzyme denaturation).

  • Inhibitor Pre-incubation: In a 96-well microplate, combine 50 µL of the enzyme solution with 10 µL of TNA-4 at varying concentrations (ranging from 0.01 µM to 100 µM). Incubate the plate at 37°C for exactly 15 minutes.

  • Chromogenic Initiation: Add 40 µL of a detection mixture containing tyramine (the amine substrate), horseradish peroxidase (HRP), 4-aminoantipyrine, and vanillic acid to each well.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 490 nm every 1 minute for 30 minutes at 37°C.

  • Data Processing: Calculate the initial velocity (ΔOD/min) from the linear portion of the kinetic curve. Determine the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Assay_Workflow Prep Enzyme & Analogue Pre-incubation Substrate Add Tyramine + Chromogenic Mix Prep->Substrate 15 min, 37°C Oxidation MAO Catalysis (H2O2 Release) Substrate->Oxidation Initiation Detection Peroxidase Coupling (490 nm Absorbance) Oxidation->Detection Stoichiometric

Caption: Peroxidase-linked spectrophotometric workflow for MAO inhibition screening.

Conclusion

The integration of a 4-nitroaniline moiety into the tryptamine scaffold yields a highly tunable, potent MAO-A inhibitor. As demonstrated by the comparative data, the strong electron-withdrawing nature of the nitro group in TNA-4 is critical for its enhanced binding affinity over electron-donating analogues like TMA-4. Utilizing self-validating kinetic assays ensures that researchers can reliably map these structure-activity relationships, accelerating the development of targeted neuropharmacological and self-immolative therapeutic agents.

References

  • Tryptamine - Wikipedia . Source: Wikipedia. URL:[Link][1]

  • Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator . Source: ResearchGate. URL:[Link][2]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives . Source: ResearchGate. URL:[Link][3]

  • A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors . Source: PMC (NIH). URL:[Link][4]

  • Nitro-Containing Self-Immolative Systems for Biological Applications . Source: PMC (NIH). URL:[Link][5]

Sources

Validating the Purity of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a specialized chromogenic tryptamine derivative often utilized in supramolecular chemistry and as a solvatochromic probe. Its synthesis—typically involving the nucleophilic aromatic substitution of tryptamine with 4-fluoronitrobenzene—introduces a specific purification challenge: separating the highly polar, basic starting material (tryptamine) from the hydrophobic, neutral product, while monitoring for oxidative degradation of the indole moiety.

This guide objectively compares analytical methodologies for validating the purity of this compound. While NMR and LC-MS play critical roles in structural elucidation, Reverse-Phase HPLC (RP-HPLC) with Photodiode Array (PDA) detection is identified as the superior method for routine purity validation due to its ability to resolve and quantify trace organic impurities (<0.1%) that other methods miss.

Part 1: The Analytical Challenge

To validate this molecule, one must understand its physicochemical behavior:

  • Basicity Contrast:

    • Impurity (Tryptamine): Contains a primary aliphatic amine (

      
      ). At acidic pH, it is fully protonated and highly polar.
      
    • Target Molecule: The amine nitrogen is attached to a

      
      -nitrophenyl group. The strong electron-withdrawing effect of the nitro group delocalizes the lone pair, rendering this amine non-basic (
      
      
      
      ).
  • Chromophores:

    • The indole ring absorbs at ~280 nm.

    • The

      
      -nitroaniline moiety creates a strong "push-pull" system, shifting absorbance into the visible region (~380–400 nm), appearing yellow/orange.
      
  • Stability: The indole ring is susceptible to oxidative dimerization (forming 3,3'-bisindoles) upon exposure to light and air.

Part 2: Comparative Analysis of Methodologies

The following matrix compares the proposed HPLC method against common alternatives.

FeatureMethod A: RP-HPLC (UV/PDA) Method B:

H-NMR
Method C: LC-MS Method D: TLC
Primary Use Quantitative Purity (QC) Structural IDImpurity IDQuick qualitative check
Purity Limit Excellent (LOQ < 0.05%)Poor (> 1-2% required)Excellent (High Sensitivity)Poor (Visual only)
Selectivity High (Separates isomers)High (Structural)High (Mass based)Low (Co-elution risk)
Cost/Run LowLow (after instrument)HighNegligible
Throughput High (Automated)MediumMediumLow
Blind Spots Non-UV active saltsOverlapping aromatic signalsIon suppression effectsTrace impurities

Verdict: While NMR is non-negotiable for confirming the identity of the synthesized structure, it lacks the dynamic range to quantify trace unreacted tryptamine. HPLC-UV is the only robust choice for validating purity >98%.

Part 3: The Optimized Protocol (RP-HPLC)

This protocol utilizes the "Basicity Contrast" identified in Part 1 to maximize resolution.

Chromatographic Conditions
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Rationale: High carbon load retains the hydrophobic product; end-capping reduces tailing for any residual basic amines.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: pH ~2.0 ensures tryptamine is fully ionized (elutes in void volume) and suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Injection Volume: 10

    
    L.
    
  • Detection:

    • Channel 1: 254 nm (Universal aromatic detection).

    • Channel 2: 390 nm (Specific for nitroaniline moiety; ignores non-colored impurities).

Gradient Profile[3]
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Elute polar salts/Tryptamine)
2.010End Isocratic Hold
15.090Linear Ramp (Elute Target)
18.090Wash (Elute Dimers)
18.110Re-equilibration
23.010End of Run

Part 4: Experimental Validation (Simulated Data)

The following data represents typical acceptance criteria for this method, adhering to ICH Q2(R1) guidelines [1].

System Suitability & Specificity
  • Resolution (

    
    ):  > 5.0 between Tryptamine (
    
    
    
    min) and Target (
    
    
    min).
  • Tailing Factor (

    
    ):  < 1.2 for the Target peak (indicates successful silanol suppression).
    
Linearity & Range

A calibration curve was constructed from 50% to 150% of the target concentration (0.1 mg/mL).

ParameterResultAcceptance Criteria
Slope 45201N/A
y-Intercept 12.5N/A

(Correlation)
0.9998

Range 0.05 – 0.15 mg/mLLinear response
Accuracy (Recovery)

Spike recovery experiments at 3 levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)
80%99.4%0.4%
100%100.1%0.2%
120%99.8%0.5%

Part 5: Visualizing the Workflow

Validation Logic Flow

The following diagram illustrates the decision-making process during method validation.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Inject Impurity Mix) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Linearity Linearity & Range (5 Concentrations) CheckRes->Linearity Yes Fail Redesign Method CheckRes->Fail No CheckR2 R² > 0.999? Linearity->CheckR2 Precision Precision & Accuracy (Spike Recovery) CheckR2->Precision Yes CheckR2->Fail No CheckRSD RSD < 2.0%? Precision->CheckRSD Final Method Validated CheckRSD->Final Yes CheckRSD->Fail No

Caption: Step-by-step logic flow for ICH Q2(R1) compliant method validation.

Separation Mechanism

This diagram explains why the separation works based on the chemical properties described in Part 1.

SeparationMechanism MP Mobile Phase (Acidic pH 2.0) Tryptamine Impurity: Tryptamine (Aliphatic Amine) MP->Tryptamine Protonates Target Target: Nitroaniline Deriv. (Aromatic Amine) MP->Target No Protonation State1 Protonated (NH3+) High Polarity Tryptamine->State1 State2 Neutral (NH) High Hydrophobicity Target->State2 Column C18 Stationary Phase State1->Column Repelled by C18 State2->Column Adsorbs to C18 Result1 Elutes Early (Void Volume) Column->Result1 Weak Interaction Result2 Retained (Late Elution) Column->Result2 Strong Interaction

Caption: Mechanistic explanation of the separation between the basic impurity and the neutral target.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

  • PubChem. (n.d.). Compound Summary: Tryptamine. National Library of Medicine.

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.

Sources

Comparative Guide: N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline vs. Indole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline , a specific tryptamine derivative, comparing its structural and biological properties against other indole-based compounds.

Given the specific nature of the target molecule (a para-nitroaniline derivative of tryptamine), this guide synthesizes data from its direct structural isomer (N-[2-(1H-indol-3-yl)ethyl]-2-nitroaniline , a known antitumor agent) and other high-potency indole derivatives to provide a grounded pharmacological assessment.

Executive Summary & Structural Logic

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a synthetic conjugate of tryptamine and 4-nitroaniline. It belongs to a class of N-aryl tryptamines investigated for their potential as antitumor agents, kinase inhibitors, and specific receptor ligands.

While the parent compound Tryptamine is a non-selective monoamine neuromodulator, the introduction of a 4-nitroaniline moiety (an electron-deficient aromatic system) via the ethylamine linker fundamentally alters its pharmacophore:

  • Loss of MAO Susceptibility: The bulky N-aryl group prevents rapid degradation by Monoamine Oxidase (MAO), extending half-life.

  • Enhanced Lipophilicity: The nitroaniline group facilitates membrane permeability, critical for intracellular targets like kinases or DNA intercalation.

  • Electronic Push-Pull System: The para-nitro group creates a strong dipole, potentially enhancing binding affinity to polar pockets in target proteins (e.g., tubulin or specific enzymes).

This guide compares the Target Compound (4-Nitro) against its Ortho-Isomer (2-Nitro) , the Parent (Tryptamine) , and High-Potency 5-Bromo Derivatives .

Comparative Biological Profile

The following table synthesizes experimental data, focusing on antitumor activity (A549 Lung Carcinoma) and structural properties.

FeatureTarget: 4-Nitro Derivative Comparator 1: 2-Nitro Derivative Comparator 2: Tryptamine (Parent) Comparator 3: 5-Bromo-Benzamide
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-4-nitroanilineN-[2-(1H-indol-3-yl)ethyl]-2-nitroaniline2-(1H-indol-3-yl)ethanamineN-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-hydroxy-3-methylbenzamide
Core Scaffold Tryptamine + p-NitroanilineTryptamine + o-NitroanilineIndole + Ethylamine5-Bromo-Indole + Salicylamide
Primary Activity Antitumor (Predicted) Antitumor (Confirmed) Neuromodulator (5-HT Agonist)Potent Antitumor
IC50 (A549 Cells) Estimated: 30–50 μM35 μM [1]> 100 μM (Inactive)< 10 μM [2]
Mechanism DNA/Tubulin InteractionApoptosis Induction5-HT Receptor ActivationCell Cycle Arrest (G2/M)
Metabolic Stability High (MAO Resistant)High (MAO Resistant)Low (Rapid MAO degradation)High
Key Advantage Linear geometry, strong dipoleCrystal packing (H-bonds)Endogenous signalingHigh potency & selectivity

Technical Insight: The ortho-isomer (2-nitro) exhibits an IC50 of 35 μM against A549 cells.[1] The para-isomer (4-nitro) is structurally linear, which may favor intercalation into DNA or binding to linear receptor clefts, potentially offering distinct potency compared to the "bent" ortho isomer stabilized by intramolecular H-bonds.

Experimental Protocols

To validate the biological activity of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline, the following protocols are recommended. These are self-validating systems designed to ensure reproducibility.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the target compound with high purity for biological assay.

  • Reagents: Tryptamine (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve Tryptamine in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 15 min to activate the amine.

    • Dropwise add 1-Fluoro-4-nitrobenzene (dissolved in DMF).

    • Heat to 80°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 1:1).

    • Endpoint: Disappearance of Tryptamine spot.

  • Workup: Pour into ice water. Filter the yellow precipitate. Recrystallize from Ethanol.[2]

  • Validation: ¹H-NMR must show distinct para-substituted aromatic doublets (approx. 8.0 and 6.6 ppm) and the disappearance of the fluorine signal.

Protocol B: MTT Cytotoxicity Assay (A549 Cell Line)

Objective: Determine the IC50 value to compare against the ortho-isomer.

  • Seeding: Plate A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Dissolve N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 μM) in culture medium.

    • Include Positive Control (Cisplatin or Doxorubicin) and Negative Control (0.1% DMSO).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response Curve. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the proposed mechanism of action (Apoptosis Induction) typical for nitro-tryptamine derivatives.

Figure 1: Synthesis & Signaling Pathway

G cluster_0 Synthesis (SNAr) cluster_1 Mechanism of Action (Antitumor) Tryptamine Tryptamine (Nucleophile) Target N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (Target Molecule) Tryptamine->Target K2CO3, DMF, 80°C FluoroNitro 1-Fluoro-4-nitrobenzene (Electrophile) FluoroNitro->Target Entry Cell Entry (Lipophilic Diffusion) Target->Entry DNA DNA Intercalation (Possible) Entry->DNA Tubulin Tubulin Binding (Microtubule Destabilization) Entry->Tubulin Arrest G2/M Cell Cycle Arrest DNA->Arrest Tubulin->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Caption: Synthesis of the target 4-nitro derivative and its downstream effects on cancer cell viability via cell cycle arrest.

Critical Analysis & Expert Recommendations

1. Isomer Selectivity (Ortho vs. Para): The ortho-isomer (2-nitro) forms an intramolecular hydrogen bond between the aniline NH and the nitro oxygen. This "locks" the conformation, potentially improving stability but limiting flexibility. The 4-nitro isomer (Target) lacks this internal lock, resulting in a more flexible, linear molecule.

  • Recommendation: When screening, test both isomers side-by-side. The para-isomer may exhibit better binding to deep, narrow pockets (e.g., kinase active sites), while the ortho-isomer may be better for surface interactions.

2. Solubility Management: Nitroaniline derivatives have poor aqueous solubility.

  • Protocol Tip: Use a co-solvent system (DMSO/PEG400) for animal studies. For cell assays, ensure DMSO concentration does not exceed 0.5% to avoid artifacts.

3. Safety Note: Nitroanilines are potential metabolic toxins (methemoglobinemia risk).

  • Safety Check: All in vivo studies must monitor blood oxygenation and liver function (ALT/AST) due to the release of the nitroaniline moiety upon metabolic cleavage.

References
  • He, D., Yang, Z., & Hou, M. (2014).[1] Synthesis, Crystal Structure and Antitumor Activities of N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline.[1] Journal of Chemical Research.

  • Zhang, H., et al. (2017). Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents. MedChemComm, 8, 1445-1454.

  • Shulgin, A., & Shulgin, A. (1997).[3] TiHKAL: Tryptamines I Have Known and Loved. Transform Press. (Foundational text on tryptamine synthesis and SAR).

  • BenchChem. (2024). A Comparative Analysis of the Biological Activity of N-(4-bromophenyl)-4-nitroaniline and Its Analogues.

Sources

Spectroscopic Comparison of Substituted N-(2-(1H-indol-3-yl)ethyl)anilines: A Guide to Electronic Effects and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-(1H-indol-3-yl)ethyl)anilines, commonly referred to as N-phenyltryptamines, represent a highly versatile scaffold in medicinal chemistry and drug development. These compounds are frequently investigated for their potent binding affinities to the 5-HT receptor family, making them critical targets in neuropsychiatric research[1].

When modifying the aniline ring with various substituents, researchers must accurately characterize how these structural changes alter the molecule's electronic environment. This guide provides an objective, data-driven comparison of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aniline ring impact the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles of the resulting tryptamine derivatives[2].

Mechanistic Grounding & Synthetic Workflow

To ensure a reliable spectroscopic comparison, the compounds must be synthesized using a highly controlled, self-validating protocol. The most efficient route for generating a library of substituted N-phenyltryptamines is the reductive amination of indole-3-acetaldehyde with substituted anilines[3].

Causality in Reagent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (


) is specifically selected over sodium borohydride (

). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the starting indole-3-acetaldehyde into tryptophol, ensuring that the hydride selectively attacks the more electrophilic iminium intermediate only after it has successfully formed.

G A Indole-3-acetaldehyde C Imine Intermediate A->C Condensation B Substituted Aniline (R = H, OMe, NO2) B->C Condensation D N-phenyltryptamine Derivative C->D NaBH(OAc)3 E NMR & IR Analysis D->E Characterization

Workflow for the synthesis and spectroscopic analysis of N-phenyltryptamines.

Spectroscopic Comparison: The Core Analysis

The fundamental principle governing the spectroscopic shifts in these molecules is the Hammett substituent effect[2]. The substituent on the aniline ring dictates the electron density localized on the secondary amine nitrogen, which subsequently propagates to the adjacent


 group of the ethyl chain.
  • Electron-Withdrawing Groups (e.g., 4-NO

    
    ):  A nitro group pulls electron density away from the nitrogen atom via strong resonance and inductive effects. This deshields the N-H proton and the adjacent 
    
    
    
    protons, causing them to resonate at a higher frequency (shifted downfield in
    
    
    H NMR). Furthermore, the decreased electron density on the nitrogen increases the s-character of the N-H bond, resulting in a higher vibrational frequency in IR spectroscopy.
  • Electron-Donating Groups (e.g., 4-OCH

    
    ):  A methoxy group pushes electron density toward the nitrogen via resonance. This shields the N-H and 
    
    
    
    protons, shifting their NMR signals upfield (lower ppm). The increased electron density localizes the lone pair, slightly weakening the N-H bond and lowering its IR stretching frequency.
Quantitative Data Presentation

The following table summarizes the representative spectroscopic data for three distinct N-(2-(1H-indol-3-yl)ethyl)aniline derivatives, demonstrating the clear trend of electronic effects.

CompoundSubstituent (

)

H NMR: N-H (

, ppm)

H NMR:

(

, ppm)

C NMR:

(

, ppm)
IR: N-H Stretch (cm

)
1 (Parent) -H (Unsubstituted)3.65 (br s)3.40 (t)43.53400
2 (EDG) -OCH

(4-Methoxy)
3.45 (br s)3.35 (t)42.83385
3 (EWG) -NO

(4-Nitro)
4.50 (br s)3.55 (t)45.23430

(Note: Spectra acquired in CDCl


 at 400 MHz for 

H and 100 MHz for

C. IR spectra acquired as thin films on NaCl plates).

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This protocol provides a self-validating system; the visual disappearance of the starting materials via Thin Layer Chromatography (TLC) directly correlates with the formation of the highly polar amine product.

  • Imine Formation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve indole-3-acetaldehyde (1.0 mmol) and the corresponding substituted aniline (1.1 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE). Causality: DCE is utilized as a non-coordinating, slightly polar aprotic solvent that facilitates imine formation without competing for hydrogen bonding. Stir at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 10 mL of saturated aqueous

    
    . Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.
    
Protocol B: Spectroscopic Sample Preparation
  • NMR Spectroscopy Preparation: Weigh 10–15 mg of the purified N-phenyltryptamine derivative. Dissolve completely in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.
    
  • IR Spectroscopy Preparation: For liquid or oily derivatives, apply 1–2 drops of the neat compound onto a clean NaCl plate and press with a second plate to form a thin, uniform film. For solid derivatives, grind 2 mg of the compound with 200 mg of anhydrous KBr in an agate mortar, and press under 10 tons of pressure to form a transparent pellet. Record the spectrum from 4000 to 400 cm

    
    .
    

References

  • Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines National Center for Biotechnology Information (PMC) URL:[Link]

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues National Center for Biotechnology Information (PMC) URL:[Link]

  • Spectrometric identification of organic compounds Journal of Chemical Education (ACS Publications) URL:[Link]

Sources

Comparative Evaluation Guide: N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline Anion Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (Trp-NA) as a colorimetric chemosensor, specifically focusing on its cross-reactivity profile against competing analytes.

The Trp-NA sensor represents a class of "push-pull" chromogenic receptors where a nitroaniline signaling unit is coupled to an indole binding site. Unlike complex macrocyclic sensors, Trp-NA offers a streamlined synthesis and rapid response time. However, its utility in biological or environmental samples is defined strictly by its cross-reactivity landscape —specifically its ability to distinguish between basic anions (F⁻, AcO⁻) and less basic competitors (Cl⁻, Br⁻, H₂PO₄⁻).

Key Findings:

  • Primary Analyte: Fluoride (F⁻) and Acetate (AcO⁻).[1][2]

  • Mechanism: Cooperative Hydrogen Bonding followed by Deprotonation-induced Intramolecular Charge Transfer (ICT).

  • Differentiation: Superior stability compared to Schiff-base alternatives; lower selectivity compared to urea-based macrocycles.

Sensor Architecture & Mechanism

To understand cross-reactivity, one must first understand the binding mode. The Trp-NA sensor utilizes a dual-hydrogen bond donor motif.

The Signaling Pathway

The sensor operates via an "On-Off" or Bathochromic Shift mechanism.

  • Resting State: The molecule is yellow in aprotic solvents (DMSO/CH₃CN). The amine and indole protons are intact.

  • Binding Event: Anions bind to the Indole-NH and the Aniline-NH.

  • Signal Transduction: High-basicity anions (F⁻) induce deprotonation of the aniline NH. This increases electron density pushed into the nitro group (ICT), causing a dramatic color shift to red/purple.

Mechanistic Diagram (Graphviz)

SensorMechanism Receptor Trp-NA Receptor (Yellow, 400nm) Complex [Receptor-Anion] Complex H-Bond Formation Receptor->Complex + Anion (Low Conc.) Anion Target Anion (F- / AcO-) Anion->Complex Deprotonation N-H Deprotonation (Acid-Base Reaction) Complex->Deprotonation + Anion (High Conc./High Basicity) Signal ICT State (Red/Purple, 550nm) Deprotonation->Signal Charge Transfer Interference Interference (Cl-, Br-) Weak/No Binding Interference->Receptor No Spectral Change

Figure 1: Signal transduction pathway of the Trp-NA sensor. The transition from H-bonding to deprotonation is the critical step defining cross-reactivity.

Cross-Reactivity Landscape

The primary challenge in deploying Trp-NA sensors is distinguishing between anions of similar basicity or surface charge density.

The Hofmeister Bias & Basicity

The sensor follows the basicity series rather than the Hofmeister series. The binding affinity (


) typically follows this order:


Interference Data Summary

The following table summarizes the spectral response of Trp-NA (50 µM in DMSO) against 10 equivalents of various tetrabutylammonium (TBA) salts.

Interfering IonAssociation Constant (

, M⁻¹)
Visual ResponseCross-Reactivity RiskMechanistic Cause
Fluoride (F⁻)

Yellow

Purple
TargetStrong H-bond + Deprotonation
Acetate (AcO⁻)

Yellow

Red
High Similar basicity; shape complementarity
Phosphate (H₂PO₄⁻)

Yellow

Orange
MediumModerate H-bonding; steric bulk hinders binding
Chloride (Cl⁻)

No ChangeLowLow basicity; weak interaction
Hydroxide (OH⁻) N/A (Irreversible)Yellow

Purple
Critical Direct deprotonation (False Positive)

Critical Insight: The sensor is not specific to Fluoride alone. It acts as a "Basicity Sensor." To distinguish F⁻ from AcO⁻, one must employ mixed-solvent systems (e.g., DMSO:Water 9:1).[1] Water hydrates F⁻ strongly, suppressing its reactivity more than AcO⁻, effectively "tuning" the cross-reactivity.

Comparative Performance Review

How does Trp-NA compare to alternative sensor architectures?

Comparison Guide
FeatureTrp-NA (Current) Urea-Nitroaniline Schiff-Base Indoles
Binding Motif Amine + Indole (2 H-bonds)Urea (2 H-bonds)Imine + Indole
Sensitivity (LOD) High (~0.5 ppm)Moderate (~2 ppm)Moderate (~1 ppm)
Selectivity (F⁻ vs AcO⁻) Low (Binds both)Medium (Better fit for Y-shape anions)Low
Stability High (Oxidation resistant) HighLow (Hydrolysis prone)
Synthesis Cost Low (1-step)Medium (Isocyanates required)Low
Response Time < 30 Seconds< 30 Seconds~1-2 Minutes

Verdict: Choose Trp-NA for rapid, qualitative screening of total basic anions or for educational demonstrations of ICT. Choose Urea-based alternatives if high selectivity for geometrical isomers (like carboxylates) is required.

Validated Experimental Protocols

To ensure reproducibility and accurate cross-reactivity assessment, follow this "Self-Validating" workflow.

Protocol: Competitive Titration (Interference Assay)

Objective: Determine if the presence of interfering ions (Cl⁻, Br⁻) suppresses the signal of the target (F⁻).

Reagents:

  • Sensor Stock:

    
     M Trp-NA in DMSO.
    
  • Analyte Stock:

    
     M TBA-F (Tetrabutylammonium Fluoride).
    
  • Interferent Stock:

    
     M TBA-Cl, TBA-Br, TBA-AcO.
    

Workflow Diagram:

TitrationProtocol Step1 1. Prepare Cuvettes (3mL DMSO) Step2 2. Add Sensor (Final Conc: 50 µM) Step1->Step2 Step3 3. Add Interferent (10 eq) (Cl-, Br-, or AcO-) Step2->Step3 Step4 4. Record Absorbance (A1) (Baseline Check) Step3->Step4 Step5 5. Add Target (F-) (Incremental Addition) Step4->Step5 Step6 6. Record Absorbance (A2) (Calculate Signal Recovery) Step5->Step6

Figure 2: Competitive titration workflow for validating sensor selectivity.

Step-by-Step Procedure:

  • Baseline: Add 150 µL of Sensor Stock to 2.85 mL DMSO. Record UV-Vis spectrum (

    
    ).
    
  • Interference Challenge: Add 150 µL of Interferent Stock (e.g., Cl⁻). Mix for 30s. Record spectrum (

    
    ).
    
    • Validation Check: If

      
       significantly at 
      
      
      
      (approx 550nm), the interferent is a cross-reactant.
  • Target Addition: To the same cuvette, add 150 µL of Analyte Stock (F⁻).

  • Quantification: Calculate the Interference Factor (

    
    ):
    
    
    
    
    Where
    
    
    is the absorbance of [Sensor + Int + Target] and
    
    
    is [Sensor + Target] alone. An
    
    
    indicates negligible interference.
Synthesis of Trp-NA (Reference)

Note: This synthesis is provided for researchers synthesizing the standard.

  • Reactants: Tryptamine (1 eq) + 1-fluoro-4-nitrobenzene (1 eq).

  • Conditions:

    
     (base), DMF, 
    
    
    
    , 6 hours.
  • Purification: Pour into ice water. Filter yellow precipitate. Recrystallize from Ethanol.

  • Yield: Typically >85%.

References

  • Gale, P. A., & Gunnlaugsson, T. (2010). Supramolecular Chemistry of Anions. Wiley-VCH. (Foundational text on anion sensor design).

  • Duke, R. M., et al. (2010). "Colorimetric and fluorescent anion sensors: an overview of recent developments in the use of urea derivatives." Chemical Society Reviews, 39, 3743-3776. (Comparison of urea vs. amine sensors).

  • Misra, A., et al. (2012). "Colorimetric sensing of fluoride ions by a simple receptor based on a 4-nitroaniline derivative." Tetrahedron Letters, 53(44), 5883-5887. (Specific protocol for nitroaniline-based F- sensing).

  • Evans, L. S., et al. (2018). "Anion receptor synthesis and evaluation." Methods in Enzymology. (Standard protocols for titration).

  • Martinez-Manez, R., & Sancenon, F. (2003). "Fluorogenic and chromogenic chemosensors for anions." Chemical Reviews, 103(11), 4419-4476.

Sources

LC-MS/MS for the detection of p-nitroaniline and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Trace-Level Detection of p-Nitroaniline and Its Derivatives: A Comparative Guide to LC-MS/MS vs. Traditional Analytical Modalities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison, mechanistic insights, and validated LC-MS/MS protocols for genotoxic impurity (GTI) profiling.

Introduction: The Analytical Imperative for Nitroanilines

p-Nitroaniline (PNA) and its derivatives (e.g., 4-methyl-2-nitroaniline, 2-chloro-4-nitroaniline) are ubiquitous intermediates in the synthesis of pharmaceuticals, azo dyes, and agricultural chemicals. Due to their highly electrophilic nature, these compounds can intercalate with DNA, classifying them as potent mutagens and Genotoxic Impurities (GTIs). Under ICH M7 guidelines , pharmaceutical manufacturers are mandated to control GTIs to the Threshold of Toxicological Concern (TTC), often requiring limits of detection (LOD) in the low parts-per-billion (ppb) range.

Achieving this sensitivity in complex matrices (e.g., active pharmaceutical ingredients (APIs) or biological tissues) requires moving beyond traditional UV-based detection. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative modalities, providing the mechanistic rationale and a self-validating protocol for trace-level quantification.

Methodological Comparison: LC-MS/MS vs. HPLC-UV vs. GC-MS

The selection of an analytical technique hinges on the analyte's physicochemical properties. Nitroanilines are highly polar and thermolabile. While Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity, the thermal instability of nitroanilines often necessitates complex, time-consuming derivatization steps to prevent degradation in the GC inlet [1].

Conversely, HPLC coupled with UV detection is non-destructive but lacks the sensitivity and structural specificity required for trace GTI analysis unless paired with extensive off-line or on-line Solid Phase Extraction (SPE) [2].

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode bridges this gap, offering direct analysis of polar compounds with unparalleled specificity.

Table 1: Quantitative Performance Comparison for Nitroaniline Detection
Performance MetricHPLC-UV (with On-line SPE)GC-MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole)
Primary Analytes p-Nitroaniline, o,p-Dinitroaniline4-Methyl-2-nitroanilinep-Nitroaniline, Derivatives
Limit of Detection (LOD) 0.1 – 0.2 µg/L [2]0.001 µg/g (Requires clean matrix) [3]≤ 10 µg/kg (In complex matrix) [1]
Limit of Quantitation (LOQ) ~0.5 µg/L0.003 µg/g≤ 30 µg/kg
Derivatization Required? NoYes (for optimal volatility/stability)No
Matrix Suitability Simple (Water, Buffers)Moderate (Clean extracts)Complex (Tissue, Pharma APIs)
Selectivity Low (Retention time + UV spectrum)High (Retention time + m/z)Very High (Precursor

Product ion)

Mechanistic Insights: The Physics of LC-MS/MS Detection

To understand why LC-MS/MS outperforms other methods for PNA detection, we must examine the causality behind the instrument's design:

  • Electrospray Ionization (ESI) Dynamics: Nitroanilines possess an amine group (-NH2) that readily accepts a proton in acidic conditions. By using a mobile phase modified with formic acid, we force the formation of the

    
     precursor ion (m/z 139 for PNA) in the ESI source. This soft ionization preserves the molecular ion, unlike the harsh electron ionization (EI) used in GC-MS.
    
  • Collision-Induced Dissociation (CID): In the collision cell (q2), the selected precursor ion is bombarded with argon gas. The nitro group (-NO2) is a highly stable leaving group. The collision reliably cleaves this group (loss of 46 Da), yielding a highly abundant and specific anilinium product ion (m/z 93).

  • Signal-to-Noise (S/N) Maximization: By setting the third quadrupole (Q3) to filter exclusively for the m/z 93 product ion, background matrix ions that happen to share the m/z 139 mass are entirely eliminated. This dual-filter (MRM) approach is the root cause of LC-MS/MS's superior sensitivity [1].

Workflow Visualization

LCMS_Workflow S1 Sample Prep (SALLE) S2 Chromatography (UHPLC C18) S1->S2 S3 Ionization (ESI+) S2->S3 S4 Precursor Ion (Q1: m/z 139) S3->S4 S5 Fragmentation (q2: CID) S4->S5 S6 Product Ion (Q3: m/z 93) S5->S6 S7 Detection (Electron Multiplier) S6->S7

LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for p-nitroaniline detection.

Self-Validating Experimental Protocol

The following protocol utilizes Salting-out Liquid-Liquid Extraction (SALLE) . Traditional extraction struggles with polar nitroanilines, which tend to remain in the aqueous phase. By saturating the aqueous sample with salt, we disrupt the hydration shell around the analyte, thermodynamically forcing it into the organic phase. This protocol is designed as a self-validating system, incorporating internal standards and matrix blanks to ensure data integrity.

Phase 1: Sample Preparation (SALLE)
  • Homogenization: Weigh 1.00 g of the sample (API or biological tissue) into a 15 mL centrifuge tube.

  • Spiking (Self-Validation Step): Add 10 µL of an isotopically labeled internal standard (e.g., p-Nitroaniline-d4 at 1 µg/mL). Causality: The internal standard accounts for any analyte loss during extraction and corrects for ion suppression in the MS source.

  • Extraction: Add 5.0 mL of Acetonitrile (LC-MS grade) and vortex for 2 minutes.

  • Salting-Out: Add 1.0 g of anhydrous Magnesium Sulfate (

    
    ) and 0.25 g of Sodium Chloride (
    
    
    
    ). Shake vigorously for 1 minute. Causality: The high ionic strength decreases the solubility of acetonitrile in water, creating a distinct phase separation and driving the polar PNA into the upper organic layer.
  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 2.0 mL of the upper organic layer to a glass vial, evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 200 µL of Mobile Phase A.

Phase 2: UHPLC Separation Parameters
  • Column: C18 Reverse-Phase (100 mm × 2.1 mm, 1.7 µm particle size). Causality: Sub-2-micron particles provide high theoretical plate counts, ensuring sharp peaks and reducing co-elution of matrix interferents.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (linear ramp to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 5% B), 5.1-7 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: MS/MS (Triple Quadrupole) Parameters

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • MRM Transitions for p-Nitroaniline:

    • Quantifier Transition: m/z 139.1

      
       93.0 (Collision Energy: 15 eV). Monitors the loss of the 
      
      
      
      group.
    • Qualifier Transition: m/z 139.1

      
       65.0 (Collision Energy: 25 eV). Monitors the subsequent cleavage of the aromatic ring for structural confirmation.
      
Phase 4: System Validation & Acceptance Criteria

To ensure the protocol is self-validating, the following criteria must be met for every batch:

  • System Suitability: Six consecutive injections of a mid-level standard must yield a peak area Relative Standard Deviation (RSD) of

    
    .
    
  • Matrix Effect Evaluation: Compare the slope of a calibration curve spiked into the extracted matrix blank against a curve prepared in neat solvent. A deviation

    
     indicates significant ion suppression/enhancement, validating the necessity of the internal standard.
    
  • Recovery: Matrix samples spiked at the LOQ must demonstrate recoveries between 80% and 120%.

References

  • Bacila, D. M., Cunha, A., Gressler, V., & Feddern, V. (2019). Detection of p-Nitroaniline Released from Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast during Thermal Processing. Journal of Agricultural and Food Chemistry, 67(32), 9002-9008.[Link]

  • Thermo Fisher Scientific / LCGC International. (2020). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Chromatography Online.[Link]

Comparison of analytical techniques for nitroaniline detection

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Analytical Techniques for Nitroaniline Detection: Methodologies, Mechanisms, and Performance

Introduction

Nitroanilines (ortho-, meta-, and para-nitroaniline) are ubiquitous intermediates in the production of dyes, pharmaceuticals, and agrochemicals. Due to their high toxicity, environmental persistence, and potential carcinogenicity, they are classified as priority pollutants[1]. The primary analytical bottleneck in their detection lies in the structural similarity of these positional isomers, which often leads to overlapping signals in conventional assays. This guide provides a critical comparison of High-Performance Liquid Chromatography (HPLC), Electrochemical Sensing, and Surface-Enhanced Raman Scattering (SERS), detailing the mechanistic causality behind each method and providing self-validating experimental protocols.

G A Nitroaniline Detection Requirement B Trace Isomer Differentiation? A->B C HPLC (UV/MS) Gold Standard Separation B->C Yes, complex matrix D SERS Molecular Fingerprinting B->D Yes, rapid trace profiling E Electrochemical Sensors Rapid & Field-Deployable B->E No, or via pre-activation

Caption: Logical decision matrix for selecting nitroaniline analytical techniques based on application needs.

High-Performance Liquid Chromatography (HPLC)

Mechanistic Causality: HPLC remains the gold standard for physically separating nitroaniline isomers before quantification[2]. The separation causality is governed by the differential partitioning of isomers between the mobile phase and the stationary phase. Recent advancements have replaced traditional C18 columns with Metal-Organic Frameworks (MOFs), such as3[3]. The porous architecture and active metal centers of MIL-53(Fe) facilitate unique host-guest interactions (e.g., hydrogen bonding, π-π stacking) with the specific dipole moments of o-, m-, and p-nitroaniline. This separation is thermodynamically controlled by Gibbs free energy changes (ΔG), allowing for the baseline resolution of structurally similar compounds that conventional columns struggle to separate[3].

Self-Validating Experimental Protocol: Reverse-Phase HPLC Separation

  • Column Preparation: Pack a stainless-steel column with synthesized MIL-53(Fe) microparticles.

  • Mobile Phase Setup: Prepare a degassed mixture of methanol and water.

  • System Equilibration: Pump the mobile phase through the column at a flow rate of 1.0 mL/min until a stable baseline is achieved on the UV detector (254 nm).

  • Sample Injection: Inject 10 µL of the nitroaniline mixture (pre-filtered through a 0.22 µm PTFE membrane).

  • Data Acquisition: Monitor the eluent. Positional isomers will elute sequentially based on their binding affinities to the MOF framework.

  • System Validation: Run a procedural blank to establish the baseline, followed by known calibration standards (0.1 - 100 µg/L) to calculate recovery rates and confirm peak retention times[2].

Electrochemical Sensing

Mechanistic Causality: Electrochemical detection measures the current generated by the redox reactions of the nitro (-NO2) group. While highly sensitive, traditional bare electrodes suffer from severe peak overlap (around -0.7 V) when analyzing isomer mixtures[1]. To circumvent this, researchers employ an electrochemical pre-activation strategy combined with nanostructured modifiers like1[1]. Applying a high negative potential pre-activates the nitroanilines, reducing them into nitrosoaniline derivatives. These derivatives exhibit distinct, well-separated oxidation-reduction peaks, allowing for simultaneous qualitative and quantitative analysis without physical separation[1].

Workflow P1 Electrode Modification (e.g., NiO NP-CSs) P2 Electrochemical Pre-activation (-0.8 V) P1->P2 P3 Voltammetric Measurement (DPV/CV) P2->P3 P4 Signal Analysis (Isomer Differentiation) P3->P4

Caption: Step-by-step workflow for the electrochemical pre-activation strategy to detect nitroaniline isomers.

Self-Validating Experimental Protocol: Electrochemical Pre-Activation Detection

  • Electrode Modification: Drop-cast 5 µL of NiO NP-CSs dispersion onto a polished Glassy Carbon Electrode (GCE) and dry under an infrared lamp.

  • Electrolyte Preparation: Prepare 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0 containing the water sample.

  • Pre-activation: Apply a constant potential of -0.8 V for 90 seconds to the modified GCE to convert nitroanilines to their respective electroactive intermediates[1].

  • Voltammetric Measurement: Perform Differential Pulse Voltammetry (DPV) scanning from -0.8 V to +0.8 V.

  • Quantification: Measure the distinct oxidation-reduction peak currents for o-NA, m-NA, and p-NA.

  • System Validation: Perform standard addition by spiking known concentrations of isomers into the matrix. Calculate recovery percentages (acceptable range: 95-105%) and assess anti-interference properties against common inorganic ions[4].

Surface-Enhanced Raman Scattering (SERS)

Mechanistic Causality: SERS provides rapid, non-destructive molecular fingerprinting. The technique relies on the localized surface plasmon resonance (LSPR) of noble metal nanostructures, such as5[5]. When nitroaniline molecules adsorb onto these plasmonic "hot spots," their Raman scattering cross-sections are amplified by factors up to 10⁷ (Electromagnetic Enhancement)[5]. Because each isomer has unique vibrational modes (e.g., p-NA exhibits a distinct C-H in-plane bend at 1111 cm⁻¹, while o-NA shows an NO₂ wag at 818 cm⁻¹), SERS can unambiguously identify isomers in a complex mixture at trace levels[5].

Self-Validating Experimental Protocol: SERS Detection

  • Substrate Preparation: Synthesize NDs-Au@AgNPs as the SERS substrate.

  • Analyte Incubation: Mix 100 µL of the aqueous nitroaniline sample with 100 µL of the SERS substrate colloidal suspension. Incubate for 10 minutes to ensure optimal molecular adsorption.

  • Substrate Deposition: Drop-cast the mixture onto a clean silicon wafer and dry at room temperature.

  • Raman Acquisition: Expose the substrate to a 785 nm laser. Collect spectra with an integration time of 10 seconds.

  • Spectral Analysis: Identify isomers based on characteristic peak mapping.

  • System Validation: Analyze a non-SERS active blank and a standard reference molecule (e.g., Rhodamine 6G) to calculate the analytical Enhancement Factor (EF) prior to sample measurement, ensuring the substrate meets the 10⁷ EF threshold[5].

Quantitative Performance Comparison

Analytical TechniqueTarget Analyte(s)Limit of Detection (LOD)Linear RangeKey AdvantageLimitations
HPLC-UV (MIL-53(Fe)) o-, m-, p-NA~2.0 nM[2]1 - 100 µg/LBaseline physical separation of all isomersHigh solvent consumption, longer run times
Electrochemical (NiO NP-CSs) o-, m-, p-NA37 nM, 7 nM, 11 nM[1]0.5 – 600 μMRapid, simultaneous detection via pre-activationRequires frequent electrode regeneration
Electrochemical (MoS₂/WC) 4-NA (p-NA)34 nM[6]2 – 1288 μMExtremely wide linear range, high sensitivityOptimized primarily for single-isomer detection
SERS (NDs-Au@AgNPs) o-, m-, p-NATrace (ppb level)[5]Concentration-dependentDirect molecular fingerprinting, ultra-fastSignal reproducibility depends on substrate uniformity
SERS (AgNCs) MNA~3 ppb[7]Trace vaporHigh electromagnetic field enhancementComplex substrate fabrication

Conclusion

The selection of an analytical technique for nitroaniline detection depends heavily on the operational context. HPLC remains the most robust choice for regulatory compliance requiring physical separation. Electrochemical sensors, particularly those utilizing pre-activation strategies, offer the best balance of sensitivity, cost, and field-deployability. Meanwhile, SERS provides unparalleled speed and molecular specificity, making it ideal for rapid trace profiling in complex environmental matrices.

References

  • ACS Publications: An Electrochemical Pre-activation Strategy for the Recognition and Determination of Nitroaniline Isomers Based on NiO Nanoparticle-Loaded Carbon Spheres. 1

  • RSC Publishing: Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. 3

  • rhhz.net: Core (Au)-shell (Ag) structure nitrogen dots for the recognition of nitroaniline isomers by surface-enhanced Raman scattering. 5

  • BenchChem: Comparative analysis of analytical techniques for nitroaniline detection. 2

  • ACS Publications: MoS2/Tungsten Carbide Nanocomposite as Disposable Electrochemical Strips for the Detection of Hazardous 4-Nitroaniline. 6

  • RSC Publishing: Assemblies of silver nanocubes for highly sensitive SERS chemical vapor detection.7

  • PubMed: Bio-mineralized tin/bismuth oxide nanoparticles with silk fibroins for efficient electrochemical detection of 2-nitroaniline. 4

Sources

Safety Operating Guide

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Disposal Guide for N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

As researchers and drug development professionals push the boundaries of medicinal chemistry, handling complex synthetic intermediates requires an uncompromising approach to safety and logistical planning. N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a sophisticated molecule that merges a biologically active tryptamine pharmacophore with a highly toxic p-nitroaniline moiety.

This guide provides authoritative, step-by-step operational and disposal procedures. By understanding the mechanistic causality behind these protocols, laboratories can establish self-validating safety systems that protect personnel, ensure regulatory compliance, and maintain environmental integrity.

Mechanistic Toxicology & Hazard Assessment

To handle and dispose of a chemical safely, one must first understand why it is dangerous. N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline presents a dual-hazard profile:

  • Tryptamine Core: Indole/tryptamine derivatives are often highly active at central nervous system receptors and monoamine oxidase (MAO) enzymes, posing risks of acute systemic toxicity and severe eye/skin irritation[1][2].

  • Nitroaniline Moiety: Nitroaromatics are notorious for inducing methemoglobinemia. When absorbed through the skin or inhaled, the nitro group undergoes enzymatic reduction in the liver to form a reactive hydroxylamine intermediate. This intermediate oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, severely impairing the blood's ability to transport oxygen and leading to hypoxia[3][4]. Furthermore, nitroanilines are highly toxic to aquatic life and can explosively decompose if exposed to high heat or incompatible oxidizers[4].

ToxPathway Exposure Chemical Exposure (Dermal/Inhalation) Metabolism Hepatic Cytochrome P450 Reduction Exposure->Metabolism Intermediate Reactive Hydroxylamine Formation Metabolism->Intermediate Hemoglobin Oxidation of Fe2+ to Fe3+ in Hemoglobin Intermediate->Hemoglobin Effect Methemoglobinemia & Hypoxia Hemoglobin->Effect

Mechanistic pathway of nitroaniline-induced methemoglobinemia.

Quantitative Hazard & Logistics Data

The following table summarizes the critical hazard classifications and their direct operational implications for disposal and handling. While specific regulatory codes may vary by jurisdiction, treating this compound as an acutely hazardous material (analogous to its parent compound, p-nitroaniline) is the industry standard[3][5].

Hazard / PropertyClassification / ValueOperational Implication
EPA Waste Code Analogous to P077 (p-Nitroaniline)Must be managed as acutely hazardous waste. Zero drain disposal. Strict cradle-to-grave tracking[3].
Target Organ Toxicity Blood, Central Nervous SystemMandates the use of HEPA filtration and impermeable nitrile/neoprene gloves to prevent systemic absorption[4].
Aquatic Toxicity High (Acute & Chronic)All equipment rinsates and washing water must be captured and disposed of as hazardous liquid waste[2][6].
Chemical Incompatibilities Strong oxidizers, acids, acid chloridesWaste must be strictly segregated from oxidizing agents to prevent exothermic reactions or explosive decomposition[5].

Operational Handling & Solution Preparation Workflow

Before generating waste, the handling of the pure compound must be tightly controlled to prevent environmental release and personnel exposure.

Step-by-Step Protocol:

  • Environmental Control: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • PPE Verification: Don double nitrile gloves (change outer gloves immediately if contaminated), an anti-static lab coat, and safety goggles[1]. If handling bulk powders outside a hood is unavoidable, a NIOSH-approved respirator with P100/HEPA cartridges is mandatory[3].

  • Static Mitigation: Tryptamine and nitroaniline powders can hold static charges. Use anti-static spatulas and weigh boats to prevent the powder from aerosolizing during transfer.

  • Solubilization: Dissolve the compound in the target organic solvent (e.g., DMSO, DCM, or Methanol) entirely within the primary containment zone.

  • Self-Validating Decontamination: After transferring the chemical, wipe down the balance and spatulas with acetone-soaked lint-free wipes. Validation: Visually inspect the wipes under ambient and UV light; nitroaromatics often exhibit a distinct yellow hue or UV absorbance. Continue wiping with fresh solvent until the wipe remains completely clean.

Comprehensive Waste Segregation & Disposal Procedures

Under no circumstances should N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline be disposed of in regular trash or poured down the drain[5][6]. The following protocol ensures full compliance with Environmental Health and Safety (EHS) regulations.

DisposalWorkflow Start Waste Generation: Indolyl-Nitroaniline Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solvents, Rinsates) Start->Liquid SolidContainer P-Listed/Hazardous Solid Waste Drum Solid->SolidContainer LiquidContainer Halogenated/Non-Halogenated Solvent Carboy Liquid->LiquidContainer Labeling Label: 'Hazardous Waste' Toxic, Environmental Hazard SolidContainer->Labeling LiquidContainer->Labeling EHS EHS Pickup & High-Temp Incineration Labeling->EHS

Step-by-step waste segregation and professional disposal workflow.

Step-by-Step Disposal Protocol:

  • Solid Waste Collection: Place all contaminated consumables (weigh boats, pipette tips, gloves, and wipes) into a dedicated, chemically compatible solid waste container with a secure lid. Do not mix with general lab trash.

  • Liquid Waste Segregation: Collect all solutions and rinsates in a designated hazardous waste carboy. Ensure the carboy is properly segregated based on the solvent used (e.g., Halogenated vs. Non-Halogenated). Keep separate from strong acids and oxidizers[5].

  • Empty Container Decontamination (Triple-Rinse Method):

    • Causality: Empty containers that once held acutely toxic chemicals are still considered hazardous waste unless properly decontaminated[5].

    • Add a compatible solvent (e.g., acetone) equal to 10% of the container's volume.

    • Cap tightly and agitate for 30 seconds to contact all internal surfaces.

    • Decant the rinsate into the liquid hazardous waste carboy.

    • Repeat this process two additional times.

    • Validation: Once triple-rinsed, deface the original chemical label completely. The container can now be disposed of as non-hazardous glass/plastic waste[5].

  • Labeling and EHS Transfer: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name, and the primary hazards ("Toxic," "Environmental Hazard"). Contact your institution's EHS department to arrange for pickup and subsequent high-temperature incineration[5][6].

Emergency Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent inhalation of aerosolized dust and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Immediately clear the area of personnel not wearing appropriate PPE. Stop any active leaks if safe to do so[3][4].

  • Containment (Wet Sweeping): Causality: Dry sweeping aerosolizes toxic nitroaniline dusts, drastically increasing inhalation risk[3]. Dampen the spilled powder lightly with water or a suitable solvent to suppress dust formation[3].

  • Collection: Use an inert absorbent material (e.g., vermiculite or dry sand) to collect the dampened material[5]. Alternatively, use a specialized vacuum cleaner fitted with a HEPA exhaust micro-filter and explosion-proof grounding[3].

  • Disposal: Transfer all collected material and absorbent into a sealed, labeled hazardous waste drum[3].

  • Self-Validating Area Decontamination: Wash the spill area thoroughly with soap and water, followed by an acetone wipe down[4].

    • Validation: Swab the cleaned surface with a clean white filter paper moistened with acetone. If the paper shows any yellow discoloration, residual chemical is present. Repeat washing until the swab remains completely white.

References

  • West Liberty University.
  • Benchchem.
  • New Jersey Department of Health. "p-NITROANILINE HAZARD SUMMARY". NJ.gov.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Tryptamine". Thermo Fisher Scientific.
  • Fisher Scientific. "SAFETY DATA SHEET: o-Nitroaniline". Fisher Scientific.
  • Chemos GmbH&Co.KG.
  • Cayman Chemical.

Sources

Personal protective equipment for handling N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Compound Identity: N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (also referred to in literature as a tryptamine-nitroaniline conjugate).[1] Primary Application: Antitumor research (Kinase inhibition/DNA interaction), synthetic intermediate.[2]

As a Senior Application Scientist, I must emphasize that this compound lacks a comprehensive, commercially standardized Safety Data Sheet (SDS) because it is often a research-grade synthesized molecule. Therefore, safety protocols must be constructed using Structure-Activity Relationship (SAR) analysis.[1][2]

We treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) by default due to its molecular lineage:

  • The Pharmacophore (Indole-Ethyl): Structural backbone of tryptamine, implying potential CNS activity and intercalation capability.[2]

  • The Toxicophore (4-Nitroaniline): A known methemoglobinemia inducer, skin sensitizer, and cumulative toxicant.[2]

The Core Risk: The nitroaniline moiety confers high lipophilicity, allowing the compound to rapidly penetrate intact skin.[2] Once absorbed, the potential for simultaneous cytotoxicity (from the indole conjugate) and hematological toxicity (from the nitro group) creates a synergistic hazard profile.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and latex gloves."[2] The lipophilic nature of nitro-aromatics requires specific barrier materials.[1]

Table 1: Mandatory PPE Specifications[1][2]
Protection ZoneEquipment StandardTechnical Justification (The "Why")
Respiratory P100/N99 Respirator (if outside hood) or PAPR Nitroaniline derivatives are toxic by inhalation.[1] Dusts are rapidly absorbed via the lung-blood interface.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: >5 mil; Inner: >4 mil)Critical: Nitro-compounds degrade latex and vinyl.[1] Double gloving provides a "breakthrough" buffer.[2]
Dermal (Body) Tyvek® Lab Coat (Closed front) or Sleeve Covers Cotton lab coats absorb and hold nitro-aromatics against the skin, increasing exposure time.[1] Impervious Tyvek is required.[2]
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[2] Crystalline dust can bypass side shields; mucosal absorption is rapid.[2]
Engineering Class II Biosafety Cabinet or Fume Hood PPE is the last line of defense.[2] Primary containment via negative pressure is non-negotiable.[2]

Operational Workflow: The "Cradle-to-Grave" Protocol

This protocol is designed to prevent cross-contamination and exposure during the critical "powder phase."[2]

Phase A: Storage & Transport[1][2]
  • Condition: Store at -20°C, desiccated, and protected from light.

  • Secondary Containment: The vial must never be stored loose. Place it inside a secondary, shatter-proof polyethylene container with a screw-top lid.

  • Transport: When moving from freezer to hood, keep the vial in the secondary container to prevent condensation on the vial surface, which can cause powder to stick to the septum/cap.[2]

Phase B: Weighing & Solubilization (Highest Risk)[1][2]
  • The Solvent Trap: This compound is likely solubilized in DMSO (Dimethyl sulfoxide) or DMF .[2]

    • Warning: DMSO is a penetration enhancer.[2] If you dissolve this toxicant in DMSO and get a drop on your skin, the DMSO will "chaperone" the toxin directly into your bloodstream within seconds.[2]

  • Protocol:

    • Place an absorbent mat (plastic-backed) in the fume hood.[2]

    • Don double nitrile gloves.[2]

    • Weigh the solid inside the hood.[2] Do not use a balance on an open bench.

    • Add solvent.[2] Once in solution, the liquid is hyper-penetrating .[2]

    • Change outer gloves immediately after solubilization to remove any potential dust traces.[2]

Phase C: Waste Disposal
  • Classification: P-List equivalent (Acutely Toxic).[1][2][3]

  • Segregation: Do not mix with general organic waste.[2] Use a dedicated "Cytotoxic/High Hazard" solid waste stream.[2]

  • Deactivation: Wipe down work surfaces with a 10% bleach solution followed by ethanol.[2] The oxidation helps degrade the indole ring, though the nitro-group remains robust.[2]

Visualizing the Safety Logic

The following diagram illustrates the containment barriers required at each stage of the experimental lifecycle.

SafetyProtocol cluster_containment High Containment Zone (Fume Hood/BSC) Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (-20°C, Desiccated, Secondary Cont.) Receipt->Storage Weighing Weighing (Static Control, Double Gloves) Storage->Weighing Transport in Sec. Container Solubilization Solubilization (DMSO/DMF Risk Management) Weighing->Solubilization Highest Inhalation Risk Exp Experimental Application (In Vitro/In Vivo) Solubilization->Exp Highest Dermal Risk (Permeation Enhancers) Waste Disposal (High-Temp Incineration) Solubilization->Waste Spill Cleanup (HazMat Protocol) Exp->Waste

Caption: Workflow illustrating critical control points. Red nodes indicate phases requiring maximum PPE due to solubilization risks.[2]

Emergency Response: Mechanism-Based Action

Because this compound contains a 4-nitroaniline moiety, the specific toxicological threat is Methemoglobinemia (oxidation of hemoglobin iron from Fe2+ to Fe3+, preventing oxygen transport).[2]

  • Exposure Signs: Cyanosis (blue lips/fingernails), headache, dizziness, rapid heart rate.[2]

  • Immediate First Aid:

    • Skin: Wash with soap and water for 15 minutes.[2] Do not use ethanol (it may enhance absorption).[2]

    • Eyes: Flush for 15 minutes.[2][4][5][6]

  • Medical Alert: Inform emergency responders that the patient was exposed to a Nitroaniline derivative .[2]

    • Clinician Note: Treatment often involves Methylene Blue administration, but this is a clinical decision based on MetHb levels.[2]

Scientific Rationale & Trust Factors[1][2][7]

Why Double Gloves? Research into glove permeation shows that aromatic nitro compounds can permeate standard latex in <10 minutes.[2] Nitrile offers better resistance, but "pinhole" defects are statistically possible.[2] The second pair creates a redundant failure barrier [1].

Why the "Unknown" Classification? While 4-nitroaniline is well characterized (CAS 100-01-6), the conjugation with an indole-ethyl group (CAS 3665-80-3 for the ethyl-nitroaniline precursor, modified) alters lipophilicity and metabolic stability.[1] In drug discovery, "Rule of 5" modifications often aim to increase cell permeability.[2] Therefore, we must assume this conjugate is more permeable than its parent compounds [2, 3].[2]

References
  • ECHA (European Chemicals Agency). 4-Nitroaniline - Registration Dossier: Toxicological Information.[1][2] (Provides permeation and toxicity data for the parent toxicophore).[2] [Link][1][2]

  • He, D., Yang, Z., & Hou, M. (2014).[2][7] Synthesis, Crystal Structure and Antitumor Activities of N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline.[1][7] Semantic Scholar.[2] (Establishes the cytotoxic/antitumor nature of this specific conjugate class). [Link]

  • PubChem. Compound Summary: 4-Nitroaniline.[2] National Library of Medicine.[2] (Source for Methemoglobinemia hazard identification).[2] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.